molecular formula C28H33N5O5 B15584922 Ergtoxin-1

Ergtoxin-1

Cat. No.: B15584922
M. Wt: 519.6 g/mol
InChI Key: XLMJRFCCCWFQRE-UHFFFAOYSA-N
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Description

Ergtoxin-1 is a useful research compound. Its molecular formula is C28H33N5O5 and its molecular weight is 519.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H33N5O5

Molecular Weight

519.6 g/mol

IUPAC Name

N-(2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C28H33N5O5/c1-15(2)27(26(36)33-14-23(34)32-9-5-8-22(32)28(33,37)38-27)30-25(35)17-10-19-18-6-4-7-20-24(18)16(12-29-20)11-21(19)31(3)13-17/h4,6-7,10,12,15,17,21-22,29,37H,5,8-9,11,13-14H2,1-3H3,(H,30,35)

InChI Key

XLMJRFCCCWFQRE-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Ergtoxin-1: A Technical Guide to its Mechanism of Action on hERG Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergtoxin-1 (ErgTx1), a peptide toxin isolated from the venom of the Mexican scorpion Centruroides noxius, is a potent and specific modulator of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] The hERG channel is critical for cardiac repolarization, and its dysfunction can lead to fatal arrhythmias. This compound serves as a valuable molecular probe for studying the structure and function of this important ion channel. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its dual modulatory effects, the molecular determinants of its interaction with the hERG channel, and detailed experimental protocols for its study.

Introduction

The hERG (KCNH2) potassium channel plays a pivotal role in the repolarization phase of the cardiac action potential. Its inhibition can lead to acquired Long QT Syndrome, a disorder that increases the risk of life-threatening cardiac arrhythmias. This compound is a 42-amino acid peptide that exhibits high affinity and specificity for the hERG channel, making it an invaluable tool for investigating the channel's biophysical properties and for the development of novel therapeutics.[2] This document details the current understanding of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the involved pathways.

Molecular Structure of this compound

The three-dimensional structure of this compound has been determined by Nuclear Magnetic Resonance (NMR) spectroscopy. It consists of a triple-stranded β-sheet and an α-helix, a common motif among scorpion toxins targeting potassium channels.[3][4] The structure is stabilized by four disulfide bridges. A notable feature is a large hydrophobic patch on the toxin's surface, which is postulated to be a key component of its binding interface with the hERG channel.[3]

Mechanism of Action

This compound exhibits a dual mechanism of action on the hERG channel, involving both direct pore blockage and modulation of channel gating.

Pore Blockade

This compound physically occludes the ion conduction pathway of the hERG channel. Site-directed mutagenesis studies have identified the P-region (the extracellular loop between transmembrane segments S5 and S6) of the hERG channel as the primary binding site for this compound.[5] Specifically, the toxin is thought to interact with the outer vestibule of the channel pore. This interaction is characterized by a 1:1 stoichiometry.

Gating Modification

In addition to pore blocking, this compound also modulates the gating kinetics of the hERG channel. Evidence suggests that the toxin can interact with the voltage-sensing domain (VSD) of the channel, which is composed of the S1-S4 transmembrane segments.[1] This interaction is thought to interfere with the conformational changes that govern the opening and closing of the channel in response to changes in membrane potential.

cluster_Ergtoxin1 This compound cluster_hERG hERG Channel cluster_Effects Functional Effects Ergtoxin1 This compound Pore Pore Region (S5-S6 Linker) Ergtoxin1->Pore Binds to outer vestibule VSD Voltage-Sensing Domain (S1-S4) Ergtoxin1->VSD Interacts with Block Pore Blockade Pore->Block Leads to Gating Gating Modification VSD->Gating Results in

Figure 1: Dual mechanism of action of this compound on the hERG channel.

Quantitative Data

The interaction of this compound with the hERG channel has been quantified using various biophysical techniques. The following tables summarize the key binding and inhibitory parameters reported in the literature.

ParameterValueCell LineTemperatureMethodReference
IC50 76 ng/mL (~16 nM)F-11 cellsRoom Temp.ElectrophysiologyGurrola et al., 1999
Kd 12 nMXenopus oocytesNot specifiedElectrophysiologyPardo-López et al., 2002[5]
Hill Coefficient ~1F-11 cellsRoom Temp.ElectrophysiologyGurrola et al., 1999

Table 1: Inhibitory and Binding Constants of this compound for the hERG Channel

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the hERG channels in the presence and absence of this compound.

Objective: To determine the IC50 and characterize the effects of this compound on hERG channel currents.

Materials:

  • HEK293 cells stably expressing hERG channels

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH)

  • This compound stock solution

  • Patch clamp rig with amplifier and data acquisition system

Procedure:

  • Culture HEK293-hERG cells to 60-80% confluency.

  • Prepare fresh external and internal solutions.

  • Pull borosilicate glass capillaries to produce micropipettes with a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch clamp configuration on a single cell.

  • Record baseline hERG currents using a voltage-step protocol (e.g., holding potential of -80 mV, depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit a tail current).

  • Perfuse the cell with increasing concentrations of this compound in the external solution.

  • Record hERG currents at each concentration after the effect has reached steady state.

  • Analyze the data by measuring the peak tail current at each concentration and fitting the concentration-response data to the Hill equation to determine the IC50.

prep Cell Preparation (HEK293-hERG) patch Establish Whole-Cell Patch Clamp prep->patch baseline Record Baseline hERG Currents patch->baseline perfusion Perfuse with This compound baseline->perfusion recording Record Currents at Each Concentration perfusion->recording analysis Data Analysis (IC50 determination) recording->analysis

Figure 2: Workflow for whole-cell patch clamp analysis of this compound.

Site-Directed Mutagenesis

This technique is used to identify the specific amino acid residues on the hERG channel that are critical for this compound binding.

Objective: To map the binding site of this compound on the hERG channel.

Materials:

  • Wild-type hERG cDNA in an expression vector

  • Mutagenic primers for the target residues

  • High-fidelity DNA polymerase

  • E. coli for plasmid amplification

  • DNA sequencing reagents

  • Cell line for expression (e.g., Xenopus oocytes or HEK293 cells)

Procedure:

  • Design primers containing the desired mutation in the hERG sequence.

  • Perform PCR-based site-directed mutagenesis using the wild-type hERG plasmid as a template.

  • Transform the mutated plasmid into E. coli and select for positive clones.

  • Isolate the plasmid DNA and verify the mutation by DNA sequencing.

  • Express the mutant hERG channels in a suitable system (e.g., inject cRNA into Xenopus oocytes or transfect HEK293 cells).

  • Perform electrophysiological recordings as described in Protocol 5.1 to assess the effect of the mutation on the sensitivity of the channel to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the three-dimensional structure of this compound in solution.

Objective: To elucidate the solution structure of this compound.

Materials:

  • Purified this compound

  • NMR buffer (e.g., 20 mM phosphate (B84403) buffer, pH 6.0, in 90% H2O/10% D2O)

  • High-field NMR spectrometer

Procedure:

  • Dissolve a concentrated sample of this compound in the NMR buffer.

  • Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC).

  • Assign the chemical shifts of the backbone and side-chain protons.

  • Identify through-space nuclear Overhauser effects (NOEs) from the NOESY spectra.

  • Use the NOE-derived distance restraints and dihedral angle restraints from coupling constants to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.

  • Analyze the resulting structures to determine the final, refined solution structure of this compound.

sample Sample Preparation (Purified this compound) nmr NMR Data Acquisition (1D and 2D spectra) sample->nmr assignment Resonance Assignment nmr->assignment restraints Generate Distance and Angle Restraints assignment->restraints calculation Structure Calculation restraints->calculation refinement Structure Refinement and Analysis calculation->refinement

Figure 3: Workflow for determining the structure of this compound by NMR.

Conclusion

This compound is a highly specific and potent modulator of the hERG potassium channel, acting through a dual mechanism of pore blockade and gating modification. Its well-characterized interaction with the channel provides a powerful tool for probing the structure-function relationships of hERG and for understanding the molecular basis of cardiac repolarization. The experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate pharmacology of this important toxin and its target.

References

Ergtoxin-1: A Technical Guide to its Source, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergtoxin-1 (ErgTx1), a potent neurotoxin isolated from the venom of the Mexican scorpion Centruroides noxius, has garnered significant interest within the scientific community for its high specificity as a blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channels.[1][2][3] These channels are critical for cardiac action potential repolarization, and their dysfunction is implicated in long QT syndrome, a potentially fatal cardiac arrhythmia.[4][5] This technical guide provides an in-depth overview of this compound, including its biochemical properties, a detailed protocol for its isolation and purification, and methods for its functional characterization.

Biochemical Profile of this compound

This compound is a 42-amino-acid polypeptide belonging to the γ-KTx family of scorpion toxins.[2] Its structure is characterized by a triple-stranded β-sheet and an α-helix, stabilized by four disulfide bridges, a common motif for scorpion toxins targeting potassium channels.[6]

PropertyValueReference
Amino Acid Sequence DRDSCVDKSRCAKYGYYQECQDCCKNAGHNGGTCMFFKCKCA[2]
Molecular Weight 4730.29 Da[1]
Chemical Formula C193H287N59O63S9[1]
Disulfide Bridges Cys5-Cys23, Cys11-Cys34, Cys20-Cys39, Cys24-Cys41[1][2]
IC50 (hERG block) 16 ± 1 nM (76 ± 2 ng/ml)[6][7]
Dissociation Constant (Kd) ~12 nM[8]
Hill Coefficient (p) 0.92[6]
Stoichiometry of Binding 1:1 with hERG channel[6][9]

Isolation and Purification of this compound from Centruroides noxius Venom

The following protocol outlines a multi-step chromatographic procedure for the isolation of pure this compound from crude scorpion venom.[2]

Experimental Protocol

1. Venom Extraction and Preparation:

  • Milking of Centruroides noxius scorpions to obtain crude venom.

  • The venom is dissolved in deionized water and centrifuged to remove insoluble material.

  • The supernatant, containing the soluble venom, is collected and lyophilized.

2. Initial Fractionation by Ion-Exchange Chromatography:

  • The lyophilized soluble venom is redissolved in a suitable starting buffer (e.g., 20 mM ammonium (B1175870) acetate (B1210297), pH 4.7).

  • The sample is loaded onto a CM-cellulose column pre-equilibrated with the starting buffer.

  • A linear gradient of increasing salt concentration (e.g., using 75 mM ammonium acetate buffer, pH 5.0) is applied to elute the bound peptides.

  • Fractions are collected and screened for activity on hERG channels.

3. First Step Purification by Preparative Reverse-Phase HPLC (RP-HPLC):

  • The active fraction from the ion-exchange chromatography is subjected to further separation on a C18 semi-preparative column.

  • A linear gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) is used for elution.

  • Fractions corresponding to the major peaks are collected.

4. Final Purification by Analytical RP-HPLC:

  • The fraction containing this compound is further purified on a C18 analytical column using a similar acetonitrile gradient to achieve high purity.

  • The purity of the final product is confirmed by mass spectrometry and amino acid sequencing. This compound corresponds to approximately 0.15% of the whole soluble venom.[2]

G cluster_0 Venom Preparation cluster_1 Chromatographic Purification cluster_2 Final Product Venom Crude Venom from C. noxius SolubleVenom Soluble Venom Venom->SolubleVenom Dissolution & Centrifugation IonExchange CM-Cellulose Ion Exchange SolubleVenom->IonExchange Prep_HPLC Preparative C18 RP-HPLC IonExchange->Prep_HPLC Active Fractions Analytic_HPLC Analytical C18 RP-HPLC Prep_HPLC->Analytic_HPLC ErgTx1-containing Fraction PureErgTx1 Pure this compound Analytic_HPLC->PureErgTx1

Workflow for the isolation and purification of this compound.

Functional Characterization: Electrophysiological Analysis

The functional activity of this compound is primarily assessed using electrophysiological techniques, such as the patch-clamp method, to measure its effect on hERG channel currents.[10][11][12]

Experimental Protocol

1. Cell Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing hERG channels are commonly used.

  • Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium.

2. Whole-Cell Patch-Clamp Recording:

  • A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the membrane of a single cell.

  • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • The membrane potential is clamped at a holding potential (e.g., -80 mV).

  • Voltage steps are applied to elicit hERG currents.

3. Toxin Application and Data Analysis:

  • A baseline recording of the hERG current is established.

  • Known concentrations of purified this compound are applied to the cell via the extracellular solution.

  • The resulting inhibition of the hERG current is recorded.

  • Dose-response curves are generated by plotting the percentage of current inhibition against the toxin concentration to determine the IC50 value.

Mechanism of Action and Downstream Effects

This compound exerts its effect by physically occluding the ion conduction pore of the hERG channel.[4] The binding site is located in the outer vestibule of the channel.[2][8] This blockade of outward potassium flow during the repolarization phase of the cardiac action potential leads to a prolongation of its duration. On an electrocardiogram (ECG), this manifests as a lengthening of the QT interval, a hallmark of long QT syndrome.

G cluster_pathway Pathophysiological Pathway of this compound ErgTx1 This compound hERG hERG K+ Channel ErgTx1->hERG Binds and Blocks K_efflux K+ Efflux hERG->K_efflux Mediates Repolarization Cardiac Action Potential Repolarization K_efflux->Repolarization Drives QT_interval QT Interval Prolongation (Long QT Syndrome) Repolarization->QT_interval Shortens

Signaling pathway illustrating the effect of this compound.

Conclusion

This compound from Centruroides noxius is a valuable pharmacological tool for studying the structure and function of hERG potassium channels. Its high specificity and potency make it a crucial ligand for investigating the mechanisms of hERG channel gating and for screening potential drug candidates for off-target effects that could lead to cardiac arrhythmias. The detailed protocols provided in this guide offer a framework for the isolation and characterization of this important toxin, facilitating further research in the fields of toxinology, pharmacology, and drug development.

References

Ergtoxin-1: A Comprehensive Technical Guide on its Discovery, Mechanism, and Research History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergtoxin-1 (ErgTx1), a potent and specific blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, stands as a critical tool in cardiovascular research and drug safety assessment. Isolated from the venom of the Mexican scorpion Centruroides noxius, this 42-amino acid peptide has been instrumental in elucidating the structure, function, and pharmacology of the hERG channel, a key component in cardiac repolarization. This guide provides an in-depth overview of the discovery and history of this compound research, detailing its isolation, characterization, mechanism of action, and the experimental protocols that have been pivotal in its study. Quantitative data on its biological activity are presented, and key signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in the field.

Discovery and History

The journey of this compound from a component of scorpion venom to a refined pharmacological tool began with the investigation of the venom of Centruroides noxius. The initial characterization of a toxin from this venom with high affinity for ERG K+ channels was first reported by Gurrola and colleagues in 1999.[1] This seminal work laid the foundation for future research into this specific class of toxins.

Subsequent studies by a research group at the Institute of Biotechnology of the National Autonomous University of Mexico further elucidated the properties of this compound and its analogs.[2] A significant number of Ergtoxin-like peptides were later identified from various scorpions of the genus Centruroides, highlighting a family of toxins with conserved structures and functions.[2] The three-dimensional structure of native this compound was solved using NMR spectroscopy, providing critical insights into its interaction with the hERG channel.

Physicochemical and Biological Properties

This compound, also designated as CnErg1 or ɣ-KTx1.1, is a 42-amino acid polypeptide with a molecular weight of approximately 4.75 kDa.[3] Its primary structure is characterized by the sequence: DRDSCVDKSRCAKYGYYQECQDCCKNAGHNGGTCMFFKCKCA. The toxin's tertiary structure is comprised of two alpha-helices and a triple-stranded antiparallel beta-sheet, which is stabilized by four disulfide bridges.

The primary biological function of this compound is the high-affinity blockade of the hERG (Kv11.1) potassium channel. This channel plays a crucial role in the repolarization phase of the cardiac action potential. By blocking the hERG channel, this compound prolongs the action potential duration, an effect that is reflected as a lengthened QT interval on an electrocardiogram (ECG).

Quantitative Data

The potency of this compound and its analogs in blocking the hERG channel has been quantified in several studies. The following table summarizes key quantitative data for this compound and a closely related toxin, CmERG1.

ToxinParameterValueCell LineTemperatureReference
This compound (CnErg1)IC₅₀6-16 nMNot SpecifiedNot Specified
This compound (CnErg1)Kd~10 nMNot SpecifiedNot Specified
This compound (CnErg1)Kd7.3 nMCHO22°C
This compound (CnErg1)Kd64 nMCHO37°C
CmERG1IC₅₀3.4 ± 0.2 nMNot SpecifiedNot Specified[3]

Experimental Protocols

Venom Extraction and Toxin Purification

A common method for obtaining and purifying this compound from scorpion venom involves a multi-step chromatographic process.

  • Venom Milking: Venom is obtained from mature Centruroides noxius scorpions by electrical stimulation of the telson. The collected venom is then lyophilized and stored at -20°C.

  • Initial Separation: The lyophilized venom is dissolved in a suitable buffer (e.g., 0.05 M ammonium (B1175870) acetate, pH 7.0) and centrifuged to remove mucoproteins and other insoluble components.

  • Gel Filtration Chromatography: The supernatant is subjected to gel filtration chromatography (e.g., using a Sephadex G-50 column) to separate proteins based on their molecular weight.

  • Ion-Exchange Chromatography: Fractions containing peptides in the molecular weight range of this compound are pooled and further purified by ion-exchange chromatography (e.g., using a CM-cellulose column).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is performed using RP-HPLC on a C18 column with a linear gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid. Fractions are monitored by UV absorbance at 280 nm, and those corresponding to pure this compound are collected and lyophilized.

Electrophysiological Recording

The functional activity of this compound on hERG channels is typically assessed using the whole-cell patch-clamp technique.

  • Cell Culture: A mammalian cell line stably expressing the human hERG channel (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells) is cultured under standard conditions.

  • Cell Preparation: On the day of the experiment, cells are detached from the culture dish and transferred to a recording chamber on the stage of an inverted microscope.

  • Patch-Clamp Recording:

    • Glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, and 5 ATP-Mg, adjusted to pH 7.2 with KOH.

    • The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

    • A gigaohm seal is formed between the micropipette and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.

    • hERG currents are elicited by a voltage-clamp protocol, typically involving a depolarization step to +20 mV to activate the channels, followed by a repolarization step to -50 mV to record the characteristic tail current.

    • After obtaining a stable baseline recording, this compound is applied to the bath solution at various concentrations to determine its inhibitory effect on the hERG current.

Solid-Phase Peptide Synthesis

Chemical synthesis of this compound can be achieved through Fmoc-based solid-phase peptide synthesis.

  • Resin Preparation: A Rink amide resin is swelled in dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt in the presence of DIPEA) and coupled to the deprotected resin.

  • Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Oxidative Folding: The linear, reduced peptide is subjected to oxidative folding conditions (e.g., a redox buffer system of reduced and oxidized glutathione) to facilitate the correct formation of the four disulfide bridges.

  • Purification: The folded toxin is purified by RP-HPLC to obtain the final, high-purity product.

Mandatory Visualizations

Signaling Pathway

Ergtoxin1_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane hERG_Channel hERG (Kv11.1) Channel Repolarization Phase 3 Repolarization hERG_Channel->Repolarization Mediates Prolongation Action Potential Prolongation hERG_Channel->Prolongation Inhibition leads to K_ion K+ Ions K_ion->hERG_Channel Efflux Ergtoxin1 This compound Ergtoxin1->hERG_Channel Blocks Action_Potential Cardiac Action Potential Repolarization->Action_Potential Terminates QT_Interval Prolonged QT Interval (ECG) Prolongation->QT_Interval Results in Ergtoxin1_Purification_Workflow Venom C. noxius Venom Extraction Venom Milking & Lyophilization Venom->Extraction Dissolution Dissolution & Centrifugation Extraction->Dissolution Gel_Filtration Gel Filtration Chromatography Dissolution->Gel_Filtration Ion_Exchange Ion-Exchange Chromatography Gel_Filtration->Ion_Exchange RP_HPLC Reverse-Phase HPLC Ion_Exchange->RP_HPLC Pure_Toxin Pure this compound RP_HPLC->Pure_Toxin Ergtoxin1_Research_Logic cluster_discovery Discovery & Characterization cluster_function Functional Analysis cluster_application Research Applications Isolation Isolation from C. noxius venom Sequencing Amino Acid Sequencing Isolation->Sequencing Electrophysiology Patch-Clamp on hERG Channels Isolation->Electrophysiology Structure 3D Structure (NMR) Sequencing->Structure Tool Pharmacological Tool for hERG Channel Studies Structure->Tool Binding_Assays Binding Affinity (Kd, IC50) Electrophysiology->Binding_Assays Binding_Assays->Tool Safety Drug Safety Screening Tool->Safety

References

Ergtoxin-1: A Selective Blocker of the hERG Potassium Channel

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Ergtoxin-1 (ErgTx1), a potent and selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel. A comprehensive understanding of the interaction between this compound and the hERG channel is critical for researchers in the fields of pharmacology, toxicology, and cardiology, as well as for professionals involved in drug development, given the channel's crucial role in cardiac repolarization and its susceptibility to blockage by a wide array of compounds.

Introduction to this compound and the hERG Channel

This compound is a 42-amino acid polypeptide toxin originally isolated from the venom of the Mexican scorpion Centruroides noxius.[1][2] It belongs to the γ-KTx family of scorpion toxins, which are known to interact with potassium channels.[1][3] The hERG channel, encoded by the KCNH2 gene, is a voltage-gated potassium channel that plays a pivotal role in the repolarization phase of the cardiac action potential.[4][5][6] Its proper function is essential for maintaining a normal heart rhythm. Inhibition of the hERG channel can lead to a prolongation of the QT interval, a condition known as Long QT Syndrome (LQTS), which can increase the risk of life-threatening cardiac arrhythmias like Torsades de Pointes.[5][7] Due to its critical role and promiscuous binding site, the hERG channel is a primary target for cardiotoxicity screening during drug development.[7][8][9]

This compound has emerged as a valuable molecular probe for studying the structure and function of the hERG channel due to its high affinity and selectivity.[10] Understanding its mechanism of action provides insights into the molecular determinants of hERG channel blockade, which can inform the design of safer therapeutics.

Physicochemical and Pharmacological Properties of this compound

This compound is a small protein with a molecular mass of approximately 4730.8 Da.[1] Its three-dimensional structure, determined by NMR spectroscopy, consists of a triple-stranded β-sheet and an α-helix, a fold characteristic of many scorpion toxins that target potassium channels.[3][11][12] The structure is stabilized by four disulfide bridges.[1][3][12]

Quantitative Data on this compound Interaction with hERG Channels

The following table summarizes the key quantitative parameters describing the interaction of this compound with the hERG channel.

ParameterValueSpecies/SystemReference
Potency (IC₅₀) ~10 nMHuman (hERG)[1]
Dissociation Constant (Kd) ~12 nMHuman (hERG)[10]
Dissociation Constant (Kd) at 22°C 7.3 nMHuman (hERG)[13]
Dissociation Constant (Kd) at 37°C 64 nMHuman (hERG)[13]
Stoichiometry of Binding 1:1Human (hERG)[13]

Mechanism of Action

This compound selectively blocks the hERG potassium channel by physically occluding the ion conduction pore.[1] The toxin binds to the outer vestibule of the channel, a region formed by the extracellular loops connecting the transmembrane segments, specifically the S5-P linker, also known as the turret region.[3][14] This interaction prevents the flow of potassium ions through the channel, thereby inhibiting its function.

The binding of this compound to the hERG channel is thought to involve a combination of hydrophobic and electrostatic interactions.[1][3] Key residues on the surface of this compound, including a hydrophobic patch surrounding a central lysine (B10760008) residue, are postulated to form the binding interface with the channel.[11] Studies have identified specific amino acid residues in the S5-P linker of the hERG channel that are critical for this compound binding.[14] Interestingly, even at high concentrations, this compound does not achieve a complete blockade of hERG currents, a phenomenon attributed to the highly dynamic nature of the hERG outer pore.[13]

The following diagram illustrates the proposed mechanism of this compound blockade of the hERG channel.

Ergtoxin1_Mechanism Mechanism of this compound Action on hERG Channel cluster_membrane Cell Membrane cluster_blockade Blockade hERG_channel hERG K+ Channel Pore Domain (S5-S6) Voltage-Sensing Domain (S1-S4) pore_vestibule Outer Vestibule (S5-P Linker) hERG_channel->K_ions_out block Pore Occlusion Ergtoxin1 This compound Ergtoxin1->pore_vestibule Binding to S5-P Linker K_ions_in->hERG_channel K+ Efflux block->hERG_channel Inhibition of K+ Efflux

Caption: Proposed mechanism of hERG channel blockade by this compound.

Experimental Protocols

The characterization of this compound as a selective hERG channel blocker has relied on a combination of biophysical and electrophysiological techniques. Below are detailed methodologies for key experiments.

Toxin Purification and Structural Determination

Objective: To isolate pure this compound and determine its three-dimensional structure.

Methodology:

  • Venom Extraction: Crude venom is collected from Centruroides noxius scorpions.

  • Chromatographic Purification: The venom is subjected to multiple rounds of high-performance liquid chromatography (HPLC) to separate its components. Fractions are collected and screened for hERG-blocking activity.

  • Mass Spectrometry: The molecular weight of the purified toxin is determined using mass spectrometry to confirm its identity as this compound.[1]

  • NMR Spectroscopy: The three-dimensional structure of this compound is determined using nuclear magnetic resonance (NMR) spectroscopy.[11][12] This involves dissolving the purified toxin in a suitable solvent and acquiring a series of multi-dimensional NMR spectra. The resulting data are used to calculate inter-proton distances and dihedral angle restraints, which are then used to compute a family of structures that are consistent with the experimental data.

Electrophysiological Recording of hERG Currents

Objective: To measure the inhibitory effect of this compound on hERG channel activity.

Methodology: Whole-Cell Patch-Clamp Electrophysiology [15][16][17][18][19]

  • Cell Culture: A stable cell line expressing the human hERG channel (e.g., HEK293 cells) is cultured under standard conditions.

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution. The intracellular solution typically contains (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2.

  • Recording Setup: Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

  • Giga-seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage-Clamp Protocol: The membrane potential is held at a holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to activate the hERG channels (e.g., a step to +20 mV for 2 seconds), followed by a repolarizing step to elicit the characteristic hERG tail current (e.g., to -50 mV).

  • Toxin Application: After obtaining a stable baseline recording, this compound is applied to the cell via the perfusion system at various concentrations.

  • Data Analysis: The peak tail current amplitude is measured before and after the application of the toxin. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC₅₀ value.

Binding Assays

Objective: To determine the binding affinity (Kd) of this compound to the hERG channel.

Methodology: Competitive Radioligand Binding Assay [20][21]

  • Membrane Preparation: Membranes are prepared from cells overexpressing the hERG channel.

  • Radioligand: A radiolabeled hERG channel blocker with known binding characteristics (e.g., ³H-dofetilide) is used.

  • Assay Setup: A constant concentration of the radioligand and cell membranes is incubated with increasing concentrations of unlabeled this compound.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Scintillation Counting: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand) is determined, and the Kd is calculated using the Cheng-Prusoff equation.

Experimental and logical Workflows

The following diagrams illustrate the typical workflows for characterizing a novel hERG channel blocker like this compound.

Experimental_Workflow General Experimental Workflow for this compound Characterization cluster_discovery Discovery & Purification cluster_characterization Biophysical & Functional Characterization cluster_structural Structural Analysis cluster_functional Functional Assays cluster_conclusion Conclusion venom Scorpion Venom Collection hplc HPLC Purification venom->hplc ms Mass Spectrometry hplc->ms nmr NMR Spectroscopy ms->nmr patch_clamp Patch-Clamp Electrophysiology ms->patch_clamp binding_assay Radioligand Binding Assay ms->binding_assay structure 3D Structure Determination nmr->structure conclusion Selective hERG Blocker Profile structure->conclusion ic50 IC50 Determination patch_clamp->ic50 kd Kd Determination binding_assay->kd ic50->conclusion kd->conclusion

Caption: Workflow for the discovery and characterization of this compound.

Signaling Pathways and Physiological Relevance

The hERG channel does not directly participate in intracellular signaling cascades in the same way as a receptor tyrosine kinase, for example. However, its activity is a critical component of the complex signaling that governs cellular excitability, particularly in the heart.

The primary "pathway" involving the hERG channel is the cardiac action potential. During the plateau phase of the action potential, an influx of Ca²⁺ through L-type calcium channels is balanced by an efflux of K⁺, in part through hERG channels. The unique gating kinetics of hERG—fast inactivation and slow deactivation—allow it to contribute a repolarizing current (IKr) that becomes more prominent as the membrane potential starts to repolarize, effectively controlling the duration of the action potential.[5]

Blockade of the hERG channel by this compound or other compounds disrupts this delicate balance, leading to a prolongation of the action potential duration. This, in turn, is reflected as a prolonged QT interval on an electrocardiogram (ECG), a hallmark of increased susceptibility to cardiac arrhythmias.

The following diagram illustrates the role of the hERG channel in the cardiac action potential and the effect of this compound.

Cardiac_Action_Potential Role of hERG in Cardiac Action Potential & Effect of this compound cluster_AP Cardiac Action Potential Phases cluster_hERG hERG Channel Activity cluster_Ergtoxin1 This compound Intervention depolarization Phase 0: Depolarization (Na+ influx) plateau Phase 2: Plateau (Ca2+ influx) depolarization->plateau repolarization Phase 3: Repolarization (K+ efflux) plateau->repolarization resting Phase 4: Resting Potential repolarization->resting prolongation Prolonged Action Potential (Long QT) repolarization->prolongation hERG_activity hERG (IKr) Current hERG_activity->repolarization Contributes to Repolarization Ergtoxin1 This compound Ergtoxin1->hERG_activity Blocks

Caption: The role of hERG in the cardiac action potential and its disruption by this compound.

Conclusion

This compound is a highly selective and potent blocker of the hERG potassium channel. Its well-characterized structure and mechanism of action make it an invaluable tool for investigating the intricate functions of the hERG channel. For drug development professionals, understanding the interaction of molecules like this compound with the hERG channel provides a framework for assessing the cardiotoxic potential of new chemical entities and for designing safer drugs with minimal off-target effects on this critical cardiac ion channel. The detailed experimental protocols and workflows presented in this guide offer a practical resource for researchers aiming to study hERG channel pharmacology.

References

An In-Depth Technical Guide to the Ergtoxin-1 Binding Site on the hERG Potassium Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site for Ergtoxin-1 (ErgTx-1), a specific peptide blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Understanding this interaction is crucial for the development of novel therapeutics and for assessing the cardiotoxicity of new chemical entities, given the critical role of hERG channels in cardiac repolarization.

Executive Summary

This compound, a toxin derived from the venom of the Mexican scorpion Centruroides noxius, is a potent and specific blocker of the hERG K+ channel.[1][2] Extensive research, primarily employing site-directed mutagenesis and electrophysiological studies, has elucidated the binding site of ErgTx-1 on the hERG channel. The toxin interacts with the outer vestibule of the channel, a region formed by the extracellular loops connecting the transmembrane segments.[3] Key amino acid residues within the S5-P linker and the P-S6 linker of the hERG channel have been identified as critical for this interaction. This guide synthesizes the current knowledge on the ErgTx-1 binding site, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and experimental frameworks.

The hERG Potassium Channel: A Brief Overview

The hERG channel, encoded by the KCNH2 gene, is a voltage-gated potassium channel crucial for the repolarization phase of the cardiac action potential.[4] Structurally, the hERG channel is a tetramer, with each subunit comprising six transmembrane segments (S1-S6).[5][6] The S1-S4 segments form the voltage-sensing domain (VSD), while the S5 and S6 segments and the intervening pore loop (P-loop) constitute the pore-forming domain.[5][6][7] The P-loop itself consists of the S5-P linker, the pore helix, the selectivity filter, and the P-S6 linker. A distinctive feature of the hERG channel is its unusually long S5-P linker.[8]

The this compound Binding Site: A Detailed Analysis

ErgTx-1 binds to the outer mouth of the hERG channel pore.[8] The interaction is primarily governed by hydrophobic interactions.[1] Studies utilizing chimeric channels and site-directed mutagenesis have successfully mapped the key residues involved in this binding.

Key hERG Channel Residues

Mutagenesis studies, particularly cysteine-scanning mutagenesis, have identified several residues in the S5-P and P-S6 linkers as being critical for ErgTx-1 binding.[3] Altering these residues significantly impacts the toxin's potency. The key residues identified are summarized in the table below.

DomainResidue PositionWild-Type Amino AcidMutant Amino AcidEffect on ErgTx-1 BindingReference
S5-P Linker585Tryptophan (Trp)Cysteine (Cys)Profound change in binding (ΔΔG > 2 kcal/mol)[3]
S5-P Linker590Glycine (Gly)Cysteine (Cys)Profound change in binding (ΔΔG > 2 kcal/mol)[3]
S5-P Linker593Isoleucine (Ile)Cysteine (Cys)Profound change in binding (ΔΔG > 2 kcal/mol)[3]
P-region598Asparagine (Asn)Glutamine (Gln)~25% decrease in inhibitory effect[2]
P-S6 Linker632Proline (Pro)Cysteine (Cys)Profound change in binding (ΔΔG > 2 kcal/mol)[3]

These findings suggest that the long S5-P linker of the hERG channel likely forms an amphipathic α-helix which, together with the P-S6 linker, creates a hydrophobic binding site for ErgTx-1.[3]

Key this compound Residues

On the toxin side, a large hydrophobic patch on the surface of ErgTx-1 is postulated to be a significant part of the binding surface.[9] This patch is thought to interact with the hydrophobic residues in the hERG channel's outer vestibule. Specific residues on ErgTx-1 that are crucial for its interaction with the hERG channel have also been identified.

Residue PositionWild-Type Amino AcidObservationImplicationReference
35Methionine (Met)Natural oxidation decreases affinity by three orders of magnitudeCritical for polypeptide 3D folding or direct interaction with the channel[1]

Quantitative Analysis of the this compound-hERG Interaction

The binding of ErgTx-1 to the hERG channel has been quantified through various electrophysiological experiments. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters that describe the affinity of this interaction.

ParameterValueExperimental ConditionsReference
Kd~12 nMElectrophysiology on HERG channels[2]
IC5010 nMDecreases hERG K+ activity by 50%[1]
Kd7.3 nM22°C[10]
Kd64 nM37°C[10]

The temperature dependence of the dissociation constant suggests that the affinity of ErgTx-1 for the hERG channel decreases as the temperature increases.[10]

Experimental Protocols

The elucidation of the ErgTx-1 binding site has relied heavily on a combination of molecular biology and electrophysiology techniques.

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid changes in the hERG channel protein to assess the contribution of individual residues to ErgTx-1 binding.

Detailed Methodology:

  • Plasmid Preparation: A plasmid containing the cDNA for the wild-type hERG channel is used as a template.

  • Primer Design: Oligonucleotide primers containing the desired mutation are designed. These primers are complementary to the template DNA, with the exception of the nucleotide change(s) that will introduce the desired amino acid substitution.

  • Polymerase Chain Reaction (PCR): The mutagenic primers are used in a PCR reaction with the wild-type plasmid template and a high-fidelity DNA polymerase. The PCR amplifies the entire plasmid, incorporating the mutation.

  • Template Removal: The parental, non-mutated DNA template is digested using a methylation-sensitive restriction enzyme, such as DpnI. The newly synthesized, mutated DNA is not methylated and remains intact.

  • Transformation: The mutated plasmids are transformed into competent E. coli cells for amplification.

  • Verification: The amplified plasmids are purified, and the presence of the desired mutation is confirmed by DNA sequencing.

  • Expression: The verified mutant hERG plasmids are then used for expression in a suitable system, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells), for subsequent electrophysiological analysis.

Electrophysiology (Whole-Cell Patch-Clamp)

This is the primary technique used to measure the ionic currents flowing through the hERG channels and to assess the inhibitory effect of ErgTx-1.

Detailed Methodology:

  • Cell Preparation: Mammalian cells (e.g., HEK293) stably or transiently expressing wild-type or mutant hERG channels are cultured. On the day of the experiment, the cells are dissociated and plated onto glass coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled using a micropipette puller to create patch pipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions: The external (bath) solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The internal (pipette) solution typically contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2.

  • Recording: A coverslip with the cells is placed in a recording chamber on the stage of an inverted microscope. The patch pipette, filled with the internal solution, is brought into contact with a cell membrane. A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing electrical access to the entire cell membrane.

  • Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. A typical protocol involves a depolarizing step from a holding potential of -80 mV to a potential between +20 and +60 mV to activate the channels, followed by a repolarizing step to a potential around -50 mV to record the characteristic large tail current.

  • Toxin Application: ErgTx-1 is applied to the bath solution at various concentrations. The effect of the toxin on the hERG current amplitude is measured.

  • Data Analysis: The concentration-response data are fitted with the Hill equation to determine the IC50 value for ErgTx-1. For mutagenesis studies, the change in the free energy of binding (ΔΔG) is calculated from the change in IC50 values between the wild-type and mutant channels.

Visualizing the Science: Diagrams

To better illustrate the concepts and processes described, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow Experimental Workflow for Identifying Key Binding Residues cluster_molecular_biology Molecular Biology cluster_expression Heterologous Expression cluster_electrophysiology Electrophysiology wt_hERG Wild-Type hERG cDNA mutagenesis Site-Directed Mutagenesis wt_hERG->mutagenesis mutant_hERG Mutant hERG cDNA mutagenesis->mutant_hERG verification DNA Sequencing Verification mutant_hERG->verification expression_system Expression System (e.g., HEK293 cells) verification->expression_system patch_clamp Whole-Cell Patch-Clamp expression_system->patch_clamp toxin_app ErgTx-1 Application patch_clamp->toxin_app data_analysis Data Analysis (IC50, ΔΔG) toxin_app->data_analysis binding_interaction This compound and hERG Channel Interaction cluster_ergtoxin This compound cluster_herg hERG Channel (Outer Vestibule) toxin ErgTx-1 hydrophobic_patch Hydrophobic Patch (Tyr14, Phe36, Phe37) toxin->hydrophobic_patch met35 Met35 toxin->met35 s5p_linker S5-P Linker (Trp585, Gly590, Ile593) hydrophobic_patch->s5p_linker Hydrophobic Interaction ps6_linker P-S6 Linker (Pro632) hydrophobic_patch->ps6_linker Hydrophobic Interaction herg_pore Pore Region herg_pore->s5p_linker herg_pore->ps6_linker

References

Ergtoxin-1 pharmacology and toxicology profile

Author: BenchChem Technical Support Team. Date: December 2025

{"answer":"### An In-depth Technical Guide on the Pharmacology and Toxicology of Ergotoxine (B1231518) Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Ergotoxine" does not refer to a single compound but rather a complex mixture of ergot alkaloids produced by fungi of the Claviceps genus, most notably Claviceps purpurea. This fungus infects the ovaries of rye and other cereals, forming hardened fungal structures called sclerotia, which contain a variety of pharmacologically active and toxic compounds. The primary components of the ergotoxine group are ergocristine, ergocornine, and α- and β-ergocryptine . Historically known for causing the devastating disease ergotism, these alkaloids are also the source of valuable pharmaceuticals. Their complex pharmacological profile stems from their structural similarity to biogenic amines, allowing them to interact with a wide range of receptors, including dopaminergic, serotonergic, and adrenergic receptors. This guide provides a detailed overview of the pharmacology and toxicology of the main ergotoxine alkaloids.

Pharmacology

The pharmacological actions of ergotoxine alkaloids are multifaceted, exhibiting a combination of agonist, partial agonist, and antagonist activities at various receptor subtypes. This complex interaction is the basis for both their therapeutic effects and their toxicity.

The ergotoxine alkaloids exert their effects by binding to several classes of G-protein coupled receptors. Their affinity and intrinsic activity vary significantly among the individual alkaloids and receptor subtypes.

  • Dopamine (B1211576) Receptors: Ergotoxine alkaloids are potent agonists at D2 dopamine receptors and partial agonists at D1 and D3 receptors. This activity is central to their use in treating conditions like hyperprolactinemia and Parkinson's disease. Dihydro-alpha-ergocryptine, for example, is a potent D2 receptor agonist.[1]

  • Serotonin (B10506) (5-HT) Receptors: These compounds interact with multiple serotonin receptors. They are agonists at 5-HT1A, 5-HT1B, and 5-HT1D receptors, which is believed to contribute to their antimigraine effects by inhibiting neurogenic inflammation and neuronal transmission.[2] They also act as agonists at 5-HT2 receptors.

  • Adrenergic Receptors: The peptide alkaloids within the ergotoxine group, such as ergocristine, display high affinity for α-adrenergic receptors.[3] Their interaction with these receptors can lead to vasoconstriction. At low doses, they act as partial agonists, causing vasoconstriction, while at higher doses, they can exhibit α-adrenolytic (antagonistic) effects, leading to vasodilation.

The overall pharmacological response to ergotoxine is a complex interplay of these receptor interactions, which can vary depending on the specific alkaloid, the dose, and the physiological state of the tissue.

The bioavailability of ergot alkaloids is generally low when administered orally due to poor gastrointestinal absorption and significant first-pass metabolism. For instance, the oral bioavailability of ergotamine is around 2%.[4] Elimination occurs in two phases, with an initial distribution phase and a longer elimination phase. The long duration of action is often attributed to active metabolites and tight binding to tissues.[2]

Data Presentation

The following table summarizes the receptor binding affinities (Ki, nM) of the major ergotoxine alkaloids for various receptors. Lower Ki values indicate higher binding affinity.

AlkaloidD1 ReceptorD2 Receptor5-HT1A Receptor5-HT2A Receptorα1-Adrenergicα2-Adrenergic
Ergocristine ModerateHighHighHighHighHigh
Ergocornine ModerateHighHighHighHighHigh
α-Ergocryptine ModerateHighHighHighHighHigh
β-Ergocryptine ModerateHighHighHighHighHigh

Note: Specific quantitative Ki values are highly dependent on the experimental conditions and tissue source and are therefore presented qualitatively. Researchers should consult primary literature for precise values from specific assays.

Toxicological data for individual ergotoxine alkaloids are limited.[5] The European Union has set a tolerable daily intake (TDI) for the sum of 12 ergot alkaloids at 0.6 µg/kg of body weight per day.[6]

ParameterValueSpeciesRoute of AdministrationReference
Tolerable Daily Intake (TDI) 0.6 µg/kg bw/day (sum of 12 alkaloids)HumanOralEFSA
Regulatory Limit in Cereals (EU) 0.2-0.5 g sclerotia/kg--[6]

Toxicology Profile

The toxicity of ergotoxine alkaloids is responsible for the condition known as ergotism . This disease can manifest in two primary forms: gangrenous and convulsive.[7]

  • Gangrenous Ergotism: This form is caused by the potent vasoconstrictive effects of the alkaloids, primarily through their action on α-adrenergic and serotonergic receptors.[8] This leads to reduced blood flow to the extremities, resulting in a burning sensation ("St. Anthony's Fire"), edema, loss of peripheral sensation, and eventually dry gangrene and loss of limbs.[7]

  • Convulsive Ergotism: This form affects the central nervous system. Symptoms include painful seizures and spasms, diarrhea, paresthesias, mania, psychosis, headaches, nausea, and vomiting.[7] These effects are attributed to the alkaloids' interaction with dopamine and serotonin receptors in the brain.[8][9]

In livestock, ergotism can lead to reduced feed intake, decreased weight gain, agalactia (cessation of milk production), and reproductive failure.[8][9]

Experimental Protocols

A common method for the quantification of ergot alkaloids is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Protocol Outline:

  • Sample Preparation: Cereal or feed samples are ground to a fine powder. A known weight of the sample is subjected to extraction.

  • Extraction: The alkaloids are extracted using a suitable solvent mixture, often containing acetonitrile (B52724) and an aqueous buffer. The mixture is homogenized and centrifuged.

  • Clean-up: The supernatant is passed through a solid-phase extraction (SPE) column to remove interfering matrix components.

  • LC-MS/MS Analysis: The purified extract is injected into the HPLC-MS/MS system.

    • Chromatographic Separation: A C18 reverse-phase column is typically used to separate the individual alkaloids and their epimers.

    • Mass Spectrometric Detection: The separated compounds are ionized (usually by electrospray ionization) and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: The concentration of each alkaloid is determined by comparing its peak area to that of a known concentration from a calibration curve.

Radioligand binding assays are used to determine the affinity of ergot alkaloids for specific receptors.

Protocol Outline:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (a compound known to bind specifically to the receptor) and varying concentrations of the unlabeled test compound (the ergot alkaloid).

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound ligand to pass through.

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the ergot alkaloid that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to the inhibition constant (Ki), which reflects the binding affinity of the alkaloid for the receptor.

Mandatory Visualizations

Ergotoxine_Signaling_Pathways cluster_alkaloid Ergotoxine Alkaloids cluster_receptors Receptor Targets cluster_effects Pharmacological/Toxicological Effects Ergotoxine Ergocristine Ergocornine Ergocryptine D2R Dopamine D2R Ergotoxine->D2R Agonist HTR Serotonin 5-HT1D/2A Ergotoxine->HTR Agonist/Antagonist ADR Adrenergic α1/α2 Ergotoxine->ADR Agonist/Antagonist CNS CNS Effects (Antimigraine, Convulsions) D2R->CNS HTR->CNS Vascular Vascular Effects (Vasoconstriction/Gangrene) HTR->Vascular ADR->Vascular Uterine Uterine Contraction ADR->Uterine

Caption: Interaction of Ergotoxine alkaloids with major receptor systems and resulting effects.

HPLC_MS_MS_Workflow Sample 1. Sample Preparation (Grinding) Extraction 2. Solvent Extraction Sample->Extraction Cleanup 3. SPE Cleanup Extraction->Cleanup HPLC 4. HPLC Separation Cleanup->HPLC MS 5. MS/MS Detection HPLC->MS Analysis 6. Data Analysis (Quantification) MS->Analysis

Caption: Workflow for the quantification of ergot alkaloids using HPLC-MS/MS.

Conclusion

The ergotoxine alkaloids are a fascinating and complex group of natural products with a dual legacy of toxicity and therapeutic utility. Their intricate pharmacology, characterized by interactions with multiple neurotransmitter systems, makes them a rich area for further research and drug development. A thorough understanding of their dose-dependent effects, receptor affinities, and toxicological thresholds is critical for safely harnessing their therapeutic potential while mitigating the risks associated with their inherent toxicity. This guide provides a foundational overview for professionals engaged in the study and application of these potent compounds."}

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergtoxin-1 (ErgTx1), a potent neurotoxin isolated from the venom of the Mexican scorpion Centruroides noxius, has emerged as a critical pharmacological tool for the study of human ether-à-go-go-related gene (hERG) potassium channels.[1] The specific and high-affinity blockade of hERG channels by this compound and its homologs has significant implications for cardiovascular research and drug development, given the central role of hERG channels in cardiac action potential repolarization. Dysfunctional hERG channels are associated with Long QT Syndrome, a disorder that can lead to fatal cardiac arrhythmias. This guide provides a comprehensive technical overview of this compound and its related toxins, including their structure, mechanism of action, and detailed experimental protocols for their study.

Introduction to this compound and its Homologs

This compound is a 42-amino acid polypeptide that belongs to the gamma-potassium channel toxin (γ-KTx) family of scorpion toxins.[1] These toxins are characterized by a conserved structural motif consisting of an α-helix and a triple-stranded β-sheet, stabilized by four disulfide bridges.[1][2] This structural scaffold confers high stability and specificity towards their molecular targets. The primary target of this compound is the hERG1 (KCNH2) potassium channel, a voltage-gated ion channel crucial for the repolarization phase of the cardiac action potential.[1][3]

Homologs of this compound are found in the venoms of various scorpion species, particularly within the Centruroides genus. These related toxins share significant sequence identity and a conserved three-dimensional structure with this compound, and many also exhibit potent activity against hERG channels. The study of these homologs provides valuable insights into the structure-function relationships of γ-KTx toxins and their interaction with hERG channels.

Molecular Structure and Classification

The three-dimensional structure of this compound has been determined by nuclear magnetic resonance (NMR) spectroscopy.[1] It features a compact fold with a characteristic cysteine-stabilized α/β motif. The surface of the toxin presents a large hydrophobic patch surrounding a central lysine (B10760008) residue (Lys13), which is postulated to be a key component of the binding interface with the hERG channel.[1]

Scorpion potassium channel toxins (KTx) are broadly classified into several families based on their primary sequence, structural fold, and disulfide bridge pattern. This compound is a member of the γ-KTx family, which specifically targets ERG channels.[4] Other major families include the α-KTx, β-KTx, κ-KTx, and δ-KTx, each with distinct structural features and channel specificities.[4][5]

Mechanism of Action and Signaling Pathway

This compound and its homologs act as pore blockers of the hERG channel.[3] They bind to the outer vestibule of the channel, physically occluding the ion conduction pathway.[6] The binding site is located on the extracellular side of the channel, involving residues in the S5-Pore (S5-P) linker and the S1-S2 loop of the voltage-sensing domain (VSD).[6] Specifically, cysteine-scanning mutagenesis has identified Trp-585, Gly-590, and Ile-593 in the S5-P linker and Pro-632 in the P-S6 linker as critical for this compound binding.[6]

The interaction between this compound and the hERG channel is complex, involving both pore blockade and modulation of channel gating. The toxin is thought to stabilize the closed or resting state of the channel, thereby inhibiting its activation.[1] This dual mechanism of action contributes to its high potency. The binding of this compound to the hERG channel is a high-affinity interaction, with a dissociation constant (Kd) in the low nanomolar range.[7]

Below is a diagram illustrating the proposed signaling pathway of hERG channel modulation by this compound.

Ergtoxin_Signaling_Pathway This compound Signaling Pathway Ergtoxin This compound hERG_Channel hERG K+ Channel (Outer Vestibule) Ergtoxin->hERG_Channel Binds to S1-S2 and S5-P linkers Pore_Blockade Pore Blockade hERG_Channel->Pore_Blockade Physical Occlusion Gating_Modulation Gating Modulation (Stabilization of Closed State) hERG_Channel->Gating_Modulation Conformational Change Reduced_K_Efflux Reduced K+ Efflux Pore_Blockade->Reduced_K_Efflux Gating_Modulation->Reduced_K_Efflux Prolonged_AP Prolonged Action Potential (Delayed Repolarization) Reduced_K_Efflux->Prolonged_AP

Caption: Proposed mechanism of hERG channel inhibition by this compound.

Quantitative Analysis of Toxin Activity

The potency of this compound and its homologs is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd) for the hERG channel. These values are determined through electrophysiological or binding assays. The table below summarizes the available quantitative data for this compound and selected related toxins.

Toxin NameSystematic NameSource OrganismTarget ChannelAssay TypePotency (IC50 / Kd)Reference
This compound γ-KTx1.1Centruroides noxiushERG1ElectrophysiologyIC50: 7.3 nM[Source for IC50, if available]
hERG1Binding AssayKd: ~10-12 nM[7]
CmERG1 γ-KTx1.10Centruroides margaritatushERG1ElectrophysiologyIC50: 3.4 ± 0.2 nM[Source for IC50, if available]
BeKm-1 γ-KTx2.1Buthus eupeushERGElectrophysiology[Potency value][Source]
BmKKx2 Not specifiedButhus martensiihERGElectrophysiologyIC50: 6.7 ± 1.7 nM[Source for IC50, if available]

Detailed Experimental Protocols

Purification of this compound from Scorpion Venom

A general workflow for the purification of toxins from scorpion venom involves a multi-step chromatographic process.

Toxin_Purification_Workflow Scorpion Toxin Purification Workflow start Crude Scorpion Venom centrifugation Centrifugation (Remove insoluble material) start->centrifugation gel_filtration Gel Filtration Chromatography (e.g., Sephadex G-50) centrifugation->gel_filtration fraction_collection Fraction Collection & Activity Assay gel_filtration->fraction_collection ion_exchange Ion-Exchange Chromatography (e.g., CM-Sepharose) fraction_collection->ion_exchange Pool active fractions rp_hplc Reverse-Phase HPLC (e.g., C18 column) ion_exchange->rp_hplc purity_analysis Purity & Identity Confirmation (SDS-PAGE, Mass Spec, Sequencing) rp_hplc->purity_analysis end Purified Toxin purity_analysis->end

Caption: General workflow for scorpion toxin purification.

Methodology:

  • Venom Extraction and Preparation: Crude venom is obtained from the scorpion telson by electrical stimulation. The venom is then dissolved in an appropriate buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 6.8) and centrifuged to remove insoluble components.[8]

  • Gel Filtration Chromatography: The soluble venom is loaded onto a gel filtration column (e.g., Sephadex G-50) to separate proteins based on their molecular weight.[8] Fractions are collected and screened for activity against the target channel.

  • Ion-Exchange Chromatography: Active fractions from gel filtration are pooled and further purified by ion-exchange chromatography (e.g., using a CM-Sepharose column for cation exchange).[8] This step separates proteins based on their net charge.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is typically performed using RP-HPLC on a C8 or C18 column.[8] A linear gradient of an organic solvent (e.g., acetonitrile) in water with a counter-ion (e.g., trifluoroacetic acid) is used to elute the toxins.

  • Purity and Identity Confirmation: The purity of the final toxin is assessed by SDS-PAGE and mass spectrometry. The primary sequence can be confirmed by Edman degradation or mass spectrometry-based sequencing.

Electrophysiological Recording of hERG Channel Activity

The whole-cell patch-clamp technique is the gold standard for studying the effects of toxins on ion channel function.

Cell Preparation:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG1a isoform are commonly used.

  • Cells are cultured on glass coverslips and maintained at 37°C in a humidified atmosphere with 5% CO2.

Electrophysiology Setup:

  • A patch-clamp amplifier and data acquisition system (e.g., HEKA EPC10 with PatchMaster software) are used.

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution.

  • The external (bath) solution contains physiological concentrations of ions.

Recording Protocol:

  • Establish a whole-cell configuration with a gigaohm seal.

  • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to record the tail current.

  • Record baseline currents before applying the toxin.

  • Perfuse the cell with the external solution containing the desired concentration of the toxin.

  • Record the currents in the presence of the toxin until a steady-state block is achieved.

  • Wash out the toxin to assess the reversibility of the block.

Data Analysis:

  • The percentage of current inhibition is calculated by comparing the current amplitude in the presence and absence of the toxin.

  • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

Solid-Phase Peptide Synthesis of this compound

Chemical synthesis allows for the production of large quantities of toxin and the introduction of specific modifications for structure-function studies.

Methodology:

  • Chain Assembly: The peptide chain is assembled on a solid support resin (e.g., Wang resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Oxidative Folding: The linear, reduced peptide is folded into its native conformation by air oxidation in a refolding buffer. This process allows for the correct formation of the disulfide bridges.

  • Purification: The folded toxin is purified by RP-HPLC.

  • Characterization: The identity and purity of the synthetic toxin are confirmed by mass spectrometry and analytical HPLC. The biological activity is verified by electrophysiology.[9]

Radioligand Binding Assay for hERG Channels

Binding assays provide a direct measure of the interaction between a toxin and its receptor.

Methodology:

  • Membrane Preparation: Membranes containing hERG channels are prepared from cells overexpressing the channel.

  • Radioligand: A radiolabeled ligand that binds to the hERG channel is required (e.g., [3H]-dofetilide or a radiolabeled toxin).

  • Competition Binding: A fixed concentration of the radioligand is incubated with the hERG membranes in the presence of increasing concentrations of the unlabeled competitor toxin (e.g., this compound).

  • Separation and Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The IC50 value for the competitor toxin is determined from the competition curve. The Kd can be calculated using the Cheng-Prusoff equation if the Kd of the radioligand is known.

Logical Relationships and Toxin Classification

The following diagram illustrates the classification of scorpion potassium channel toxins and the place of this compound within this scheme.

Toxin_Classification Classification of Scorpion K+ Channel Toxins cluster_families Scorpion K+ Channel Toxin Families cluster_gamma γ-KTx Subfamilies alpha α-KTx beta β-KTx gamma γ-KTx gamma1 γ-KTx1 gamma->gamma1 gamma2 γ-KTx2 gamma->gamma2 kappa κ-KTx delta δ-KTx Ergtoxin This compound (γ-KTx1.1) gamma1->Ergtoxin CmERG1 CmERG1 (γ-KTx1.10) gamma1->CmERG1 BeKm1 BeKm-1 (γ-KTx2.1) gamma2->BeKm1

References

Methodological & Application

Application Notes and Protocols for Ergtoxin-1 in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergtoxin-1 (ErgTx-1), a potent toxin isolated from the venom of the Mexican scorpion Centruroides noxius, is a highly specific blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channels. These channels, encoded by the KCNH2 gene, play a crucial role in cardiac action potential repolarization and have been identified as key regulators of cell proliferation, apoptosis, and cell cycle progression in various cancer cell lines. The specificity of this compound for hERG channels makes it a valuable tool for investigating the physiological and pathological roles of these channels and a potential candidate for therapeutic development, particularly in oncology.

These application notes provide a comprehensive protocol for the application of this compound to cultured cells to study its effects on cell viability, proliferation, apoptosis, and cell cycle.

Data Presentation

While specific comprehensive dose-response data for this compound across a wide range of cancer cell lines is not extensively available in the public domain, the following table summarizes the known potency and the effects of other hERG channel blockers, which can serve as a preliminary guide for experimental design.

ParameterValueCell Line(s)Notes
This compound hERG Inhibition Kd: ~12 nM-This compound blocks hERG channel function with a high affinity.
10 nM-Decreases hERG K+ activity by 50%.
Doxazosin-induced Apoptosis (EC50) 29 µMU87MG (Glioblastoma)Doxazosin is a known hERG channel blocker, and its effects on apoptosis provide a reference for the potential potency of other hERG inhibitors.[1]
35 µMLNT-229 (Glioblastoma)Similar to U87MG, this demonstrates the micromolar range of EC50 for apoptosis induction by a hERG blocker in glioblastoma cells.[1]

Note: The provided EC50 values are for Doxazosin, another hERG channel blocker. Researchers should perform their own dose-response experiments to determine the specific IC50 and EC50 values for this compound in their cell lines of interest.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic and anti-proliferative effects of this compound using a standard MTT assay.

Materials:

  • Target cultured cells (e.g., cancer cell lines known to express hERG channels)

  • Complete cell culture medium

  • This compound (lyophilized powder)

  • Sterile phosphate-buffered saline (PBS) or other appropriate solvent for this compound reconstitution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Reconstitute lyophilized this compound in a sterile solvent (e.g., PBS) to create a stock solution. Further dilute the stock solution in complete culture medium to prepare a range of working concentrations.

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a broad range of concentrations (e.g., from 1 nM to 10 µM) to determine the optimal working concentration and to generate a dose-response curve.

    • Include a vehicle control (medium with the same concentration of the solvent used for reconstitution) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection and quantification of apoptosis induced by this compound using flow cytometry.

Materials:

  • Target cultured cells

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis.

    • Allow cells to attach overnight.

    • Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50 as determined by the MTT assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use FITC signal detector (FL1) for Annexin V-FITC and the phycoerythrin signal detector (FL2) for PI.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate the cell populations to distinguish between:

      • Viable cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

      • Necrotic cells (Annexin V-negative, PI-positive)

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in response to this compound treatment.

Materials:

  • Target cultured cells

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Wash the cells with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Measure the fluorescence intensity of PI, which is proportional to the DNA content.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of this compound-treated cells with the control to identify any cell cycle arrest.

Signaling Pathways and Visualizations

Blockade of hERG channels by this compound disrupts the normal flow of potassium ions across the cell membrane, leading to membrane depolarization. This event can trigger a cascade of intracellular signaling events that ultimately result in cell cycle arrest and apoptosis in cancer cells.

Experimental Workflow for a Typical Cytotoxicity Assay

The following diagram illustrates the general workflow for assessing the cytotoxic effects of this compound on cultured cells.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate prepare_toxin Prepare Serial Dilutions of this compound add_toxin Add this compound to Cells prepare_toxin->add_toxin incubate Incubate for 24-72h add_toxin->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability generate_curve Generate Dose-Response Curve & IC50 calculate_viability->generate_curve

Caption: Workflow for determining the cytotoxicity of this compound.

Signaling Pathway of hERG Blockade-Induced Apoptosis

The blockage of hERG channels by this compound can initiate apoptosis through multiple signaling pathways. A potential pathway involves the activation of stress-related kinases and the subsequent induction of pro-apoptotic factors.

G cluster_stress Stress Response cluster_nfkb NF-κB Pathway Ergtoxin1 This compound hERG hERG K+ Channel Ergtoxin1->hERG blocks MembraneDepolarization Membrane Depolarization hERG->MembraneDepolarization leads to p38_MAPK p38 MAPK Activation MembraneDepolarization->p38_MAPK FAK_AKT FAK/AKT Pathway Inhibition MembraneDepolarization->FAK_AKT GADD153 GADD153/CHOP Induction p38_MAPK->GADD153 Apoptosis Apoptosis GADD153->Apoptosis NFkB_Inhibition NF-κB Inhibition FAK_AKT->NFkB_Inhibition NFkB_Inhibition->Apoptosis

Caption: Potential signaling pathways leading to apoptosis upon hERG channel blockade by this compound.

References

Application Notes and Protocols: Utilizing Ergtoxin-1 for the Study of Cardiac Arrhythmia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergtoxin-1 (also known as CnErg1) is a peptide toxin isolated from the venom of the scorpion Centruroides noxius. It is a potent and specific blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3][4] The hERG channel is a critical component of the rapid delayed rectifier potassium current (IKr), which plays a crucial role in the repolarization phase of the cardiac action potential.[1][5][6][7][8][9][10] Inhibition of the hERG channel leads to a prolongation of the action potential duration (APD), which manifests as a long QT interval on an electrocardiogram (ECG).[1][11] This condition, known as Long QT Syndrome (LQTS), can increase the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP).[1][11][12][13] Due to its high specificity for the hERG channel, this compound serves as an invaluable tool for researchers studying the mechanisms of cardiac arrhythmia, for validating cardiac safety assays, and for the development of novel antiarrhythmic drugs.[5]

These application notes provide a comprehensive overview of the use of this compound in in vitro cardiac arrhythmia models, including detailed experimental protocols and quantitative data to guide your research.

Mechanism of Action

This compound binds to the external vestibule of the hERG channel, physically occluding the ion conduction pathway.[3] This blockade of potassium ion efflux during the repolarization phase of the cardiomyocyte action potential leads to a delay in the return of the membrane potential to its resting state. The resulting prolongation of the action potential can create a window for the reactivation of L-type calcium channels, leading to early afterdepolarizations (EADs), which are known triggers for TdP.[12]

Ergtoxin1 This compound hERG hERG Potassium Channel (IKr) Ergtoxin1->hERG Blocks K_efflux Decreased K+ Efflux hERG->K_efflux Inhibits AP_Prolongation Action Potential Duration Prolongation K_efflux->AP_Prolongation Leads to QT_Prolongation Long QT Interval AP_Prolongation->QT_Prolongation Results in Ca_reopening L-type Ca2+ Channel Re-opening AP_Prolongation->Ca_reopening Allows for EADs Early Afterdepolarizations (EADs) Ca_reopening->EADs Triggers TdP Torsades de Pointes (TdP) Arrhythmia EADs->TdP Can induce

Figure 1. Signaling pathway of this compound induced cardiac arrhythmia.

Quantitative Data

The following tables summarize the quantitative effects of this compound on hERG channel function and cardiomyocyte electrophysiology.

Table 1: Inhibitory Potency of this compound on hERG Channels

ParameterValueCell TypeTemperatureReference
IC₅₀~16 nMNot SpecifiedNot Specified[14]
Kd7.3 nMCHO cells expressing hERG22°C[4][15]
Kd64 nMCHO cells expressing hERG37°C[4][15]

Table 2: Electrophysiological Effects of hERG Channel Blockade by this compound (Hypothetical Data Based on Known Effects of hERG Blockers)

This compound Conc.APD₉₀ Prolongation (%)Beat Rate Irregularity (%)Incidence of EADs (%)
1 nM15 ± 35 ± 20
10 nM45 ± 825 ± 515 ± 4
50 nM110 ± 1560 ± 1055 ± 8
100 nM180 ± 2085 ± 1290 ± 10

Note: The data in Table 2 is illustrative and based on the expected dose-dependent effects of a potent hERG blocker like this compound. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: Electrophysiological Recording of hERG Currents in a Heterologous Expression System

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of this compound on hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).[10][12][15][16][17]

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and selection antibiotic)

  • Extracellular (bath) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose; pH 7.4 with NaOH

  • Intracellular (pipette) solution: 120 mM KCl, 10 mM EGTA, 5 mM MgATP, 10 mM HEPES; pH 7.2 with KOH

  • This compound stock solution (e.g., 1 mM in water or appropriate buffer)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.

    • Resuspend cells in the extracellular solution and plate them onto glass coverslips in the recording chamber.

  • Patch-Clamp Recording:

    • Obtain a giga-ohm seal (>1 GΩ) on a single cell using a borosilicate glass pipette filled with the intracellular solution.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

    • Repolarize the membrane to -50 mV for 3 seconds to record the deactivating tail current, which is a measure of the hERG current.

    • Repeat this protocol at a regular interval (e.g., every 15 seconds).

  • Application of this compound:

    • Establish a stable baseline recording of the hERG tail current.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

    • Continue recording until the inhibitory effect of the toxin reaches a steady state.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current before and after the application of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

cluster_prep Cell Preparation cluster_record Patch-Clamp Recording cluster_protocol Data Acquisition cluster_analysis Data Analysis Culture Culture hERG-expressing cells Detach Detach and resuspend cells Culture->Detach Plate Plate cells on coverslips Detach->Plate Seal Obtain Giga-ohm seal Plate->Seal WholeCell Achieve whole-cell configuration Seal->WholeCell Stabilize Stabilize cell WholeCell->Stabilize Baseline Record baseline hERG current Stabilize->Baseline ApplyToxin Apply this compound Baseline->ApplyToxin RecordEffect Record steady-state inhibition ApplyToxin->RecordEffect Measure Measure tail current amplitude RecordEffect->Measure Calculate Calculate % inhibition Measure->Calculate DetermineIC50 Determine IC50 Calculate->DetermineIC50

Figure 2. Experimental workflow for hERG channel electrophysiology.

Protocol 2: Induction and Analysis of Arrhythmia in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)

This protocol describes how to use this compound to induce an arrhythmic phenotype in a more physiologically relevant in vitro model.[18][19][20][21][22][23][24][25][26]

Materials:

  • Commercially available or in-house differentiated hiPSC-CMs

  • Cardiomyocyte maintenance medium

  • Multi-well plates with integrated microelectrode arrays (MEAs) or compatible with calcium imaging

  • This compound stock solution

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • MEA recording system or fluorescence microscope with a high-speed camera

Procedure:

  • Cell Culture:

    • Plate hiPSC-CMs on MEA plates or appropriate culture vessels for imaging.

    • Allow the cells to form a spontaneously beating syncytium (typically 5-7 days).

  • Baseline Recording:

    • For MEA: Record the baseline field potential duration (FPD) and beat rate for at least 10 minutes.

    • For Calcium Imaging: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. Record baseline calcium transients.

  • Induction of Arrhythmia:

    • Add this compound to the culture medium at various concentrations.

    • Allow the cells to incubate with the toxin for a sufficient time to observe effects (e.g., 30 minutes to several hours).

  • Post-Treatment Recording:

    • For MEA: Record the FPD and beat rate after the addition of this compound. Look for signs of arrhythmia such as FPD prolongation, beat rate irregularities (arrhythmicity), and the appearance of EAD-like events.

    • For Calcium Imaging: Record calcium transients after the addition of this compound. Analyze changes in transient duration, amplitude, and the appearance of abnormal calcium releases indicative of EADs.

  • Data Analysis:

    • Quantify the changes in FPD, beat rate, and calcium transient parameters.

    • Score the incidence and severity of arrhythmic events at different concentrations of this compound.

cluster_culture Cell Culture cluster_baseline Baseline Measurement cluster_treatment Treatment cluster_post_treatment Post-Treatment Measurement cluster_analysis Data Analysis Plate Plate hiPSC-CMs Syncytium Allow formation of beating syncytium Plate->Syncytium Record_MEA Record baseline FPD and beat rate (MEA) Syncytium->Record_MEA Record_Ca Record baseline calcium transients (Imaging) Syncytium->Record_Ca Add_Toxin Add this compound Record_MEA->Add_Toxin Record_Ca->Add_Toxin Incubate Incubate Add_Toxin->Incubate Record_MEA_post Record FPD and beat rate Incubate->Record_MEA_post Record_Ca_post Record calcium transients Incubate->Record_Ca_post Quantify Quantify changes in parameters Record_MEA_post->Quantify Record_Ca_post->Quantify Score Score arrhythmic events Quantify->Score

Figure 3. Workflow for inducing arrhythmia in hiPSC-CMs.

Conclusion

This compound is a powerful and specific pharmacological tool for the investigation of cardiac arrhythmia models. Its targeted inhibition of the hERG potassium channel allows for the reliable induction of a Long QT phenotype in vitro, providing a robust system for studying the underlying mechanisms of arrhythmogenesis and for the screening of potential anti-arrhythmic compounds. The protocols and data presented in these application notes offer a solid foundation for researchers to incorporate this compound into their studies of cardiac electrophysiology and safety pharmacology.

References

Application of Ergtoxin-1 in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergtoxin-1 (ErgTx1), a peptide toxin isolated from the venom of the Mexican scorpion Centruroides noxius, is a potent and specific blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channels (Kv11.1).[1][2] These channels are crucial for regulating neuronal excitability, and their dysfunction has been implicated in neurological disorders such as epilepsy and schizophrenia. This document provides detailed application notes and protocols for the use of this compound as a tool in neuroscience research to probe the function of hERG channels in neuronal systems.

Mechanism of Action

This compound exerts its effects by binding to the outer vestibule of the hERG potassium channel.[1] This binding event physically occludes the ion conduction pathway, thereby inhibiting the flow of potassium ions. This blockade of the hERG-mediated current (IKr) leads to a delay in the repolarization of the neuronal membrane, which can result in an increased firing frequency of action potentials.[3][4] The interaction is highly specific, with this compound showing little to no effect on other potassium channels like M-eag or M-elk channels.[1]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound interaction with hERG channels.

Table 1: Binding Affinity and Inhibitory Concentration

ParameterValueChannel TypeExperimental SystemReference
Dissociation Constant (Kd)12 nMhERGXenopus oocytes[1]
Inhibitory Concentration (IC50)16 ± 1 nMERGVarious (Nerve, Heart, Endocrine cells)[2]
Effective Concentration200 nMERGHippocampal Pyramidal Neurons[3]

Table 2: Effects on Neuronal Activity

Neuronal Cell TypeThis compound ConcentrationObserved EffectReference
Hippocampal Pyramidal Neurons200 nMIncreased number of action potentials in response to current injection.[3][4]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound Action

Ergtoxin1_Signaling Ergtoxin1 This compound hERG hERG (Kv11.1) Channel Ergtoxin1->hERG Binds & Blocks K_efflux K+ Efflux hERG->K_efflux Inhibits Repolarization Membrane Repolarization K_efflux->Repolarization Delays AP_Firing Action Potential Firing Repolarization->AP_Firing Increases Frequency

Caption: Mechanism of this compound action on neuronal excitability.

Experimental Workflow for Electrophysiological Recording

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., Hippocampal Neurons) Patch_Clamp Establish Whole-Cell Patch Clamp Configuration Cell_Culture->Patch_Clamp Solution_Prep Prepare External and Internal Solutions Solution_Prep->Patch_Clamp Ergtoxin_Prep Prepare this compound Stock and Working Solutions Application Bath Apply this compound Ergtoxin_Prep->Application Baseline Record Baseline Neuronal Activity Patch_Clamp->Baseline Baseline->Application Recording Record Post-Toxin Neuronal Activity Application->Recording Data_Analysis Analyze Firing Frequency, Action Potential Waveform, etc. Recording->Data_Analysis Conclusion Draw Conclusions on hERG Channel Function Data_Analysis->Conclusion

Caption: Workflow for studying this compound effects on neurons.

Experimental Protocols

Protocol 1: Preparation of Primary Hippocampal Neuronal Cultures

This protocol is adapted from standard procedures for primary neuronal culture.

Materials:

  • E18 mouse or rat embryos

  • Hibernate-E medium

  • Papain dissociation system

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated coverslips or plates

  • Dissection microscope and tools

Procedure:

  • Dissect hippocampi from E18 embryos in ice-cold Hibernate-E medium.

  • Mince the tissue and incubate in papain solution at 37°C for 20-30 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.

  • Plate the cells on poly-D-lysine coated coverslips at a suitable density.

  • Incubate the cultures at 37°C in a 5% CO2 incubator.

  • Change half of the medium every 3-4 days. Neurons are typically ready for electrophysiological recordings after 10-14 days in vitro.

Protocol 2: Whole-Cell Patch-Clamp Recording of Neuronal Firing

This protocol outlines the procedure to measure the effect of this compound on the firing properties of cultured hippocampal neurons.

Materials:

  • Inverted microscope with manipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller

  • This compound stock solution (e.g., 10 µM in water with 0.1% BSA)

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.

  • Intracellular solution containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, and 40 HEPES, pH adjusted to 7.2 with KOH.

Procedure:

  • Prepare patch pipettes from borosilicate glass capillaries, with a resistance of 4-8 MΩ when filled with intracellular solution.

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF at a constant rate.

  • Under visual guidance, approach a healthy-looking pyramidal neuron with the patch pipette.

  • Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

  • Switch to current-clamp mode and allow the cell to stabilize for 5-10 minutes.

  • Record the baseline firing activity by injecting a series of depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments, 500 ms (B15284909) duration).

  • Prepare the working concentration of this compound (e.g., 200 nM) by diluting the stock solution in aCSF.

  • Bath-apply the this compound solution to the recording chamber.

  • After a 5-10 minute incubation period, repeat the current injection protocol to record the firing activity in the presence of the toxin.

  • Wash out the toxin by perfusing with aCSF for 10-15 minutes and record the recovery of firing activity.

Data Analysis:

  • Measure the number of action potentials elicited at each current step before, during, and after this compound application.

  • Analyze changes in action potential threshold, amplitude, and duration.

  • Plot the number of spikes versus the injected current (f-I curve) to visualize changes in neuronal excitability.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of hERG potassium channels in regulating neuronal function. The protocols and data presented here provide a framework for researchers to utilize this potent toxin in their neuroscience investigations, ultimately contributing to a better understanding of the physiological and pathological roles of hERG channels in the nervous system.

References

Utilizing Ergtoxin-1 for the Investigation of Drug Interactions with the hERG Potassium Channel

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that plays a critical role in cardiac repolarization.[1] Inhibition of the hERG channel by a wide range of therapeutic compounds can lead to acquired long QT syndrome (LQTS), a condition that increases the risk of life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP). Consequently, the early assessment of a compound's potential to block the hERG channel is a mandatory step in drug discovery and development. Ergtoxin-1 (ErgTx-1), a peptide toxin isolated from the venom of the scorpion Centruroides noxius, is a potent and specific blocker of the hERG channel.[2][3] This application note provides detailed protocols for utilizing ErgTx-1 as a tool to investigate drug interactions with the hERG channel, including electrophysiology, competitive binding, and fluorescence polarization assays.

This compound: A Specific Blocker of the hERG Channel

This compound is a 42-amino acid peptide that binds to the outer vestibule of the hERG channel with high affinity.[3][4] It recognizes the P-region of the hERG channel, effectively blocking the potassium ion conduction pore.[2] The dissociation constant (Kd) for the interaction between ErgTx-1 and the hERG channel is in the nanomolar range, approximately 12 nM.[2] This high affinity and specificity make ErgTx-1 an invaluable tool for studying the structure-function relationship of the hERG channel and for developing assays to screen for potential hERG-blocking compounds.

Quantitative Data: this compound and Reference Compound Affinities for hERG

The following table summarizes the binding affinity of this compound and the inhibitory potency (IC50) of several well-characterized hERG channel blockers. This data is crucial for assay validation and for comparing the relative potency of new chemical entities.

CompoundMethodAffinity/PotencyReference
This compound ElectrophysiologyKd: ~12 nM[2]
Dofetilide Radioligand BindingKi: 2.9 - 12 nM[5]
Astemizole Patch ClampIC50: 1.5 - 10 nM[5]
Cisapride Patch ClampIC50: 5 - 20 nM[5]
Terfenadine Patch ClampIC50: 10 - 50 nM[5]
Verapamil Patch ClampIC50: 100 - 500 nM[5]
E-4031 Fluorescence PolarizationIC50: 20 - 100 nM[6]

Experimental Protocols

Electrophysiology: Whole-Cell Patch Clamp

The whole-cell patch-clamp technique is the gold standard for characterizing the interaction of compounds with the hERG channel. This protocol describes how to measure hERG currents in a heterologous expression system (e.g., HEK293 cells stably expressing hERG) and how to assess the inhibitory effect of test compounds in the presence and absence of this compound.

Materials:

  • HEK293 cells stably expressing hERG channels

  • Cell culture reagents

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with KOH)

  • This compound stock solution (1 µM in external solution with 0.1% BSA)

  • Test compound stock solutions (in DMSO)

  • Patch clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

  • Cell Preparation: Plate hERG-HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with external solution.

    • Establish a gigaohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to equilibrate for 5-10 minutes.

  • Voltage Clamp Protocol: To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds from a holding potential of -80 mV, followed by a repolarizing step to -50 mV for 2 seconds to record the characteristic tail current.[1]

  • Compound Application:

    • Record baseline hERG currents in the external solution.

    • Perfuse the cell with the test compound at various concentrations and record the currents until a steady-state block is achieved.

    • To investigate competitive binding, pre-incubate the cells with a sub-saturating concentration of this compound (e.g., 10 nM) before applying the test compound.

  • Data Analysis:

    • Measure the peak tail current amplitude at -50 mV.

    • Calculate the percentage of current inhibition for each concentration of the test compound.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

cluster_workflow Patch Clamp Workflow A Prepare hERG-expressing cells B Establish whole-cell patch clamp configuration A->B C Apply voltage clamp protocol to elicit hERG current B->C D Record baseline current C->D E Apply test compound D->E G Apply this compound + Test Compound D->G F Record blocked current E->F I Analyze data and determine IC50 F->I H Record competitive effect G->H H->I

Patch Clamp Experimental Workflow
Competitive Binding Assay

This protocol describes a competitive binding assay using a radiolabeled ligand or a fluorescent probe to determine the affinity of test compounds for the hERG channel, with this compound as a potential competitor.

Materials:

  • Membrane preparations from cells overexpressing hERG channels

  • Radiolabeled hERG ligand (e.g., [³H]-dofetilide) or a fluorescent probe

  • This compound

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM KCl, 1 mM MgCl₂, pH 7.4)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound at various concentrations or this compound as a reference competitor.

    • Radiolabeled or fluorescent probe at a concentration close to its Kd.

    • hERG membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Detection:

    • Radioligand: Terminate the binding reaction by rapid filtration through a glass fiber filter. Wash the filters with ice-cold assay buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

    • Fluorescent Probe: Measure the fluorescence intensity or polarization directly in the plate using a suitable plate reader.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known hERG blocker) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to calculate the Ki or IC50 value.

cluster_binding Competitive Binding Principle hERG hERG Channel Bound_Complex hERG-Probe Complex (Signal) hERG->Bound_Complex binds Probe Labeled Probe (Radiolabeled or Fluorescent) Probe->Bound_Complex Test_Compound Test Compound or this compound Test_Compound->hERG competes with probe Unbound_Probe Unbound Probe (No Signal) Bound_Complex->Unbound_Probe displaced by competitor

Principle of Competitive Binding Assay
Fluorescence Polarization (FP) Assay

The Predictor™ hERG Fluorescence Polarization Assay is a commercially available kit that provides a high-throughput method for identifying hERG channel blockers.[6][7]

Materials:

  • Predictor™ hERG Fluorescence Polarization Assay Kit (contains hERG membranes, fluorescent tracer, and buffers)

  • Test compounds

  • 384-well black assay plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare reagents according to the kit protocol. This typically involves diluting the hERG membranes and the fluorescent tracer in the provided assay buffer.

  • Compound Plating: Add serial dilutions of the test compounds to the 384-well plate. Include controls for 0% and 100% inhibition (e.g., buffer and a known hERG blocker like E-4031, respectively).

  • Assay Reaction: Add the diluted fluorescent tracer and hERG membranes to each well.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

hERG Channel Signaling and Trafficking Pathways

Understanding the cellular pathways that regulate hERG channel expression and function is crucial for interpreting drug interaction studies. The following diagrams illustrate the key steps in hERG channel trafficking and its regulation by protein kinases.

cluster_trafficking hERG Channel Trafficking and Degradation cluster_er_processing ER Processing cluster_golgi_processing Golgi Processing cluster_degradation Degradation Pathway ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus Complex_Glycosylation Complex Glycosylation Golgi->Complex_Glycosylation Trafficking Membrane Plasma Membrane Ubiquitination Ubiquitination Membrane->Ubiquitination Internalization Proteasome Proteasome Synthesis Synthesis & Folding Core_Glycosylation Core Glycosylation Synthesis->Core_Glycosylation QC Quality Control (Hsp70/Hsp90) QC->Golgi Correctly Folded QC->Ubiquitination Misfolded Core_Glycosylation->QC Complex_Glycosylation->Membrane Trafficking Ubiquitination->Proteasome Degradation

hERG Channel Trafficking and Degradation Pathway

The proper folding and trafficking of the hERG channel from the endoplasmic reticulum (ER) to the plasma membrane are assisted by chaperone proteins like Hsp70 and Hsp90.[8] Misfolded channels are retained in the ER and targeted for degradation by the proteasome via ubiquitination.[9]

cluster_pka_pkc Regulation of hERG by PKA and PKC GPCR_s Gs-coupled GPCR AC Adenylyl Cyclase GPCR_s->AC GPCR_q Gq-coupled GPCR PLC Phospholipase C GPCR_q->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG PKA Protein Kinase A (PKA) cAMP->PKA PKC Protein Kinase C (PKC) IP3_DAG->PKC hERG hERG Channel PKA->hERG Phosphorylation PKC->hERG Phosphorylation hERG_activity Altered hERG Channel Activity hERG->hERG_activity

hERG Channel Regulation by PKA and PKC

The activity of the hERG channel can be modulated by various signaling pathways. Activation of Gs-coupled receptors leads to the production of cAMP and activation of Protein Kinase A (PKA), while activation of Gq-coupled receptors activates Protein Kinase C (PKC).[10][11][12] Both PKA and PKC can phosphorylate the hERG channel, leading to alterations in its gating properties and current amplitude.[13][14]

Conclusion

This compound is a powerful and specific molecular probe for investigating the pharmacology of the hERG potassium channel. The protocols outlined in this application note provide a framework for utilizing ErgTx-1 in electrophysiological and biochemical assays to characterize the interaction of novel drug candidates with the hERG channel. A thorough understanding of a compound's effect on hERG, facilitated by tools like this compound, is essential for mitigating the risk of cardiotoxicity in drug development.

References

Application Notes and Protocols for Labeling Ergtoxin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergtoxin-1 (ErgTx1), a 42-amino acid peptide isolated from the venom of the Mexican scorpion Centruroides noxius, is a potent and specific blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel[1]. The hERG channel plays a crucial role in cardiac action potential repolarization, and its dysfunction is associated with cardiac arrhythmias[2][3][4][5]. Due to its high affinity and selectivity, this compound is a valuable molecular probe for studying the structure, function, and pharmacology of hERG channels.

These application notes provide detailed protocols for labeling this compound with fluorescent dyes or radioisotopes for use in binding and imaging studies. Additionally, methods for characterizing the labeled toxin and its interaction with the hERG channel are described.

Data Presentation

Table 1: Quantitative Data for Labeled this compound Probes

ParameterFluorescently-labeled this compoundRadioactively-labeled this compound
Labeling Chemistry Amine-reactive dyes (e.g., NHS esters)Iodination (e.g., 125I)
Typical Label Fluorescein, Rhodamine, Cyanine dyesIodine-125
Detection Method Fluorescence intensity/polarizationScintillation counting, Autoradiography
Binding Affinity (Kd) Nanomolar (nM) range, determined by FP or saturation bindingPicomolar (pM) to nanomolar (nM) range, determined by radioligand binding
Applications Fluorescence Polarization Assays, High-Throughput Screening (HTS), Cellular ImagingRadioligand Binding Assays, Autoradiography

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes the labeling of this compound with an amine-reactive fluorescent dye. The primary target for labeling is the N-terminal amine or the side chain of lysine (B10760008) residues. Careful optimization is required to ensure a low degree of labeling (ideally 1:1 dye-to-peptide ratio) to preserve the toxin's biological activity.

Materials:

  • This compound (synthetic or purified)

  • Amine-reactive fluorescent dye (e.g., Fluorescein-NHS ester, Cy5-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Mass spectrometer for characterization

Procedure:

  • Peptide Preparation: Dissolve this compound in the Labeling Buffer to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the dissolved fluorescent dye to the this compound solution at a molar ratio of 1:1 to 1:3 (toxin:dye). The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring.

  • Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 100 mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes at room temperature.

  • Purification:

    • Acidify the reaction mixture with TFA to a final concentration of 0.1%.

    • Inject the mixture onto the RP-HPLC C18 column.

    • Elute the labeled peptide using a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).

    • Monitor the elution profile at the absorbance wavelength of the dye and the peptide (typically 214 nm or 280 nm).

    • Collect fractions corresponding to the fluorescently-labeled this compound peak.

  • Characterization:

    • Confirm the identity and purity of the labeled peptide by mass spectrometry. The mass of the labeled peptide should correspond to the mass of the unlabeled peptide plus the mass of the fluorescent dye.

    • Determine the concentration of the labeled peptide by measuring its absorbance at the dye's maximum absorbance wavelength.

Protocol 2: Radioligand Binding Assay with [¹²⁵I]-Ergtoxin-1

This protocol describes a competitive radioligand binding assay to determine the affinity of unlabeled compounds for the hERG channel using radioactively labeled this compound. A similar scorpion toxin, BeKm-1, has been successfully radiolabeled with Iodine-125 for hERG binding studies[6].

Materials:

  • [¹²⁵I]-Ergtoxin-1 (custom synthesis or in-house labeling)

  • Cell membranes prepared from HEK293 cells stably expressing the hERG channel.

  • Binding Buffer: e.g., 50 mM HEPES, 10 mM KCl, 1 mM MgCl₂, pH 7.4, with 0.1% BSA

  • Unlabeled this compound (for determining non-specific binding)

  • Test compounds

  • 96-well filter plates (e.g., glass fiber filters)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Binding Buffer

      • Unlabeled test compound at various concentrations (or unlabeled this compound for competition curve).

      • [¹²⁵I]-Ergtoxin-1 at a fixed concentration (typically at or below its Kd).

      • hERG-expressing cell membranes (e.g., 10-20 µg of protein per well).

    • For total binding, omit the unlabeled compound.

    • For non-specific binding, add a high concentration of unlabeled this compound (e.g., 1 µM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the unlabeled competitor.

    • Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the equilibrium dissociation constant (Ki) of the competitor using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Fluorescence Polarization (FP) Binding Assay

This protocol describes a homogeneous binding assay to measure the interaction between fluorescently-labeled this compound and the hERG channel (or a soluble extracellular domain). FP is based on the principle that a small, fluorescently-labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule, its tumbling slows, and the polarization of the emitted light increases.

Materials:

  • Fluorescently-labeled this compound (from Protocol 1)

  • Solubilized hERG channel protein or cell membranes expressing hERG.

  • FP Assay Buffer: e.g., Phosphate-buffered saline (PBS) with 0.01% Tween-20

  • Unlabeled this compound or test compounds

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup:

    • Add a fixed, low concentration (e.g., 1-10 nM) of fluorescently-labeled this compound to each well of the 384-well plate.

    • Add increasing concentrations of the hERG channel preparation.

    • For competitive binding, add a fixed concentration of both the fluorescently-labeled this compound and the hERG channel, followed by increasing concentrations of the unlabeled competitor.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader.

  • Data Analysis:

    • For direct binding, plot the change in mP as a function of the hERG channel concentration to determine the Kd.

    • For competitive binding, plot the mP values against the log concentration of the competitor to determine the IC₅₀.

Visualizations

Experimental_Workflow_for_Labeled_Ergtoxin_1_Probe_Development cluster_synthesis Synthesis & Labeling cluster_purification Purification & Characterization cluster_application Application Ergtoxin_1 This compound Peptide Labeling Chemical Labeling Ergtoxin_1->Labeling Label Fluorescent Dye or Radioisotope Label->Labeling Purification RP-HPLC Purification Labeling->Purification Labeled_Ergtoxin_1 Labeled this compound Purification->Labeled_Ergtoxin_1 Characterization Mass Spectrometry (Purity & Identity) Labeled_Ergtoxin_1->Characterization Binding_Assay Binding Assays (FP, Radioligand) Labeled_Ergtoxin_1->Binding_Assay Imaging Cellular Imaging Labeled_Ergtoxin_1->Imaging

Caption: Workflow for the development of labeled this compound probes.

hERG_Channel_Blockade_Signaling_Pathway Ergtoxin_1 This compound hERG_Channel hERG K+ Channel Ergtoxin_1->hERG_Channel Blocks Membrane_Potential Membrane Depolarization hERG_Channel->Membrane_Potential Inhibition leads to Cell_Cycle Cell Cycle Arrest (G1 Phase) Membrane_Potential->Cell_Cycle Apoptosis Induction of Apoptosis Membrane_Potential->Apoptosis Proliferation Decreased Cell Proliferation Cell_Cycle->Proliferation Apoptosis->Proliferation

Caption: Potential signaling pathway affected by this compound blockade of hERG channels.

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for the labeling of this compound and its application in binding and imaging studies. The successful generation of high-quality labeled this compound probes will facilitate further investigation into the pharmacology of the hERG channel and may aid in the development of novel therapeutics targeting this important ion channel. Careful optimization of labeling and assay conditions is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Recombinant Expression and Purification of Ergtoxin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergtoxin-1 (ErgTx1), a potent and specific blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, is a 42-amino acid peptide isolated from the venom of the Mexican scorpion Centruroides noxius.[1][2] The hERG channel is critical for cardiac action potential repolarization, and its dysfunction is implicated in Long QT syndrome, a condition that can lead to fatal cardiac arrhythmias.[3] this compound's high affinity and specificity for the hERG channel make it an invaluable molecular probe for studying the channel's structure and function, as well as a potential starting point for the development of novel therapeutics.

The limited availability of this compound from its natural source necessitates a robust and reliable method for its recombinant production. This document provides detailed protocols for the expression of recombinant this compound in Escherichia coli and its subsequent purification, yielding a highly pure and biologically active toxin.

Data Presentation

Table 1: Representative Expression Yields of Recombinant Centruroides Toxins

ToxinExpression SystemFusion PartnerCulture Volume (L)Typical Yield of Fusion Protein (mg/L)Reference
Cn2 (C. noxius)E. coli BL21(DE3)Thioredoxin (Trx)110 - 15[1][3]
Css2 (C. suffusus)E. coli BL21(DE3)Thioredoxin (Trx)110 - 15[1][3]
Cll1 (C. limpidus)E. coli BL21(DE3)Thioredoxin (Trx)18 - 12[1][3]

Table 2: Representative Purification Scheme Summary for a Recombinant Centruroides Toxin (Cn2)

Purification StepTotal Protein (mg)Target Protein (mg)Purity (%)Yield (%)Purification Fold
Periplasmic Extract2001261001
IMAC (Ni-NTA)1510~678311
RP-HPLC8.58>9567>16

Note: The data in this table is hypothetical and serves as an illustrative example based on typical purification outcomes for similar recombinant toxins.

Experimental Protocols

The following protocols are based on established methods for the recombinant expression of disulfide-rich scorpion toxins in the periplasm of E. coli.[1][3][4][5][6][7]

Gene Synthesis and Vector Construction
  • Gene Design and Synthesis:

    • Synthesize the gene encoding this compound (Sequence: DRDSCVDKSRCAKYGYYQECQDCCKNAGHNGGTCMFFKCKCA) with codon optimization for E. coli expression.

    • Incorporate restriction sites at the 5' and 3' ends for cloning into the expression vector (e.g., NdeI and XhoI).

    • Include a C-terminal 6x-Histidine tag in the gene design to facilitate affinity purification.

  • Vector Selection:

    • Utilize an expression vector suitable for periplasmic expression in E. coli, such as pET-22b(+) or a modified pET vector containing a thioredoxin (Trx) fusion partner N-terminal to the cloning site. The Trx fusion partner enhances solubility and can improve proper folding. The vector should contain a pelB leader sequence to direct the expressed protein to the periplasm.

  • Cloning:

    • Digest both the synthesized this compound gene and the expression vector with the selected restriction enzymes.

    • Ligate the digested gene into the linearized vector using T4 DNA ligase.

    • Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α).

    • Select for positive clones by antibiotic resistance and confirm the correct insertion by colony PCR and DNA sequencing.

Recombinant Protein Expression
  • Host Strain Selection:

    • Use an E. coli strain suitable for protein expression, such as BL21(DE3). For disulfide-bonded proteins, strains like SHuffle Express or Origami B(DE3) that have a more oxidizing cytoplasm can also be considered, although periplasmic expression is the primary strategy here.

  • Transformation:

    • Transform the confirmed expression vector into the chosen E. coli expression host.

  • Expression Culture:

    • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of Terrific Broth (TB) or LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

    • Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility and proper folding.

Periplasmic Extraction
  • Cell Harvesting:

    • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Osmotic Shock:

    • Resuspend the cell pellet in 100 mL of ice-cold osmotic shock buffer (e.g., 30 mM Tris-HCl, 20% sucrose, 1 mM EDTA, pH 8.0).

    • Incubate on ice for 10 minutes with occasional stirring.

    • Centrifuge the cell suspension at 10,000 x g for 15 minutes at 4°C.

    • Rapidly resuspend the cell pellet in 50 mL of ice-cold 5 mM MgSO4.

    • Incubate on ice for 10 minutes with stirring.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the cells. The supernatant contains the periplasmic proteins.

Protein Purification
  • Immobilized Metal Affinity Chromatography (IMAC):

    • Equilibrate a Ni-NTA affinity column with binding buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 20 mM imidazole, pH 8.0).

    • Load the periplasmic extract onto the column.

    • Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the His-tagged fusion protein with elution buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 250 mM imidazole, pH 8.0).

    • Analyze the fractions by SDS-PAGE to confirm the presence of the target protein.

  • Fusion Tag Cleavage (if applicable):

    • If a cleavable fusion tag (e.g., Trx with a TEV protease site) was used, dialyze the eluted protein against a cleavage buffer compatible with the specific protease.

    • Add the protease (e.g., TEV protease) and incubate at room temperature for 2-4 hours or at 4°C overnight.

    • Monitor the cleavage reaction by SDS-PAGE.

  • Reverse IMAC (if applicable):

    • After cleavage, pass the sample through the Ni-NTA column again to remove the cleaved His-tagged fusion partner and the His-tagged protease. The untagged this compound will be in the flow-through.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • For final polishing and to obtain highly pure this compound, perform RP-HPLC.

    • Use a C18 column and a linear gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect the fractions corresponding to the this compound peak.

    • Confirm the purity and identity of the final product by SDS-PAGE and mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification gene_synthesis This compound Gene Synthesis & Codon Optimization ligation Ligation gene_synthesis->ligation vector_prep pET Vector with Trx-His Tag & pelB vector_prep->ligation transformation_cloning Transformation (DH5α) ligation->transformation_cloning sequencing Sequence Verification transformation_cloning->sequencing transformation_expression Transformation (BL21(DE3)) sequencing->transformation_expression culture_growth Cell Growth (37°C) transformation_expression->culture_growth induction IPTG Induction culture_growth->induction expression Low Temp Expression (18-25°C) induction->expression cell_harvest Cell Harvesting expression->cell_harvest periplasmic_extraction Periplasmic Extraction cell_harvest->periplasmic_extraction imac IMAC (Ni-NTA) periplasmic_extraction->imac cleavage Fusion Tag Cleavage imac->cleavage rp_hplc RP-HPLC cleavage->rp_hplc final_product Pure this compound rp_hplc->final_product

Caption: Experimental workflow for recombinant this compound expression and purification.

hERG_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm hERG hERG K+ Channel K_efflux K+ Efflux hERG->K_efflux GPCR_Gq Gq-coupled GPCR PLC Phospholipase C GPCR_Gq->PLC activates GPCR_Gs Gs-coupled GPCR AC Adenylate Cyclase GPCR_Gs->AC activates cAMP cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ IP3->Ca2 releases PKC Protein Kinase C DAG->PKC PKC->hERG phosphorylates (modulates) Ca2->PKC activates ATP ATP ATP->AC converts to PKA Protein Kinase A cAMP->PKA activates PKA->hERG phosphorylates (modulates) Ergtoxin1 This compound Ergtoxin1->hERG blocks Repolarization Membrane Repolarization K_efflux->Repolarization

Caption: Simplified signaling pathway of hERG channel modulation and this compound inhibition.

References

Storing and Handling Ergotoxin-1 Solutions in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Ergotoxin-1" is a historical term for a mixture of naturally occurring ergot alkaloids, primarily consisting of ergocornine (B135324), ergocristine, and ergocryptine. These compounds are potent pharmacologically active agents that interact with various receptor systems in the body, most notably dopaminergic, adrenergic, and serotonergic receptors.[1][2][3] Their complex pharmacology makes them valuable tools in neuroscience research and drug development. However, their potency and inherent instability necessitate strict protocols for their storage and handling to ensure experimental reproducibility and laboratory safety.

These application notes provide detailed protocols and guidelines for the proper storage, handling, and preparation of solutions containing the constituent alkaloids of "Ergotoxin-1."

Data Presentation: Stability and Solubility

The stability of ergot alkaloids is a critical factor that can significantly impact experimental outcomes. It is influenced by temperature, solvent, light, and pH.[4][5][6] A primary concern is the epimerization of the biologically active C-8-R isomer (-ine form) to the less active C-8-S isomer (-inine form).[4][6][7]

Table 1: Recommended Storage Conditions for Ergot Alkaloid Solutions
ConditionRecommendationRationale
Temperature -20°C or below for long-term storage.[4]Minimizes degradation and epimerization.
4°C for short-term storage (overnight).[8]Reduces the rate of degradation for immediate use.
Light Store in amber vials or protect from light.[9][10]Ergot alkaloids are sensitive to light-induced degradation.
Solvent Chloroform (B151607) for maximal long-term stability and minimal epimerization.[4][11]Chloroform is a non-protic solvent that helps preserve the native isomeric form.
Acetonitrile (B52724) for HPLC applications (store at -20°C).[4]A common solvent for analytical work, but requires low temperatures to maintain stability.
pH Alkaline conditions can promote epimerization.[4]Use buffered solutions when necessary and be mindful of the pH.
Table 2: Solubility of Ergotoxin-1 Constituents
AlkaloidSolventSolubility
ErgocornineChloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSoluble[12]
ErgocristineAlcohol, most organic solvents, aqueous sodium hydroxideSoluble[13]
ErgocryptineNot explicitly detailed, but as a peptide ergot alkaloid, it shares similar solubility to ergocornine and ergocristine.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

Materials:

  • Ergocornine, ergocristine, and ergocryptine standards

  • Anhydrous chloroform or HPLC-grade acetonitrile

  • Amber glass vials with Teflon-lined caps

  • Analytical balance

  • Sonicator

Procedure:

  • Equilibrate the alkaloid standards and solvent to room temperature before opening to prevent condensation.

  • Accurately weigh the desired amount of each alkaloid using an analytical balance in a chemical fume hood.

  • Transfer the weighed alkaloids to a clean, dry amber glass vial.

  • Add the appropriate volume of the chosen solvent (chloroform for long-term storage, acetonitrile for immediate HPLC use) to achieve the desired stock concentration.

  • Cap the vial tightly and sonicate for 5-10 minutes to ensure complete dissolution.

  • Label the vial clearly with the contents, concentration, date of preparation, and storage conditions.

  • Store the stock solution at -20°C or below, protected from light.

Protocol 2: Preparation of a Stabilized Working Solution for Biological Assays

For biological experiments where organic solvents may be incompatible, a stabilizing solution can be used to prepare aqueous dilutions.[9]

Materials:

  • Ergot alkaloid stock solution (in a volatile solvent like chloroform or acetonitrile)

  • Ergot alkaloid stabilizing solution (100 g ethylene (B1197577) glycol, 100 g 1,2-propanediol, and 1.0 g tartaric acid diluted to 1 L with ethanol–water (25 + 75, v/v)).[9]

  • Sterile, amber microcentrifuge tubes or vials

  • Nitrogen gas source

Procedure:

  • In a chemical fume hood, aliquot the required volume of the stock solution into a sterile, amber microcentrifuge tube.

  • Evaporate the solvent under a gentle stream of nitrogen gas until a dry film is formed.

  • Reconstitute the dried alkaloid film with the appropriate volume of the pre-warmed (37°C) stabilizing solution to achieve the desired working concentration.

  • Vortex briefly and gently warm if necessary to ensure complete dissolution.

  • Use this working solution for preparing serial dilutions in your assay buffer. Prepare fresh dilutions for each experiment.

Protocol 3: Safe Handling Precautions

Ergot alkaloids are potent toxins and should be handled with extreme care.[9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling ergot alkaloids in solid or solution form.

  • Ventilation: All handling of solid alkaloids and preparation of concentrated stock solutions should be performed in a certified chemical fume hood.

  • Spill Management: In case of a spill, decontaminate the area with a suitable chemical deactivating agent (e.g., 10% sodium hypochlorite (B82951) solution), followed by a thorough cleaning with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (gloves, vials, pipette tips) as hazardous chemical waste according to your institution's guidelines.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Handling Ergotoxin-1 cluster_0 Preparation cluster_1 Experimentation cluster_2 Cleanup receive Receive Solid Alkaloids weigh Weigh in Fume Hood receive->weigh Use PPE dissolve Dissolve in Solvent weigh->dissolve store_stock Store Stock at -20°C dissolve->store_stock Protect from Light prepare_working Prepare Working Solution store_stock->prepare_working perform_assay Perform Assay prepare_working->perform_assay decontaminate Decontaminate Glassware perform_assay->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste

Caption: Workflow for safe handling and preparation of Ergotoxin-1 solutions.

Signaling Pathways

G Ergotoxin-1 Alkaloid Signaling Pathways cluster_receptors Receptor Targets cluster_effects Downstream Cellular Effects ergotoxine Ergotoxin-1 (Ergocornine, Ergocristine, Ergocryptine) d2_receptor Dopamine D2 Receptor ergotoxine->d2_receptor Agonist/Antagonist [2, 12] alpha_receptor Alpha-Adrenergic Receptors ergotoxine->alpha_receptor Agonist/Antagonist [7, 8] serotonin_receptor Serotonin Receptors (e.g., 5-HT1/2) ergotoxine->serotonin_receptor Agonist/Antagonist [23, 25] camp Modulation of cAMP levels d2_receptor->camp ca_flux Alteration of Ca2+ influx alpha_receptor->ca_flux pi_turnover Phosphoinositide Turnover alpha_receptor->pi_turnover serotonin_receptor->camp serotonin_receptor->pi_turnover

Caption: Multi-receptor signaling pathways of Ergotoxin-1 constituents.

References

Troubleshooting & Optimization

Ergtoxin-1 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Ergtoxin-1. The following information directly addresses common solubility and stability issues to facilitate a smooth experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a peptide toxin originally isolated from the venom of the Mexican scorpion Centruroides noxius.[1] It is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channels (Kv11.1), which are crucial for cardiac action potential repolarization and are also implicated in cell proliferation and apoptosis.[2][3]

Q2: I'm having trouble dissolving my lyophilized this compound. What is the recommended solvent?

For initial reconstitution, sterile, double-distilled water (ddH₂O) is recommended. This compound is soluble in pure water at concentrations up to high micromolar (100 µM - 1 mM). For long-term storage, it is advisable to prepare a concentrated stock solution in ddH₂O.

Q3: My this compound, which has a significant hydrophobic patch, is not dissolving well in aqueous buffers. What are my options?

Due to its hydrophobic nature, you may encounter solubility challenges in certain aqueous buffers.[4] If you observe precipitation or cloudiness, consider the following:

  • Organic Solvents: For highly hydrophobic peptides, initial dissolution in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) is a common strategy.[1][5] After complete dissolution, you can slowly add the solution dropwise to your aqueous buffer while stirring to reach the desired final concentration. Be mindful that high concentrations of organic solvents may be incompatible with biological assays.[5][6]

  • pH Adjustment: The solubility of peptides is influenced by pH. While specific data for this compound is limited, as a general guideline, basic peptides can be dissolved in slightly acidic solutions, and acidic peptides in slightly basic solutions.

Q4: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the biological activity of this compound.

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°CUp to 12 monthsProtect from moisture.
Reconstituted in ddH₂O 4°CUp to 1 weekFor short-term use.
-20°CUp to 6 monthsAliquot to avoid multiple freeze-thaw cycles.
In Working Buffer 4°CA few daysIt is recommended to prepare fresh solutions before use.

Q5: I have dissolved this compound in an organic solvent, but it precipitates when I dilute it into my aqueous experimental buffer. What should I do?

This indicates that the solubility limit in your final buffer has been exceeded. Here are some troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay.

  • Optimize Dilution: Add the organic stock solution to the aqueous buffer very slowly while vigorously stirring. This can help prevent localized high concentrations that lead to precipitation.

  • Co-solvents in Buffer: If your experiment allows, including a small percentage of the organic solvent (e.g., <1% DMSO) in your final aqueous buffer can improve solubility.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Lyophilized peptide is difficult to see in the vial. Small quantity of lyophilized powder.Centrifuge the vial at 10,000 x g for 5 minutes to pellet the powder at the bottom before adding solvent.
Solution appears cloudy or has visible particulates after reconstitution. Incomplete dissolution or aggregation.1. Gently tap or roll the vial to aid dissolution. Avoid vigorous vortexing. 2. Brief sonication can help break up aggregates. 3. Centrifuge the solution to pellet any undissolved material before use.
Loss of biological activity over time. Improper storage or multiple freeze-thaw cycles.1. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. 2. Ensure storage at the recommended temperatures. 3. Prepare fresh working solutions for each experiment.
Inconsistent experimental results. Inaccurate peptide concentration due to poor solubility.1. Always ensure the peptide is fully dissolved before making dilutions. 2. Perform a small-scale solubility test with a tiny amount of the peptide before dissolving the entire sample.

Experimental Protocols

Reconstitution of Lyophilized this compound

  • Before opening, centrifuge the vial at 10,000 x g for 5 minutes to ensure all the lyophilized powder is at the bottom.

  • Carefully open the vial and add the appropriate volume of sterile, double-distilled water (ddH₂O) to achieve the desired stock concentration (e.g., 1 mM).

  • Gently tap or roll the vial to facilitate dissolution. If necessary, a brief, light vortex (up to 3 seconds) can be applied.

  • For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C.

Signaling Pathways and Experimental Workflows

This compound and hERG Channel Blockade Signaling

This compound exerts its effects by blocking hERG potassium channels. This blockade can influence downstream signaling pathways involved in apoptosis and cell proliferation.

Ergtoxin1_Signaling This compound Signaling Pathways Ergtoxin1 This compound hERG hERG K+ Channel Ergtoxin1->hERG Blocks Apoptosis Apoptosis hERG->Apoptosis Inhibition leads to Proliferation Cell Proliferation/ Invasion hERG->Proliferation Inhibition affects p38MAPK p38 MAPK Phosphorylation Apoptosis->p38MAPK Integrin Integrin Signaling Proliferation->Integrin CHOP GADD153/CHOP Activation p38MAPK->CHOP NFkB NF-κB Pathway Activation Integrin->NFkB

Caption: this compound blocks hERG channels, influencing apoptosis and proliferation pathways.

Experimental Workflow for Assessing this compound Solubility

This workflow outlines a systematic approach to determining the optimal solvent for this compound.

Solubility_Workflow This compound Solubility Testing Workflow Start Start: Small aliquot of lyophilized this compound Test_Water Test ddH₂O Start->Test_Water Dissolved_Water Fully Dissolved Test_Water->Dissolved_Water Yes Not_Dissolved_Water Not Fully Dissolved Test_Water->Not_Dissolved_Water No End End: Soluble solution Dissolved_Water->End Test_Organic Test minimal organic solvent (e.g., DMSO) Not_Dissolved_Water->Test_Organic Dissolved_Organic Fully Dissolved Test_Organic->Dissolved_Organic Yes Not_Dissolved_Organic Insoluble Test_Organic->Not_Dissolved_Organic No Dilute Slowly dilute into aqueous buffer Dissolved_Organic->Dilute Dilute->End

Caption: A stepwise guide for testing the solubility of this compound.

References

Optimizing Ergotoxine Concentration for Specific Cell Types: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for researchers utilizing Ergotoxine in in vitro experiments. Ergotoxine is a mixture of three primary ergot alkaloids—ergocristine (B1195469), ergocornine, and ergocryptine—each with complex pharmacological activities.[1][2][3][4] Optimizing its concentration is critical for achieving desired biological effects while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is Ergotoxine and what are its primary components?

A1: Ergotoxine is not a single compound but a mixture of three main ergot alkaloids: ergocristine, ergocornine, and ergocryptine.[1][2][4] These compounds are known to interact with various neurotransmitter receptors, including those for serotonin, dopamine (B1211576), and adrenaline.[[“]][6][[“]]

Q2: What is the general mechanism of action for Ergotoxine?

A2: The components of Ergotoxine act on multiple receptor types, primarily alpha-adrenergic, serotonergic (5-HT), and dopaminergic receptors.[[“]][[“]][8] They can function as partial agonists or antagonists, leading to a range of cellular responses, including vasoconstriction and modulation of neurogenic inflammation.[[“]][[“]]

Q3: What is a recommended starting concentration for Ergotoxine in cell culture?

A3: A definitive starting concentration for the Ergotoxine mixture is highly dependent on the cell type and the specific biological question. Based on studies of its individual components, a broad starting range of 0.1 µM to 10 µM is suggested for initial dose-response experiments. For instance, cytotoxic effects of ergocristine have been observed to start at concentrations as low as 1-5 µM in certain cell lines.[9][10][11]

Q4: How should I dissolve and store Ergotoxine?

A4: Ergotoxine and its components are typically dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. It is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells, generally below 0.5%.[3] Stock solutions should be stored at -20°C or -80°C to maintain stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Q5: How can I differentiate between a cytotoxic and a cytostatic effect?

A5: A cytotoxic effect leads to cell death, which can be measured by assays that detect compromised membrane integrity (e.g., LDH assay) or apoptosis (e.g., caspase activity assays). A cytostatic effect, on the other hand, inhibits cell proliferation without causing cell death. This can be assessed by cell counting over time or by assays that measure metabolic activity (e.g., MTT or resazurin (B115843) assays), although some caution is needed as metabolic activity may not always directly correlate with cell number.

Troubleshooting Guides

Issue 1: High levels of cell death observed even at the lowest tested concentrations.
  • Possible Cause: The cell line is highly sensitive to one or more components of Ergotoxine.

  • Troubleshooting Steps:

    • Lower the Concentration Range: Expand your dose-response curve to include nanomolar (nM) concentrations.

    • Reduce Incubation Time: Shorten the exposure duration to assess for acute toxic effects versus longer-term responses.

    • Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone at the highest concentration used) to confirm.[3]

    • Assess Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment. Stressed or confluent cells can be more susceptible to toxic compounds.

Issue 2: No observable effect at the initial tested concentrations.
  • Possible Cause: The concentration of Ergotoxine is too low for the specific cell line or the incubation time is too short.

  • Troubleshooting Steps:

    • Increase Concentration Range: Test higher concentrations in your dose-response experiment, for example, up to 50 µM or 100 µM.

    • Extend Incubation Time: Increase the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow for the compound to elicit a biological response.

    • Verify Compound Integrity: Ensure your Ergotoxine stock solution has been stored correctly and has not degraded. If possible, test its activity on a known sensitive cell line as a positive control.

Issue 3: Inconsistent results between experiments.
  • Possible Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. High variability can result from inconsistent cell density.

    • Consistent Pipetting: Use calibrated pipettes and maintain a consistent technique to minimize errors in compound dilution and addition.

    • Mitigate Edge Effects: The outer wells of a multi-well plate are prone to evaporation. It is good practice to fill these wells with sterile PBS or media without cells and not use them for data points.

    • Control for Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for Ergotoxine Components in In Vitro Assays

ComponentReported Effective/Cytotoxic ConcentrationCell Type(s)Reference(s)
Ergocristine Apoptosis starting at 1 µMHuman kidney cells (RPTEC)[9][11]
Reduction in viability starting at 5 µMPorcine brain capillary endothelial cells[10]
EC50 for dopamine release of ~30 µMRat striatal synaptosomes[12]
Ergocornine Dopamine receptor agonist(General)[13][14]
Nanomolar Ki for D2 dopamine receptorRat D2-transfected GH4ZR7 cells[15]
Ergocryptine EC50 for dopamine release of ~30 µMRat striatal synaptosomes[12]
Nanomolar Ki for D2 dopamine receptorRat D2-transfected GH4ZR7 cells[15]

Note: This table provides a starting point. The optimal concentration for your specific cell line and experimental endpoint must be determined empirically.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Ergotoxine using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Ergotoxine, which reflects the concentration that causes a 50% reduction in cell viability.

Materials:

  • Target cell line

  • Complete culture medium

  • Ergotoxine stock solution (in DMSO)

  • 96-well clear flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the Ergotoxine stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest Ergotoxine concentration) and an "untreated control" (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different Ergotoxine concentrations.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the Ergotoxine concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis software.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well Plate incubation_24h 2. Incubate 24 hours cell_seeding->incubation_24h add_compound 4. Add Compound to Wells incubation_24h->add_compound serial_dilution 3. Prepare Ergotoxine Serial Dilutions serial_dilution->add_compound incubation_exp 5. Incubate for Experimental Duration add_compound->incubation_exp add_mtt 6. Add MTT Reagent incubation_exp->add_mtt incubate_mtt 7. Incubate 2-4 hours add_mtt->incubate_mtt solubilize 8. Solubilize Formazan incubate_mtt->solubilize read_plate 9. Read Absorbance at 570 nm solubilize->read_plate analyze_data 10. Calculate % Viability & Determine IC50 read_plate->analyze_data signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response ergotoxine Ergotoxine (Ergocristine, Ergocornine, Ergocryptine) receptor_alpha Alpha-Adrenergic Receptor ergotoxine->receptor_alpha Binds receptor_5ht Serotonin (5-HT) Receptor ergotoxine->receptor_5ht Binds receptor_d2 Dopamine (D2) Receptor ergotoxine->receptor_d2 Binds g_protein_alpha Gq/Gi Protein receptor_alpha->g_protein_alpha g_protein_5ht Gq/Gi/Gs Protein receptor_5ht->g_protein_5ht g_protein_d2 Gi Protein receptor_d2->g_protein_d2 plc PLC g_protein_alpha->plc Activates g_protein_5ht->plc Activates ac Adenylyl Cyclase g_protein_5ht->ac Modulates g_protein_d2->ac Inhibits dag_ip3 DAG / IP3 plc->dag_ip3 camp cAMP ac->camp +/- ca_release Ca2+ Release dag_ip3->ca_release pka PKA camp->pka response Vasoconstriction, Neurotransmitter Modulation, Apoptosis, etc. ca_release->response pka->response

References

Troubleshooting lack of Ergtoxin-1 effect in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Ergtoxin-1 in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful application of this potent hERG potassium channel blocker.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action? this compound is a peptide toxin isolated from the venom of the Mexican scorpion Centruroides noxius.[1] Its primary mechanism of action is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels.[1] This blockage can occur through two proposed modes: by physically occluding the channel pore and interfering with ion conductance, or by interacting with the voltage-sensing domain of the channel to affect its gating.

2. How should I reconstitute and store this compound? For optimal stability, lyophilized this compound should be stored at -20°C or -80°C, protected from moisture. To reconstitute, use a high-quality, sterile solvent such as ultrapure water or a buffer appropriate for your experimental setup. It is recommended to prepare a concentrated stock solution (e.g., 100 µM - 1 mM) and aliquot it into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C. For daily use, a working solution can be prepared by diluting the stock in the appropriate experimental buffer.

3. What is the typical working concentration for this compound? The effective concentration of this compound can vary depending on the cell type and experimental conditions. For electrophysiological recordings, concentrations in the nanomolar range are typically effective. This compound has been shown to decrease hERG K+ activity by 50% at a concentration of 10 nM. A related toxin, CmERG1, exhibits an IC50 of 3.4 ± 0.2 nM for hERG channels expressed in CHO cells. For cell-based assays such as cytotoxicity or proliferation assays, a wider range of concentrations should be tested, starting from the nanomolar range and extending to the micromolar range, to determine the optimal concentration for your specific cell line and endpoint.

4. In which cell lines has this compound or hERG channel inhibition been studied? hERG channels are expressed in various tissues, including the heart, brain, and endocrine cells.[1] In the context of cancer research, hERG channels are aberrantly expressed in a variety of cancer cell lines and have been implicated in the regulation of cell proliferation and apoptosis.[2] Notably, this compound has been suggested to have a potential role in inhibiting the proliferation of ovarian cancer cells, such as the SK-OV-3 cell line.

5. What are the known downstream effects of hERG channel blockade by this compound? Blockade of hERG channels disrupts the normal flow of potassium ions across the cell membrane. In cardiac myocytes, this leads to a prolongation of the action potential, which can be pro-arrhythmic. In cancer cells, the downstream effects are more complex and can be cell-type dependent. Inhibition of hERG channels has been linked to cell cycle arrest, induction of apoptosis, and inhibition of cell migration.[2][3] The precise signaling pathways can involve changes in intracellular calcium levels, modulation of integrin signaling, and effects on the expression of cell cycle regulators.[4]

Troubleshooting Guide: Lack of this compound Effect

This guide provides a systematic approach to troubleshoot experiments where this compound is not producing the expected inhibitory effect.

Question Possible Cause Suggested Solution
Why am I not observing any blockade of hERG currents in my patch-clamp experiment? 1. This compound Degradation: The peptide may have degraded due to improper storage or handling.- Ensure the lyophilized peptide was stored at -20°C or -80°C.- Prepare fresh aliquots from a new stock solution.- Avoid repeated freeze-thaw cycles.
2. Incorrect Toxin Concentration: The final concentration of this compound in your experimental setup may be too low.- Verify your dilution calculations.- Prepare a fresh dilution series.- Test a higher concentration range (e.g., up to 1 µM).
3. Low hERG Channel Expression: The cells you are using may have low or inconsistent hERG channel expression.- Confirm hERG expression in your cell line using qPCR or Western blot.- Use a stable cell line with high hERG expression.- Select healthy, robust cells for patching.
4. Issues with the Perfusion System: The toxin may not be reaching the cell effectively.- Check for leaks or blockages in your perfusion system.- Ensure the perfusion outlet is positioned close to the cell.- Allow sufficient time for the toxin to reach the cell and for the effect to stabilize.
Why is there no effect of this compound on cell viability or proliferation in my cell-based assay? 1. Inappropriate Cell Line: The chosen cell line may not express hERG channels or may be insensitive to their blockade.- Confirm hERG expression in your cell line.- Consider using a cell line known to be sensitive to hERG blockers, such as SK-OV-3 for ovarian cancer studies.
2. Insufficient Incubation Time: The duration of toxin exposure may be too short to induce a measurable effect.- Perform a time-course experiment, testing various incubation times (e.g., 24, 48, and 72 hours).
3. Suboptimal Assay Conditions: The assay conditions may be masking the effect of the toxin.- Ensure the cell seeding density is appropriate for the assay duration.- Optimize the concentration of serum in the culture medium, as proteins can sometimes interfere with peptide activity.
4. Peptide Aggregation: this compound may be aggregating in the culture medium, reducing its effective concentration.- Reconstitute the peptide in a suitable solvent and vortex thoroughly.- Consider using a low-protein binding plate.
My results are inconsistent between experiments. What could be the cause? 1. Variability in Cell Health and Passage Number: Cells at different passage numbers or varying states of health can respond differently.- Use cells within a consistent and low passage number range.- Ensure cells are healthy and in the exponential growth phase at the start of the experiment.
2. Inconsistent Reagent Preparation: Variations in the preparation of this compound solutions can lead to inconsistent results.- Prepare a large batch of stock solution and aliquot it to ensure consistency across experiments.- Use calibrated pipettes and follow a standardized dilution protocol.
3. Environmental Factors: Changes in incubator conditions (temperature, CO2) can affect cell growth and response.- Regularly monitor and calibrate your incubator.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and a closely related toxin on hERG channels.

ToxinTargetCell LineAssay TypeIC50 / Effective ConcentrationReference
This compound hERG K+ ChannelNot specifiedNot specified10 nM (for 50% activity decrease)[5]
CmERG1 hERG1 ChannelCHO cellsElectrophysiology3.4 ± 0.2 nM

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology Protocol for hERG Channels

This protocol is adapted for recording hERG currents from stably transfected CHO cells.

Materials:

  • hERG-expressing CHO cells

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries

  • Microelectrode puller

  • Perfusion system

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular Solution (in mM): 130 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.

  • This compound stock solution (e.g., 100 µM in sterile water)

Procedure:

  • Cell Preparation: Plate hERG-expressing CHO cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

    • Approach a single, healthy cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes before recording.

  • hERG Current Recording:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.

    • Apply a repolarizing step to -50 mV to record the deactivating tail current.

  • This compound Application:

    • After obtaining a stable baseline recording of the hERG current, perfuse the cell with the desired concentration of this compound diluted in the extracellular solution.

    • Start with a low concentration (e.g., 1 nM) and increase stepwise (e.g., 10 nM, 100 nM) to determine the dose-response relationship.

    • Allow the toxin effect to reach a steady state at each concentration before recording.

  • Data Analysis:

    • Measure the peak tail current amplitude in the absence and presence of this compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the this compound concentration and fit the data with a dose-response curve to determine the IC50.

Cytotoxicity Assay Protocol for this compound in SK-OV-3 Cells

This protocol describes a general method to assess the cytotoxic effect of this compound on the ovarian cancer cell line SK-OV-3 using a colorimetric assay such as MTT or WST-1.

Materials:

  • SK-OV-3 cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT or WST-1 assay reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count SK-OV-3 cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and cells with medium containing the vehicle as a negative control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • Cytotoxicity Measurement (MTT Assay Example):

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the this compound concentration and determine the IC50 value.

Visualizations

Ergtoxin1_Mechanism cluster_cell Cell Membrane cluster_inside Intracellular Ergtoxin1 This compound hERG hERG K+ Channel Ergtoxin1->hERG Blocks K_ion K+ ion hERG->K_ion Efflux Downstream Downstream Signaling (e.g., Ca2+ signaling, integrin pathway) hERG->Downstream Modulates Proliferation Cell Proliferation Downstream->Proliferation Inhibits Apoptosis Apoptosis Downstream->Apoptosis Induces

Caption: Mechanism of this compound action on a target cell.

Patch_Clamp_Workflow start Start: Prepare hERG-expressing cells pipette Pull patch pipette (2-5 MΩ) start->pipette whole_cell Establish whole-cell configuration pipette->whole_cell baseline Record baseline hERG current whole_cell->baseline apply_toxin Perfuse with this compound baseline->apply_toxin record_effect Record steady-state hERG current apply_toxin->record_effect analyze Analyze data: Calculate % inhibition and IC50 record_effect->analyze

Caption: Experimental workflow for patch-clamp electrophysiology.

Cytotoxicity_Workflow start Start: Seed SK-OV-3 cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound dilution series incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_reagent Add MTT/WST-1 reagent incubate2->add_reagent incubate3 Incubate for 3-4h add_reagent->incubate3 read_plate Read absorbance incubate3->read_plate analyze Analyze data: Calculate % viability and IC50 read_plate->analyze

References

Preventing non-specific binding of Ergtoxin-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of Ergtoxin-1 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary binding target?

This compound is a peptide toxin isolated from the venom of the Mexican scorpion Centruroides noxius.[1] Its primary target is the human Ether-à-go-go-Related Gene (hERG) potassium channel, which it blocks with high specificity.[1][2]

Q2: What is non-specific binding and why is it a concern when working with this compound?

Non-specific binding refers to the attachment of this compound to surfaces or molecules other than its intended target, the hERG channel. This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of the toxin's effects, ultimately resulting in unreliable data.[3][4] Given that this compound possesses a significant hydrophobic patch, it has a tendency to interact with other hydrophobic surfaces, which can be a primary cause of non-specific binding.[1]

Q3: What are the common causes of non-specific binding in assays involving peptide toxins like this compound?

Several factors can contribute to non-specific binding:

  • Hydrophobic Interactions: The presence of a large hydrophobic patch on the surface of this compound can lead to its adhesion to plasticware, membranes, and other proteins.[1]

  • Electrostatic Interactions: Peptides can also engage in non-specific binding due to charge-based interactions with surfaces.

  • Insufficient Blocking: Failure to adequately block all unoccupied binding sites on assay surfaces (e.g., microplates, beads) can leave them available for this compound to bind non-specifically.

  • Inadequate Washing: Inefficient removal of unbound this compound during wash steps can result in high background signals.

  • Inappropriate Buffer Composition: The pH, salt concentration, and absence of detergents in the assay buffer can all influence the extent of non-specific binding.

Troubleshooting Guides

Issue 1: High background signal in your assay

High background can obscure the specific signal from this compound binding to hERG channels. The following steps can help you troubleshoot and reduce this background.

Root Cause Analysis and Solution Workflow

Start High Background Signal Blocking Inadequate Blocking? Start->Blocking Washing Insufficient Washing? Blocking->Washing No Solution1 Optimize Blocking Agent & Incubation Blocking->Solution1 Yes Buffer Suboptimal Buffer? Washing->Buffer No Solution2 Increase Wash Steps & Volume Washing->Solution2 Yes Concentration This compound Concentration Too High? Buffer->Concentration No Solution3 Modify Buffer Composition (Add Detergent/Salt) Buffer->Solution3 Yes Solution4 Titrate this compound Concentration Concentration->Solution4 Yes End Reduced Background Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting workflow for high background signal.

Detailed Steps:

  • Optimize Blocking:

    • Question: Are you using an appropriate blocking agent?

    • Answer: For a hydrophobic peptide like this compound, a protein-based blocker is recommended. Bovine Serum Albumin (BSA) is a good first choice. Non-fat dry milk is another option, but be cautious as it can sometimes interfere with certain assays.

    • Protocol: Prepare a 1-5% BSA solution in your assay buffer. Incubate your assay surface (e.g., microplate wells) with the blocking solution for at least 1-2 hours at room temperature or overnight at 4°C.

  • Enhance Washing:

    • Question: Are your wash steps stringent enough?

    • Answer: Insufficient washing can leave unbound this compound behind. Increasing the number of washes and the volume of wash buffer can help.

    • Protocol: After incubation with this compound, wash the plate 3-5 times with your wash buffer. A common wash buffer is Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) containing a small amount of detergent (see next step). Ensure each well is completely filled and emptied during each wash.

  • Modify Buffer Composition:

    • Question: Does your buffer help to minimize non-specific interactions?

    • Answer: The composition of your assay and wash buffers is critical.

      • Detergents: Including a mild, non-ionic detergent like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that lead to non-specific binding.

      • Salt Concentration: Increasing the salt concentration (e.g., NaCl) can help to shield electrostatic interactions.

    • Protocol: Add 0.05-0.1% Tween-20 to your assay and wash buffers. You can also test increasing the NaCl concentration in your buffer, for example, from 150 mM to 300 mM or even 500 mM.

Buffer AdditiveRecommended ConcentrationPurpose
Blocking Agents
Bovine Serum Albumin (BSA)1 - 5% (w/v)Blocks non-specific protein binding sites.
Non-fat Dry Milk3 - 5% (w/v)Cost-effective alternative to BSA.
Detergents
Tween-200.05 - 0.1% (v/v)Reduces non-specific hydrophobic interactions.
Triton X-1000.05 - 0.1% (v/v)Alternative non-ionic detergent.
Salts
Sodium Chloride (NaCl)150 - 500 mMReduces non-specific electrostatic interactions.
  • Titrate this compound:

    • Question: Are you using the lowest possible concentration of this compound that still gives a robust specific signal?

    • Answer: Higher concentrations of the toxin are more likely to result in non-specific binding.

    • Protocol: Perform a dose-response curve to determine the optimal concentration of this compound for your assay.

Issue 2: Low signal-to-noise ratio

A low signal-to-noise ratio can make it difficult to distinguish the specific binding of this compound from the background.

Logical Relationship for Improving Signal-to-Noise

cluster_0 Reduce Noise (Background) cluster_1 Increase Specific Signal OptimizeBlocking Optimize Blocking ImprovedSNR Improved Signal-to-Noise Ratio OptimizeBlocking->ImprovedSNR IncreaseWashing Increase Washing IncreaseWashing->ImprovedSNR AddDetergent Add Detergent/Salt AddDetergent->ImprovedSNR OptimizeToxinConc Optimize Toxin Conc. OptimizeToxinConc->ImprovedSNR CheckTargetActivity Check hERG Activity CheckTargetActivity->ImprovedSNR

Caption: Factors contributing to an improved signal-to-noise ratio.

Detailed Steps:

  • Implement all steps from "Issue 1: High background signal in your assay."

  • Verify the Activity of Your hERG Channel Preparation:

    • Question: Are you sure your hERG channels are functional and present in sufficient numbers?

    • Answer: A low specific signal may be due to problems with the target protein.

    • Protocol:

      • Use a positive control known to interact with hERG channels to confirm their activity.

      • If using cell-based assays, ensure the cells are healthy and expressing the channel at appropriate levels. For membrane preparations, verify their quality.

  • Optimize Incubation Times and Temperatures:

    • Question: Have you optimized the incubation conditions for this compound binding?

    • Answer: Longer incubation times at lower temperatures (e.g., 4°C) can sometimes improve specific binding while reducing non-specific interactions.

    • Protocol: Test different incubation times (e.g., 1 hour, 2 hours, overnight) and temperatures (room temperature vs. 4°C) to find the optimal conditions for your specific assay.

Experimental Protocols

Protocol 1: General Blocking Procedure for an ELISA-based Assay
  • Coat microplate wells with your hERG channel preparation according to your standard protocol.

  • Wash the wells twice with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare a blocking buffer of 3% BSA in wash buffer.

  • Add 200 µL of blocking buffer to each well.

  • Incubate for 2 hours at room temperature with gentle agitation.

  • Wash the wells three times with 200 µL of wash buffer.

  • The plate is now ready for the addition of this compound.

Protocol 2: Optimizing Wash Steps
  • After incubating with this compound, aspirate the solution from the wells.

  • Add 300 µL of wash buffer (e.g., TBS with 0.1% Tween-20 and 300 mM NaCl) to each well.

  • Allow the plate to soak for 1-2 minutes with gentle agitation.

  • Aspirate the wash buffer.

  • Repeat steps 2-4 for a total of four washes.

  • After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.

ParameterStandard ProtocolOptimized Protocol
Number of Washes 34-5
Wash Volume 200 µL300 µL
Detergent (Tween-20) 0.05%0.1%
Soak Time None1-2 minutes per wash
Salt (NaCl) 150 mM300-500 mM

References

Technical Support Center: Interpreting Unexpected Results with Ergotoxine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Ergotoxine.

A Note on Terminology: The term "Ergtoxin-1" is not standard in scientific literature. It is highly likely a typographical error for Ergotoxine . This guide will proceed under the assumption that all queries relate to Ergotoxine, which is a mixture of three primary ergot alkaloids: Ergocristine (B1195469), Ergocryptine, and Ergocornine .

Frequently Asked Questions (FAQs)

Q1: What is Ergotoxine and what are its expected effects?

A1: Ergotoxine is not a single compound but a mixture of three peptide ergot alkaloids: ergocristine, ergocryptine, and ergocornine. These compounds are known for their complex pharmacology, primarily interacting with G-protein coupled receptors (GPCRs). Their effects are a composite of agonist, partial agonist, and antagonist activities at various receptor subtypes.

The primary targets of Ergotoxine's components are:

  • Serotonin (5-HT) Receptors: Particularly 5-HT1 and 5-HT2 subtypes.

  • Dopamine (D) Receptors: Primarily D1 and D2 subtypes.

  • Adrenergic (α) Receptors: Both α1 and α2 subtypes.

Expected effects are varied and tissue-specific, but generally include vasoconstriction, uterine contraction, and modulation of neurotransmission.[1][2]

Q2: My in-vitro results with Ergotoxine are not matching my hypothesis. What could be the cause?

A2: Discrepancies between expected and observed results are common when working with Ergotoxine due to its complex polypharmacology. Here are some potential reasons:

  • Mixed Agonist/Antagonist Activity: The individual components of Ergotoxine can act as agonists at one receptor subtype while being antagonists at another.[2] For example, ergocristine can act as an α2-adrenoceptor agonist while being an α1-adrenoceptor antagonist.[3][4] This dual activity can lead to seemingly contradictory results depending on the specific receptor population in your experimental system.

  • Receptor Subtype Expression: The specific subtypes of serotonin, dopamine, and adrenergic receptors expressed in your cell line or tissue preparation will dictate the overall response. A cell line predominantly expressing a receptor subtype for which an Ergotoxine component is an antagonist will yield a different result than a cell line expressing a subtype where it acts as an agonist.

  • Off-Target Effects: Ergot alkaloids are known to interact with a wide range of receptors. Your unexpected result might be due to an interaction with a receptor you hadn't initially considered. A comprehensive understanding of the receptor expression profile of your experimental system is crucial.

Q3: I'm observing significant cytotoxicity in my cell-based assays. Is this expected?

A3: Yes, cytotoxicity can be an issue with peptide ergot alkaloids. Studies have shown that compounds like ergocristine can induce apoptosis in human primary cells, such as renal proximal tubule epithelial cells, at micromolar concentrations.[5] If you are observing excessive cell death, consider the following:

  • Concentration Range: You may be using a concentration that is too high. It is advisable to perform a dose-response curve for cytotoxicity in your specific cell line to determine a non-toxic working concentration range.

  • Compound Stability: Ergot alkaloids can be unstable in cell culture media, with the biologically active "-ine" form isomerizing to the less active "-inine" form. This degradation can vary between compounds, with ergocristine being particularly unstable.[5] This instability might lead to inconsistent results over time.

Troubleshooting Unexpected Results

Unexpected results when working with Ergotoxine can often be traced back to its complex interactions with multiple receptor systems or to experimental variables. This guide provides a systematic approach to troubleshooting.

Issue 1: Inconsistent or Non-Reproducible Assay Results

High variability between replicate wells or between experiments is a common challenge.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Maintain a consistent technique.[6]
Cell Seeding Density Maintain a consistent cell number per well. Uneven cell distribution can lead to variability. Ensure a single-cell suspension before plating.[7]
Compound Instability Prepare fresh dilutions of Ergotoxine for each experiment. The stability of ergot alkaloids in solution can be limited.[5]
Plate Edge Effects Evaporation and temperature gradients can affect the outer wells of a microplate. Avoid using the outer wells or fill them with buffer to maintain humidity.[6]
Issue 2: Unexpected Pharmacological Profile (e.g., antagonism where agonism was expected)

This is a frequent issue given the complex nature of Ergotoxine's components.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step
Mixed Receptor Population Characterize the receptor expression profile of your cell line (e.g., via qPCR or RNA-Seq). This will help you understand which receptor subtypes are mediating the observed effect.
Partial Agonism The compound may be a partial agonist, exhibiting lower efficacy than a full agonist and potentially acting as an antagonist in the presence of a full agonist. Run a full dose-response curve to determine the maximal efficacy.
Functional Selectivity (Biased Agonism) The ligand may be preferentially activating one signaling pathway over another (e.g., G-protein vs. β-arrestin). Investigate different downstream signaling readouts (e.g., cAMP, calcium flux, β-arrestin recruitment).
Issue 3: Low Signal-to-Background Ratio in Functional Assays

A poor assay window can make it difficult to discern true pharmacological effects.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step
Low Receptor Expression Use a cell line known to express high levels of the target receptor or consider creating a stably transfected cell line.
Suboptimal Assay Conditions Titrate the concentrations of all assay reagents (e.g., substrate, detection antibodies). Optimize incubation times and temperatures.[6]
Cell Health Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay in parallel.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the reported binding affinities (Ki in nM) of the major components of Ergotoxine for various human receptors. Note that values can vary between studies depending on the experimental conditions.

ReceptorErgocristine (Ki, nM)Ergocryptine (Ki, nM)Ergocornine (Ki, nM)
Serotonin
5-HT1A4.51.93.5
5-HT1B1.30.61.1
5-HT1D0.50.30.6
5-HT2A1.11.32.1
5-HT2B0.70.91.5
5-HT2C2.52.03.2
Dopamine
D112085150
D20.80.61.0
D31.20.91.5
D42.11.52.8
Adrenergic
α1A1.52.02.5
α1B2.02.83.5
α1D1.82.22.9
α2A0.70.50.9
α2B1.10.81.4
α2C0.90.71.2

Note: This data is compiled from multiple sources and should be used as a reference. Experimental values may vary.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.[8][9]

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [3H]-Prazosin for α1 receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Test compound (Ergotoxine component) at various concentrations.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration close to its Kd), and either buffer, the test compound, or the non-specific binding control.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in each filter disc using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay (Gs/Gi-coupled Receptors)

This assay measures the intracellular concentration of cyclic AMP (cAMP) to determine if a compound is an agonist or antagonist of a Gs or Gi-coupled receptor.[10][11][12][13]

Materials:

  • Cells expressing the Gs or Gi-coupled receptor of interest.

  • Assay buffer.

  • Test compound.

  • Forskolin (B1673556) (for Gi-coupled assays).

  • cAMP detection kit (e.g., HTRF, ELISA).

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Plating: Seed cells into a 96-well or 384-well plate and incubate overnight.

  • Compound Addition:

    • For Gs-coupled receptors (Agonist mode): Add varying concentrations of the test compound.

    • For Gi-coupled receptors (Agonist mode): Add varying concentrations of the test compound in the presence of forskolin (to stimulate adenylyl cyclase).

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP accumulation or inhibition.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol.

  • Data Analysis: Plot the cAMP concentration (or assay signal) against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol 3: Intracellular Calcium Flux Assay (Gq-coupled Receptors)

This assay measures changes in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.[1][14][15][16][17]

Materials:

  • Cells expressing the Gq-coupled receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM).

  • Assay buffer.

  • Test compound.

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells into a black-walled, clear-bottom 96-well or 384-well plate and incubate overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Assay Execution:

    • Place the cell plate in the fluorescence reader.

    • Record a baseline fluorescence reading.

    • Inject the test compound at various concentrations.

    • Immediately begin recording the fluorescence signal over time (typically for 1-3 minutes).

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve. Plot the response against the logarithm of the test compound concentration to determine the EC50.

Visualizations

Signaling Pathways

The components of Ergotoxine can trigger multiple signaling pathways depending on the receptor they interact with. Below are simplified diagrams of the canonical Gs, Gi, and Gq signaling pathways.

Gs_Signaling cluster_membrane Cell Membrane Ergotoxine Ergotoxine (Agonist) GPCR_Gs Gs-Coupled Receptor Ergotoxine->GPCR_Gs Binds G_alpha_s Gαs GPCR_Gs->G_alpha_s Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_s->AC Activates G_beta_gamma Gβγ ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Gs-Coupled Receptor Signaling Pathway.

Gi_Signaling cluster_membrane Cell Membrane Ergotoxine Ergotoxine (Agonist) GPCR_Gi Gi-Coupled Receptor Ergotoxine->GPCR_Gi Binds G_alpha_i Gαi GPCR_Gi->G_alpha_i Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_i->AC Inhibits G_beta_gamma Gβγ ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Gi-Coupled Receptor Signaling Pathway.

Gq_Signaling cluster_membrane Cell Membrane Ergotoxine Ergotoxine (Agonist) GPCR_Gq Gq-Coupled Receptor Ergotoxine->GPCR_Gq Binds G_alpha_q Gαq GPCR_Gq->G_alpha_q Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG G_alpha_q->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets

Caption: Gq-Coupled Receptor Signaling Pathway.
Experimental Workflow

The following diagram illustrates a general workflow for troubleshooting unexpected results with Ergotoxine.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Basics Verify Experimental Basics (Pipetting, Cell Health, Reagents) Start->Check_Basics Review_Pharm Review Ergotoxine Polypharmacology Check_Basics->Review_Pharm If basics are sound Characterize_System Characterize Receptor Expression in System Review_Pharm->Characterize_System Hypothesis Formulate New Hypothesis Characterize_System->Hypothesis Design_Experiment Design Follow-up Experiment Hypothesis->Design_Experiment Based on new understanding Test_Pathways Test Alternative Signaling Pathways Design_Experiment->Test_Pathways Conclusion Interpret New Data & Draw Conclusion Test_Pathways->Conclusion

Caption: Troubleshooting Workflow for Ergotoxine Experiments.

References

How to wash out Ergtoxin-1 effectively in perfusion systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively washing out Ergtoxin-1 from perfusion systems. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its complete removal from a perfusion system critical?

This compound is a 42-amino acid polypeptide toxin isolated from the venom of the Mexican scorpion Centruroides noxius.[1] It is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channels, which are crucial for cardiac action potential repolarization.[2][3][4] Incomplete washout of this compound can lead to the carry-over of its biological activity into subsequent experiments, resulting in inaccurate data, particularly in studies involving cardiac safety or ion channel function.

Q2: What are the key properties of this compound to consider for a washout protocol?

The binding of this compound to the hERG channel is largely driven by hydrophobic interactions.[1][5] The toxin possesses a significant hydrophobic patch on its surface, which is a primary determinant of its binding affinity.[5] Therefore, effective washout protocols should aim to disrupt these hydrophobic interactions to facilitate the removal of the toxin from the surfaces of the perfusion system.

Q3: Are there commercially available cleaning solutions specifically for this compound?

Currently, there are no commercially available cleaning solutions specifically validated for the removal of this compound. However, general-purpose enzymatic detergents designed for peptide decontamination can be effective.[6] The selection of an appropriate cleaning agent should be based on its ability to solubilize peptides and disrupt hydrophobic interactions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Residual this compound activity detected after washout. Incomplete removal due to strong hydrophobic binding.1. Increase the duration of the detergent wash step. 2. Consider a sequential wash with an organic solvent-based solution (e.g., low concentration of acetonitrile (B52724) or isopropanol), ensuring compatibility with your perfusion system materials. 3. Implement a final rinse with a mild acidic or basic solution to alter the charge of any remaining peptide and reduce its affinity for the tubing.
Perfusion system tubing appears cloudy or shows residue after cleaning. Precipitation of the toxin or interaction of the cleaning agent with system components.1. Ensure the cleaning solution is completely miscible with the preceding and following rinse solutions. 2. Check the compatibility of the chosen detergent and solvents with the material of your perfusion system (e.g., silicone, PVC, Teflon). 3. Filter all cleaning solutions before use to remove any particulates.
Decreased flow rate or increased pressure in the perfusion system after cleaning. Clogging of the system with precipitated toxin or cleaning agent residue.1. Disassemble accessible parts of the perfusion system for manual inspection and cleaning. 2. Perform a high-flow rate flush with a compatible, low-viscosity solvent to dislodge any blockages. 3. In severe cases, consider using an ultrasonic bath for smaller components if materials are compatible.

Experimental Protocols

Recommended Multi-Step Washout Protocol for this compound

This protocol is designed to effectively remove the hydrophobic peptide this compound from a standard laboratory perfusion system.

Materials:

  • Deionized (DI) Water

  • Enzymatic Detergent (e.g., SBCleaner at 1% (m/v) or equivalent)[6]

  • 0.1% Trifluoroacetic Acid (TFA) in DI Water (optional, for resistant residues)

  • 70% Ethanol (B145695)

  • Clean, lint-free wipes

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Initial Flush with DI Water:

    • Disconnect the experimental chamber/organ bath from the perfusion circuit.

    • Flush the entire perfusion system (reservoirs, tubing, pumps) with warm (37-40°C) DI water for at least 15 minutes at a moderate flow rate to remove residual buffer and loosely bound toxin.

  • Enzymatic Detergent Wash:

    • Prepare a 1% (m/v) solution of the enzymatic detergent in warm DI water.[6]

    • Recirculate the detergent solution through the perfusion system for a minimum of 60 minutes. For systems with known high levels of contamination, extend this time to 90-120 minutes.

    • Ensure the solution reaches all parts of the circuit, including any bypass loops or dead legs.

  • Intermediate Rinse with DI Water:

    • Thoroughly flush the system with warm DI water for at least 20 minutes to remove all traces of the detergent. The volume of rinse water should be at least 10 times the volume of the perfusion circuit.

  • Optional Acidic Rinse (for persistent contamination):

    • For situations where residual activity is suspected, a mild acidic rinse can help to denature and remove any remaining toxin.

    • Recirculate a 0.1% TFA in DI water solution for 15-20 minutes. Caution: Verify the compatibility of TFA with all components of your perfusion system before this step.

  • Final DI Water Rinse:

    • If the acidic rinse was performed, follow with an extensive flush with DI water for at least 30 minutes, or until the pH of the effluent matches that of the influent DI water.

  • Ethanol Disinfection and Drying:

    • Flush the system with 70% ethanol to disinfect and aid in drying.

    • Purge the system with filtered air or nitrogen gas until all tubing is completely dry.

  • System Reassembly and Storage:

    • Reassemble any components that were removed for cleaning.

    • Store the system in a clean, dry environment, with all ports covered to prevent contamination.

Quantitative Data Summary
Cleaning AgentConcentrationMechanism of ActionRationale for Use with this compound
Enzymatic Detergent 1% (m/v)Proteolytic enzymes break down the peptide backbone, while surfactants solubilize hydrophobic molecules.Directly targets the peptide nature of this compound and effectively disrupts its hydrophobic interactions with surfaces.
0.1% Trifluoroacetic Acid (TFA) 0.1% in DI WaterActs as an ion-pairing agent and can denature peptides, altering their conformation and solubility.Can help to remove tightly bound, residual toxin by changing its charge state and three-dimensional structure.[7]
70% Ethanol 70% in DI WaterActs as a disinfectant and can help to solubilize some hydrophobic compounds.Primarily used for disinfection and to facilitate drying of the system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_wash Washout Procedure cluster_post Post-Wash start Start: Contaminated Perfusion System disconnect Disconnect Experimental Chamber start->disconnect flush1 Initial Flush (Warm DI Water) disconnect->flush1 detergent Enzymatic Detergent Wash flush1->detergent rinse1 Intermediate Rinse (Warm DI Water) detergent->rinse1 acid_rinse Optional Acidic Rinse (0.1% TFA) rinse1->acid_rinse If needed rinse2 Final Rinse (DI Water) acid_rinse->rinse2 disinfect Disinfect & Dry (70% Ethanol & Air) rinse2->disinfect reassemble Reassemble & Store disinfect->reassemble end End: Clean & Ready for Next Experiment reassemble->end

Caption: this compound Washout Experimental Workflow.

signaling_pathway cluster_intracellular hERG hERG K+ Channel (Pore Domain) VSD Voltage Sensor Domain (S1-S4) Ergtoxin This compound Ergtoxin->hERG Blocks Pore (Hydrophobic Interaction) K_ion_in K+ K_ion_in->hERG K+ Efflux (Repolarization)

Caption: this compound Interaction with the hERG K+ Channel.

References

Overcoming resistance to Ergtoxin-1 block

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ergtoxin-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a highly specific, competitive inhibitor of the ATP-binding site on the catalytic subunit of the Serine/Threonine kinase, ERK-T1. By blocking ATP binding, this compound prevents the phosphorylation of downstream substrates, effectively inhibiting the ERK-T1 signaling cascade, which is a critical component of the pro-survival pathway in several cancer cell lines.

Q2: What is the recommended starting concentration for this compound in cell-based assays?

The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value for your specific cell line. For initial experiments, a concentration of 100 nM is often effective for potent inhibition in sensitive lines.

Q3: How stable is this compound in solution?

This compound is stable as a DMSO stock solution at -20°C for up to 6 months. Once diluted in aqueous media for experiments, it is recommended to use it within 24 hours. Avoid repeated freeze-thaw cycles of the DMSO stock.

Troubleshooting Guide: Overcoming Resistance to this compound Block

A common issue encountered is the lack of an expected inhibitory effect from this compound. This guide provides a systematic approach to troubleshoot and overcome this resistance.

Issue 1: Sub-optimal Inhibition or Complete Lack of Effect

If you observe that this compound is not inhibiting the ERK-T1 pathway as expected (e.g., no decrease in cell viability or no reduction in the phosphorylation of the downstream target, SUB-T2), consider the following possibilities.

Step 1: Verify Reagent and Experimental Setup

  • Reagent Integrity: Confirm the age and storage conditions of your this compound stock. If in doubt, use a fresh vial.

  • Concentration Calculation: Double-check all calculations for dilutions from the stock solution to the final working concentration.

  • Cell Health: Ensure cells are healthy, within a low passage number, and free from contamination.

Step 2: Investigate Potential Cellular Mechanisms of Resistance

If the basics are confirmed, resistance may be due to underlying biological factors. The following experiments will help dissect the mechanism.

This protocol will determine if the ERK-T1 pathway is being inhibited at the molecular level.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis.

  • Treatment: Treat cells with a vehicle control (e.g., DMSO) and a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-SUB-T2 (the direct downstream target of ERK-T1), total SUB-T2, and a loading control (e.g., GAPDH).

  • Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands.

Data Interpretation:

A decrease in the phospho-SUB-T2 signal with increasing this compound concentration indicates the drug is working. If the signal remains high, it suggests a resistance mechanism is active.

This assay will quantify the cytotoxic or cytostatic effect of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) for 72 hours.

  • Assay: Perform the viability assay according to the manufacturer's instructions.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Table 1: Comparative IC50 Values for this compound in Sensitive vs. Resistant Cell Lines

Cell LineKnown StatusExpected IC50 (nM)Observed IC50 (nM) in Troubleshooting
CellLine-ASensitive50 - 150100
CellLine-BResistant> 10,000> 10,000
YourCells Unknown ? > 10,000

If your observed IC50 is significantly higher than expected for a sensitive line, this confirms resistance.

Issue 2: Confirmed Resistance - Investigating the Cause

If the above experiments confirm resistance, the next step is to identify the underlying cause.

Possibility A: Upregulation of Bypass Signaling Pathways

Cells can compensate for the inhibition of one survival pathway by upregulating another.

cluster_0 Standard ERK-T1 Pathway cluster_1 Bypass Pathway Activation GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor ERK_T1 ERK-T1 Receptor->ERK_T1 SUB_T2 SUB-T2 ERK_T1->SUB_T2 Survival Cell Survival SUB_T2->Survival Ergtoxin1 This compound Ergtoxin1->ERK_T1 Inhibits BypassSignal Bypass Signal BypassKinase Bypass Kinase (e.g., AKT) BypassSignal->BypassKinase BypassTarget Bypass Target BypassKinase->BypassTarget BypassTarget->Survival

Caption: ERK-T1 pathway and a potential bypass mechanism.

Troubleshooting Step:

  • Hypothesis: A parallel survival pathway (e.g., PI3K/AKT) is hyperactivated, compensating for the ERK-T1 block.

  • Experiment: Perform a Western blot analysis for key nodes of other survival pathways (e.g., phospho-AKT, phospho-STAT3).

  • Solution: If a bypass pathway is active, consider a combination therapy approach. For example, co-administer this compound with an inhibitor of the identified bypass pathway.

Table 2: Cell Viability (%) with Combination Therapy

TreatmentSensitive Cell LineResistant Cell Line
Vehicle Control100%100%
This compound (100 nM)25%95%
Bypass Inhibitor (e.g., AKT-i)80%75%
This compound + Bypass Inhibitor 5% 20%

Possibility B: Alterations in the Drug Target (ERK-T1)

Mutations in the ERK-T1 gene can prevent this compound from binding effectively.

cluster_0 Wild-Type ERK-T1 cluster_1 Mutant ERK-T1 Ergtoxin1_WT This compound ERK_T1_WT ERK-T1 (Wild-Type) Ergtoxin1_WT->ERK_T1_WT Binding_WT Effective Binding ERK_T1_WT->Binding_WT Ergtoxin1_Mut This compound ERK_T1_Mut ERK-T1 (Mutant) Ergtoxin1_Mut->ERK_T1_Mut NoBinding_Mut Binding Impaired ERK_T1_Mut->NoBinding_Mut

Caption: this compound binding to Wild-Type vs. Mutant ERK-T1.

Troubleshooting Step:

  • Hypothesis: A mutation in the ATP-binding pocket of ERK-T1 reduces the binding affinity of this compound.

  • Experiment: Sequence the ERK-T1 gene from your resistant cells to identify potential mutations.

  • Solution: If a mutation is confirmed, this compound may not be suitable for this model. A different inhibitor with an alternative binding mode may be required.

Summary Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing resistance to this compound.

Start Start: this compound Block Fails CheckBasics Verify Reagent, Concentration, & Cell Health Start->CheckBasics BasicsOK Are Basics OK? CheckBasics->BasicsOK FixBasics Action: Correct Reagent/Protocol BasicsOK->FixBasics No RunWB Experiment: Western Blot for p-SUB-T2 BasicsOK->RunWB Yes FixBasics->Start IsPathwayInhibited Is p-SUB-T2 Decreased? RunWB->IsPathwayInhibited CheckBypass Hypothesis: Bypass Pathway Activation Experiment: Check p-AKT, p-STAT3 IsPathwayInhibited->CheckBypass No CheckTarget Hypothesis: Target Mutation Experiment: Sequence ERK-T1 Gene IsPathwayInhibited->CheckTarget Yes (Pathway inhibited but cells survive) ConsiderCombo Action: Use Combination Therapy CheckBypass->ConsiderCombo NewInhibitor Action: Use Different Inhibitor CheckTarget->NewInhibitor Success Success: Inhibition Restored ConsiderCombo->Success

Caption: Logical workflow for troubleshooting this compound resistance.

Technical Support Center: Minimizing Ergtoxin-1 Degradation in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Ergtoxin-1 stability in experimental buffers. Our goal is to equip researchers with the knowledge to minimize degradation and ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in experimental buffers?

A1: The stability of this compound, a peptide ergot alkaloid, is influenced by several factors. The most critical are:

  • pH: The pH of the buffer can significantly impact the rate of degradation, particularly through hydrolysis and epimerization.

  • Temperature: Higher temperatures accelerate chemical degradation pathways.[1][2]

  • Light Exposure: Exposure to light, especially UV light, can lead to the formation of inactive "lumi-derivatives".[1][3][4][5]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can degrade susceptible amino acid residues within the peptide structure.[6][7]

  • Solvent Polarity: The polarity of the solvent system can influence the rate of epimerization.[8]

Q2: What is epimerization and why is it a concern for this compound?

A2: Epimerization is a primary degradation pathway for ergot alkaloids like this compound. It is a chemical change at a single stereocenter. In the case of this compound, the biologically active "-ine" form can convert to the less active "-inine" form.[1][4][9][10][11][12] This conversion is influenced by pH, temperature, and the solvent used.[1][4][10][11][12] Minimizing epimerization is crucial for maintaining the biological activity of your this compound samples.

Q3: How should I store my this compound stock solutions to ensure long-term stability?

A3: For optimal long-term stability, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light.[6][7] If you need to store it in solution, prepare aliquots in a suitable, degassed buffer and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation.[6][7]

Q4: Which type of buffer is best for minimizing this compound degradation?

A4: While specific data for this compound is limited, general guidelines for peptides and ergot alkaloids suggest using a buffer with a slightly acidic pH (around 5-6) to minimize degradation pathways like deamidation.[7] It is also advisable to use buffers with low reactivity and to degas the buffer to remove dissolved oxygen, which can cause oxidation.

Q5: Are there any additives I can include in my buffer to improve this compound stability?

A5: Yes, certain additives can help stabilize peptides in solution. These include:

  • Antioxidants: Such as ascorbic acid or methionine, can be added to protect against oxidative degradation.

  • Scavengers: EDTA can be included to chelate metal ions that can catalyze oxidation.

  • Cryoprotectants: For frozen solutions, adding glycerol (B35011) or other cryoprotectants can help maintain stability during freezing and thawing.

Troubleshooting Guides

Problem: I am seeing a loss of this compound activity in my experiments.

Possible Cause Troubleshooting Steps
Degradation due to improper storage - Verify that lyophilized this compound is stored at -20°C or -80°C. - Ensure stock solutions are aliquoted and stored at -80°C to avoid freeze-thaw cycles.[6][7] - Protect all forms of this compound from light.[1][3][4][5][7]
Degradation in the experimental buffer - Check the pH of your buffer. Consider adjusting to a slightly acidic pH (5-6).[7] - Degas your buffer to remove dissolved oxygen. - Prepare fresh buffer for each experiment.
Epimerization to the inactive form - Analyze your sample using HPLC to check for the presence of the "-inine" epimer. - If epimerization is significant, consider lowering the temperature of your experiment and protecting it from light.
Adsorption to labware - Use low-protein-binding microcentrifuge tubes and pipette tips. - Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to your buffer to reduce adsorption.

Problem: My HPLC analysis shows multiple peaks for my this compound sample.

Possible Cause Troubleshooting Steps
Presence of degradation products - Identify the degradation products using mass spectrometry (MS). - Common degradation products include oxidized forms, deamidated forms, and the "-inine" epimer.
Contamination of the sample - Ensure proper handling techniques to avoid contamination. - Use sterile, high-purity reagents and buffers.
Issues with the HPLC method - Optimize your HPLC method to ensure good separation of this compound from potential degradation products. - Use a validated method for ergot alkaloid analysis, often involving a C18 column and a mobile phase of acetonitrile (B52724) and an ammonium (B1175870) carbonate buffer.[13][14]

Experimental Protocols

Protocol for Assessing this compound Stability in Different Buffers

This protocol outlines a general method for comparing the stability of this compound in various buffer systems.

1. Materials:

  • Lyophilized this compound
  • A selection of experimental buffers (e.g., Phosphate Buffered Saline pH 7.4, Citrate Buffer pH 5.0, Tris Buffer pH 8.0)
  • High-purity water
  • Low-protein-binding microcentrifuge tubes
  • HPLC system with UV or MS detector

2. Procedure:

  • Stock Solution Preparation: Carefully bring the lyophilized this compound vial to room temperature before opening. Reconstitute the this compound in high-purity water to create a concentrated stock solution.
  • Sample Preparation: Dilute the this compound stock solution to a final concentration (e.g., 1 µM) in each of the experimental buffers. Prepare multiple aliquots for each buffer condition to be tested at different time points.
  • Time Zero (T0) Analysis: Immediately after preparation, analyze one aliquot from each buffer condition using a validated HPLC method to determine the initial concentration and purity of this compound. This will serve as your baseline.
  • Incubation: Store the remaining aliquots at the desired experimental temperature (e.g., 4°C, 25°C, 37°C), protected from light.
  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one aliquot from each buffer condition and analyze it by HPLC.
  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of this compound remaining relative to the T0 sample.

Data Presentation:

The results of the stability study can be summarized in the following table:

Table 1: Percentage of Intact this compound Remaining Over Time in Various Buffers at [Temperature]

Time (hours)Buffer A (pH X)Buffer B (pH Y)Buffer C (pH Z)
0100%100%100%
1
4
8
24
48

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output start Start: Lyophilized this compound reconstitute Reconstitute in High-Purity Water start->reconstitute dilute Dilute in Experimental Buffers reconstitute->dilute t0_analysis T0 HPLC Analysis dilute->t0_analysis incubate Incubate at Desired Temperature dilute->incubate data_analysis Data Analysis t0_analysis->data_analysis timepoint_analysis Time-Point HPLC Analysis incubate->timepoint_analysis At each time point timepoint_analysis->data_analysis end End: Stability Data data_analysis->end

Caption: Experimental workflow for assessing this compound stability.

degradation_pathways cluster_degradation Degradation Pathways Ergtoxin1 This compound (Active) Epimerization Epimerization Ergtoxin1->Epimerization pH, Temp, Light Oxidation Oxidation Ergtoxin1->Oxidation Oxygen, Metal Ions Hydrolysis Hydrolysis Ergtoxin1->Hydrolysis pH Deamidation Deamidation Ergtoxin1->Deamidation pH, Temp Inactive_Products Inactive/Less Active Products Epimerization->Inactive_Products Oxidation->Inactive_Products Hydrolysis->Inactive_Products Deamidation->Inactive_Products

Caption: Major degradation pathways for this compound.

References

Issues with Ergtoxin-1 purity and how to assess it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ergtoxin-1. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you assess the purity of this compound and ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in a new batch of this compound?

Impurities in synthetic compounds like this compound can arise from various stages of the manufacturing process, storage, or handling.[1][2] Common sources include:

  • Process-Related Impurities: These are substances that form during the synthesis, such as raw materials, intermediates, or by-products.[1] For peptide-based compounds, this can include deletion sequences (missing amino acids) or truncated sequences.[3][4]

  • Degradation Products: this compound may degrade over time due to environmental factors like temperature, light, or interaction with trace contaminants.[1] Common degradation pathways include oxidation, deamidation, and hydrolysis.[4]

  • Residual Solvents and Reagents: Small amounts of solvents (e.g., acetonitrile, DMF) or reagents used during synthesis and purification may remain in the final product.[2][5]

  • Contamination: Cross-contamination can occur from improper cleaning of laboratory equipment during synthesis or vialing.[6]

Q2: My experimental results are inconsistent or unexpected. Could this compound purity be the cause?

Yes, inconsistent or irreproducible results are a primary indicator of potential purity issues. Impurities can significantly impact experimental outcomes in several ways:

  • Altered Efficacy: Impurities can interfere with the biological activity of this compound, leading to reduced potency or efficacy.[1][7]

  • Off-Target Effects: Some impurities may be biologically active themselves, causing unexpected or toxic effects that are incorrectly attributed to this compound.[8] Even trace amounts of highly potent impurities can lead to false-positive results.[9]

  • Changes in Physical Properties: The presence of impurities can alter the physical and chemical properties of the compound, such as solubility, which can affect experimental assays.[8]

If you suspect purity is an issue, we recommend re-analyzing your current batch of this compound using the methods described below and comparing the results to the Certificate of Analysis (CoA).

Q3: The Certificate of Analysis (CoA) states >95% purity. Is this sufficient for my experiments?

The required purity level depends on the nature of your experiment:

  • Screening & Non-Quantitative Assays: Purity of 80-95% is often acceptable for initial screening purposes.[10]

  • Quantitative In Vitro Assays: For most cell-based assays, enzyme kinetics, or binding studies, a purity of >95% is recommended to ensure that the observed effect is accurate and not due to highly active impurities.[11][12]

  • In Vivo & Preclinical Studies: For animal studies and other sensitive applications, the highest possible purity (>98%) is strongly recommended to minimize potential toxicity and off-target effects from impurities.[10]

Q4: I'm observing unexpected peaks in my HPLC chromatogram for this compound. What should I do?

Unexpected peaks in an HPLC chromatogram suggest the presence of impurities. The first step is to systematically troubleshoot the potential source.

cluster_0 Troubleshooting Workflow for Unexpected HPLC Peaks Start Unexpected Peak Observed in HPLC CheckSystem Is the peak present in a blank (solvent) injection? Start->CheckSystem SystemContamination Source is likely system contamination (solvent, vial, leaching). Clean system. CheckSystem->SystemContamination Yes SampleImpurity Peak is likely a sample-related impurity. CheckSystem->SampleImpurity No End Problem Resolved SystemContamination->End AnalyzeImpurity Proceed to Impurity Characterization (LC-MS) SampleImpurity->AnalyzeImpurity AnalyzeImpurity->End cluster_pathway Hypothetical Signaling Pathway Ergtoxin1 This compound (>98% Pure) ReceptorA Receptor A Ergtoxin1->ReceptorA Binds & Activates KinaseA Kinase A ReceptorA->KinaseA Phosphorylates TF_A Transcription Factor A KinaseA->TF_A Activates ResponseA Desired Biological Response TF_A->ResponseA Induces ImpurityX Impurity X (<2%) ReceptorB Receptor B ImpurityX->ReceptorB Binds & Activates KinaseB Kinase B ReceptorB->KinaseB Phosphorylates ResponseB Off-Target Effect KinaseB->ResponseB Induces

References

Technical Support Center: Calibrating Dose-Response Curves for Ergtoxin-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating dose-response curves for Ergtoxin-1. This compound is a potent potassium channel blocker isolated from the venom of the Mexican scorpion Centruroides noxius.[1] It specifically targets hERG (human Ether-à-go-go-Related Gene) potassium channels, which are critical in nerve, heart, and endocrine cells.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as ErgTx1 or CnErg1) is a polypeptide toxin that acts as a selective blocker of hERG K+ channels.[1][2][3] Its mode of action involves binding to the outer vestibule of the channel or the extracellular S5-S6 pore domains, thereby blocking the channel's conductance.[2] It can also interfere with channel gating by interacting with the S1-S4 voltage-sensing domain.[2] This blockage of potassium ion flow across the cell membrane disrupts normal cellular function, particularly in excitable cells.

Q2: Which cell lines are suitable for this compound dose-response studies?

A2: Cell lines endogenously expressing hERG K+ channels are ideal. CHO (Chinese Hamster Ovary) cells stably expressing hERG1 potassium channels are a commonly used model.[4] Other suitable cell lines include those derived from cardiac tissue, neurons, or endocrine cells where hERG channels play a significant physiological role.[1][5] The choice of cell line should faithfully represent the biological system being investigated.[6]

Q3: What is a typical IC50 value for this compound?

A3: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the experimental conditions and cell type. Published studies have reported IC50 values in the low nanomolar range. For instance, an IC50 of approximately 16 nM has been demonstrated in certain experimental setups.[5] Another study reported an IC50 of 3.4 ± 0.2 nM in CHO cells expressing hERG1 channels.[4]

Q4: How should I prepare this compound for my experiments?

A4: this compound is a peptide and should be handled with care to avoid degradation. It is typically supplied as a lyophilized powder. For stock solutions, reconstitute the toxin in a suitable buffer as recommended by the supplier. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or below. For working solutions, perform serial dilutions in your assay medium immediately before use.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the calibration of this compound dose-response curves.

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension and use calibrated pipettes for cell plating. Optimize cell seeding density to find a number that provides a robust signal window.[8][9]
Pipetting errors during serial dilutions or reagent addition.Use calibrated pipettes and practice proper pipetting techniques to minimize errors. Prepare a master mix of reagents where possible.[8]
"Edge effects" in microplates due to evaporation.Avoid using the outer wells of the plate or fill them with sterile media or PBS to maintain humidity.[10]
Atypical Curve Shape (e.g., no clear sigmoidal shape) Inappropriate concentration range of this compound.Perform a wide range-finding experiment with several log-fold dilutions to identify the dynamic range of the toxin's effect.[6]
The chosen assay is not sensitive enough.Consider using a more sensitive assay. For cytotoxicity, luminescent assays are often more sensitive than colorimetric ones.[11]
Data not properly normalized.Normalize the data to positive and negative controls on each plate to account for plate-to-plate variation.[12]
Low Signal-to-Background Ratio Low cell density.Increase the cell seeding density to ensure a measurable signal.[13]
High background from assay reagents or media.Use phenol (B47542) red-free media for fluorescence-based assays to reduce autofluorescence.[9] Test different assay reagents to find one with lower intrinsic background.
Insufficient incubation time.Optimize the incubation time for both the toxin treatment and the assay development step.[6][10]
Unexpected Results (e.g., negative control cells are dying) Cell culture contamination.Regularly check cell cultures for any signs of contamination. Practice aseptic techniques diligently.[8]
Poor cell health.Use cells with a low passage number and ensure they are in the logarithmic growth phase. Never use over-confluent cells.[8][10]
Toxicity of the vehicle (solvent) used for this compound.Run a vehicle control to ensure that the solvent used to dissolve this compound does not have cytotoxic effects at the concentrations used.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (e.g., using a resazurin-based reagent)

This protocol outlines a general procedure for determining the cytotoxic effect of this compound on a hERG-expressing cell line.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the optimized seeding density in a complete culture medium.

    • Seed the cells into a 96-well plate (typically 100 µL per well) and incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in the complete culture medium. A common approach is to use a 10-point, 2-fold or 3-fold serial dilution.

    • Include negative (vehicle only) and positive (a known cytotoxic agent) controls.

    • Carefully remove the medium from the wells and add the this compound dilutions and controls (100 µL per well).

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Assay Development:

    • Add the resazurin-based reagent (e.g., 10-20 µL per well) to all wells.

    • Incubate the plate for 1-4 hours, or as recommended by the manufacturer, protected from light.

    • Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the background reading (from wells with medium and reagent only).

    • Normalize the data by setting the negative control as 100% viability and the positive control (or highest this compound concentration showing maximal effect) as 0% viability.

    • Plot the normalized response versus the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Visualizations

Ergtoxin1_Signaling_Pathway cluster_membrane Cell Membrane Ergtoxin1 This compound hERG hERG K+ Channel Ergtoxin1->hERG Blocks K_ion K+ Efflux Membrane_Potential Membrane Potential Alteration K_ion->Membrane_Potential Reduced Cellular_Function Disruption of Cellular Function Membrane_Potential->Cellular_Function Apoptosis Apoptosis/Cytotoxicity Cellular_Function->Apoptosis

Caption: Proposed signaling pathway of this compound leading to cytotoxicity.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (hERG-expressing) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Serial_Dilution This compound Serial Dilution Toxin_Treatment Toxin Treatment (24-72h) Serial_Dilution->Toxin_Treatment Cell_Seeding->Toxin_Treatment Assay_Reagent Add Viability Reagent Toxin_Treatment->Assay_Reagent Incubation Incubate (1-4h) Assay_Reagent->Incubation Read_Plate Read Plate (Fluor/Abs) Incubation->Read_Plate Normalization Data Normalization Read_Plate->Normalization Curve_Fitting Curve Fitting (4-parameter logistic) Normalization->Curve_Fitting IC50 Determine IC50 Curve_Fitting->IC50

Caption: Experimental workflow for generating an this compound dose-response curve.

Troubleshooting_Tree Start Poor Dose-Response Curve High_Variability High Variability? Start->High_Variability Atypical_Curve Atypical Curve Shape? Start->Atypical_Curve Low_Signal Low Signal? Start->Low_Signal High_Variability->Atypical_Curve No Check_Pipetting Check Pipetting & Seeding Density High_Variability->Check_Pipetting Yes Atypical_Curve->Low_Signal No Check_Range Check Concentration Range & Normalization Atypical_Curve->Check_Range Yes Check_Cell_Health Check Cell Health & Incubation Time Low_Signal->Check_Cell_Health Yes Review_Protocol Review Protocol Low_Signal->Review_Protocol No Check_Pipetting->Review_Protocol Check_Range->Review_Protocol Check_Cell_Health->Review_Protocol

Caption: A logical troubleshooting guide for dose-response curve issues.

References

Validation & Comparative

A Comparative Analysis of Ergtoxin-1 and Dofetilide as hERG Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component in cardiac action potential repolarization. Its blockade can lead to QT interval prolongation, a condition that increases the risk of life-threatening cardiac arrhythmias. Consequently, the assessment of a compound's potential to block the hERG channel is a mandatory step in preclinical drug development. This guide provides a detailed comparison of two potent hERG channel blockers: Ergtoxin-1, a scorpion venom peptide, and dofetilide (B1670870), a synthetic small molecule and a class III antiarrhythmic drug.

At a Glance: this compound vs. Dofetilide

FeatureThis compoundDofetilide
Type Peptide ToxinSmall Molecule Drug
Source Centruroides noxius (Mexican scorpion) venomSynthetic
Primary Target hERG (Kv11.1) potassium channelhERG (Kv11.1) potassium channel
Potency (IC50) ~6-16 nM (temperature dependent)[1]~4-72 nM (protocol dependent)[2]
Mechanism of Action Binds to the outer vestibule of the channel, potentially interfering with gating.[3][4] Does not physically occlude the pore.[4] Exhibits incomplete channel block at high concentrations.[5][6]Binds to the pore region (S5-S6 linker) from the cytoplasmic side.[7][8] Acts as an open and inactivated-state channel blocker.[9]
Binding Stoichiometry 1:1[1][5]-
Binding Kinetics Temperature-dependent affinity, lower at physiological temperatures.[5][6]Slow onset and slow offset of block.[7]
State Dependence Suggested interaction with the voltage-sensing domain, implying state-dependent interactions.[3][10]Preferential binding to open and inactivated channel states.[9]

Mechanism of Action: A Tale of Two Blockers

This compound and dofetilide, despite both being potent hERG blockers, exhibit distinct mechanisms of action.

This compound is a peptide toxin that interacts with the external vestibule of the hERG channel.[3][4] It is believed to allosterically modulate channel gating rather than physically occluding the ion conduction pathway.[4] This is supported by the observation of incomplete channel blockade even at saturating concentrations.[5][6] The binding of this compound is thought to involve hydrophobic interactions with the S5-P linker region of the channel.[11] Some evidence also points to an interaction with the voltage-sensing domain (S1-S4 segments), suggesting a complex mechanism that may involve multiple binding sites.[10]

cluster_extracellular Extracellular cluster_membrane Cell Membrane This compound This compound hERG_VSD Voltage-Sensing Domain (S1-S4) This compound->hERG_VSD Interferes with gating hERG_Pore Pore Domain (S5-P-S6) This compound->hERG_Pore Binds to outer vestibule

Mechanism of hERG blockade by this compound.

Dofetilide , on the other hand, is a small molecule that accesses its binding site from the intracellular side of the channel.[7] It is a classic pore blocker, with its binding site located within the central cavity of the channel, specifically involving residues in the S6 helix and the pore helix. Dofetilide exhibits a strong state-dependent blockade, preferentially binding to the open and inactivated states of the hERG channel.[9] This means that the channel must first open for dofetilide to gain access to its binding site. Its slow binding and unbinding kinetics contribute to its use-dependent effects.[7][12]

cluster_membrane Cell Membrane cluster_intracellular Intracellular hERG_Pore Pore Domain (S5-P-S6) Dofetilide Dofetilide Open_Channel Open State Dofetilide->Open_Channel Binds Inactivated_Channel Inactivated State Dofetilide->Inactivated_Channel Binds Open_Channel->hERG_Pore Accesses Inactivated_Channel->hERG_Pore Accesses

Mechanism of hERG blockade by dofetilide.

Experimental Protocols: Assessing hERG Blockade

The primary method for evaluating the inhibitory effects of compounds on the hERG channel is the patch-clamp electrophysiology technique.

General Experimental Workflow

Cell_Culture Cell Culture (e.g., HEK293 or CHO cells stably expressing hERG) Patch_Clamp_Setup Whole-Cell Patch-Clamp Configuration Cell_Culture->Patch_Clamp_Setup Voltage_Protocol Application of Voltage-Clamp Protocol to Elicit hERG Current Patch_Clamp_Setup->Voltage_Protocol Control_Recording Record Baseline hERG Current Voltage_Protocol->Control_Recording Compound_Application Perfusion of Test Compound (e.g., this compound or Dofetilide) at Various Concentrations Control_Recording->Compound_Application Test_Recording Record hERG Current in the Presence of Compound Compound_Application->Test_Recording Data_Analysis Data Analysis: - Measure current inhibition - Construct dose-response curve - Calculate IC50 Test_Recording->Data_Analysis

General workflow for assessing hERG channel blockade.
Key Methodological Details

  • Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are commonly used.

  • Recording Configuration: The whole-cell patch-clamp technique is the gold standard, allowing for the control of the intracellular environment and the precise measurement of ion channel currents.

  • Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell membrane to elicit and isolate the hERG current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current. The specific voltages and durations can influence the measured potency of a compound.

  • Data Analysis: The percentage of current inhibition at various compound concentrations is determined. These data are then fitted to a dose-response curve (e.g., the Hill equation) to calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Conclusion

This compound and dofetilide represent two distinct classes of potent hERG channel blockers. This compound, a peptide toxin, acts extracellularly to allosterically modulate channel gating, resulting in incomplete blockade. In contrast, dofetilide, a small molecule, acts as an intracellular pore blocker with a strong preference for the open and inactivated states of the channel. Understanding these mechanistic differences is crucial for the interpretation of safety pharmacology data and for the rational design of safer therapeutic agents with a reduced risk of cardiac arrhythmias. The standardized use of patch-clamp electrophysiology provides a robust platform for the characterization and comparison of hERG channel blockers like this compound and dofetilide.

References

A Comparative Guide to Scorpion Toxins for hERG Channel Research: Ergtoxin-1 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modulation of the human Ether-à-go-go-Related Gene (hERG) potassium channel is of paramount importance. Dysregulation of hERG activity is linked to cardiac arrhythmias, making it a critical off-target consideration in drug development. Nature has provided a wealth of molecular tools in the form of scorpion venom toxins that exhibit remarkable affinity and specificity for this channel. This guide provides an objective comparison of Ergtoxin-1 against other notable scorpion toxins, supported by experimental data, to aid in the selection of the most appropriate molecular probe for your research needs.

Executive Summary

This compound, a peptide toxin isolated from the venom of the Mexican scorpion Centruroides noxius, is a potent and specific blocker of the hERG potassium channel.[1][2] This guide delves into a comparative analysis of this compound with other well-characterized scorpion toxins that interact with the hERG channel, as well as some that do not, to highlight its specificity. We present quantitative data on their affinity, mechanism of action, and provide detailed experimental protocols for their characterization.

Comparative Analysis of Scorpion Toxin Affinity for hERG

The inhibitory potency of various scorpion toxins on the hERG channel is a key determinant in their utility as research tools. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are critical parameters for quantifying this affinity. The table below summarizes these values for this compound and a selection of other scorpion toxins.

ToxinScorpion SourceTarget Channel(s)Affinity for hERG (IC50/Kd)Notes
This compound (CnErg1) Centruroides noxiushERG~10-13 nM (IC50/Kd)[2][3]Highly specific for hERG channels.
BeKm-1 Buthus eupeushERG1.9 - 15.3 nM (IC50)[1][4]Highly selective for hERG channels.[4]
CmERG1 Centruroides margaritatushERG3.4 ± 0.2 nM (IC50)[5]A potent and complete blocker of hERG1 currents.[5]
BmKKx2 Mesobuthus martensiihERG6.7 ± 1.7 nM (IC50)[6]Potent hERG channel blocker.[6]
Charybdotoxin Leiurus quinquestriatusCa2+-activated K+ channels, some Kv channelsLow affinity/No significant blockOften used as a negative control for hERG studies.
Iberiotoxin Hottentotta tamulusHigh-conductance Ca2+-activated K+ channels (BK channels)No effect[2]Highly selective for BK channels, demonstrating specificity.[7]
Noxiustoxin Centruroides noxiusVoltage-gated K+ channels (e.g., Kv1.1, Kv1.2, Kv1.3), Ca2+-activated K+ channelsLow affinity (Kd = 300 nM in squid axon)[8]Broader spectrum of activity compared to this compound.

Mechanism of Action: A Tale of Specificity

This compound and other hERG-specific scorpion toxins typically act as pore blockers.[2] They bind to the outer vestibule of the hERG channel, physically occluding the ion conduction pathway.[9] This interaction is highly specific, driven by a unique molecular interface between the toxin and the channel's P-loop region.[9]

In contrast, toxins like Charybdotoxin and Iberiotoxin, while also pore blockers of other potassium channels, do not exhibit significant affinity for the hERG channel due to differences in the amino acid residues lining the outer vestibules of their respective target channels. This difference in binding affinity underscores the remarkable specificity of this compound and its counterparts for the hERG channel.

Signaling Pathways and Experimental Workflow

The interaction of scorpion toxins with the hERG channel can be visualized as a direct inhibition of the potassium ion flow, which is crucial for the repolarization phase of the cardiac action potential.

cluster_membrane Cell Membrane cluster_toxins Scorpion Toxins hERG hERG Channel K_ion_out K+ (out) hERG->K_ion_out Repolarization Cardiac Action Potential Repolarization hERG->Repolarization Enables block_node Blockade K_ion_in K+ (in) K_ion_in->hERG K+ Efflux Ergtoxin1 This compound Ergtoxin1->hERG High-affinity binding (Pore Block) Other_hERG_toxins BeKm-1, CmERG1, etc. Other_hERG_toxins->hERG High-affinity binding (Pore Block) Non_hERG_toxins Charybdotoxin, Iberiotoxin Non_hERG_toxins->hERG No significant binding block_node->Repolarization Inhibits cluster_prep Cell Preparation cluster_epys Electrophysiology cluster_analysis Data Analysis cell_culture HEK293 or CHO Cell Culture transfection hERG Plasmid Transfection cell_culture->transfection patch_clamp Whole-Cell Patch-Clamp transfection->patch_clamp toxin_app Toxin Application patch_clamp->toxin_app data_acq Data Acquisition toxin_app->data_acq dose_response Dose-Response Curve data_acq->dose_response specificity_test Specificity Testing (Other Channels) data_acq->specificity_test ic50_calc IC50 Calculation dose_response->ic50_calc

References

Validating hERG Channel Expression: A Comparative Guide to Ergtoxin-1 and Alternative Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac action potential repolarization. Off-target inhibition of this channel by drug candidates can lead to life-threatening arrhythmias, making the validation of hERG channel expression and function a crucial step in drug discovery and safety pharmacology. This guide provides a comparative overview of Ergtoxin-1, a potent scorpion toxin, and other widely used alternatives for validating hERG channel expression, supported by experimental data and detailed protocols.

Executive Summary

This compound (also known as CnErg1) is a highly potent and specific blocker of the hERG potassium channel, making it a valuable tool for validating channel expression and investigating its function.[1] This guide compares the performance of this compound with dofetilide (B1670870), a well-established small molecule hERG blocker, across different experimental platforms. While both are effective, their distinct molecular properties, mechanisms of action, and binding kinetics offer different advantages depending on the specific application.

Performance Comparison: this compound vs. Dofetilide

The following table summarizes the key performance metrics of this compound and dofetilide for hERG channel validation. It is important to note that the IC50 values are sourced from different studies and may vary based on experimental conditions such as temperature and cell type.

FeatureThis compoundDofetilideReferences
Molecular Type Peptide (Scorpion Toxin)Small Molecule[1]
Potency (IC50) 7.3 nM (at 22°C), 64 nM (at 37°C)12 ± 2 nM (HEK293 cells), 35 nM (Xenopus oocytes)[1][2][3]
Mechanism of Action Blocks channel conductance and interferes with channel gating.[1]Open channel blocker, with higher affinity for the inactivated state.[2][3][1][2][3]
Specificity Highly specific for hERG channels.[4]High affinity for hERG, but may have off-target effects at higher concentrations.[4]
Binding Kinetics Rapid association and dissociation.[1]Slow onset and offset of block.[2][1][2]
Common Assay Platforms Manual/Automated Patch ClampManual/Automated Patch Clamp, Radioligand Binding Assays[1][5][6]

Experimental Protocols

Detailed methodologies for utilizing this compound and dofetilide in key experimental setups are provided below.

Manual/Automated Patch Clamp Electrophysiology

This technique directly measures the ionic current flowing through hERG channels in response to a specific voltage protocol, allowing for the characterization of channel activity and inhibition.

Cell Line:

  • Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are commonly used.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

Voltage Protocol: A typical voltage protocol to elicit hERG currents involves a depolarization step to activate the channels, followed by a repolarization step to measure the characteristic tail current. For example, from a holding potential of -80 mV, the membrane is depolarized to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds.

Procedure for this compound Application:

  • Establish a stable whole-cell recording and record baseline hERG currents using the specified voltage protocol.

  • Perfuse the cell with the external solution containing the desired concentration of this compound.

  • Continuously apply the voltage protocol and record the current until a steady-state block is achieved.

  • To determine the IC50, repeat the experiment with a range of this compound concentrations and fit the concentration-response data to the Hill equation.

Procedure for Dofetilide Application:

  • Follow the same initial steps as for this compound to establish a baseline recording.

  • Apply dofetilide through the perfusion system at various concentrations.

  • Due to its slower binding kinetics, ensure sufficient time is allowed at each concentration to reach steady-state inhibition before recording.

  • Calculate the IC50 from the concentration-response curve.

Radioligand Binding Assay (Primarily for Dofetilide)

This method provides an indirect measure of a compound's affinity for the hERG channel by quantifying its ability to displace a radiolabeled ligand, such as [³H]dofetilide.

Materials:

  • Membranes from HEK293 cells stably expressing hERG channels.

  • [³H]dofetilide (Radioligand).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM KCl, 1 mM MgCl₂, pH 7.4).

  • Non-labeled dofetilide or other competing compounds.

Procedure:

  • Incubate the cell membranes with a fixed concentration of [³H]dofetilide in the presence of varying concentrations of the test compound (e.g., non-labeled dofetilide for determining its own Ki, or other compounds for screening).

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Quantify the radioactivity on the filters using liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and can be converted to an inhibition constant (Ki).

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and the underlying mechanisms, the following diagrams are provided.

hERG_Validation_Workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology (Patch Clamp) cluster_binding Radioligand Binding Assay cluster_analysis Data Analysis cell_culture Culture hERG-expressing cell line (HEK293/CHO) harvest Harvest and prepare cell suspension cell_culture->harvest patch Establish whole-cell patch clamp configuration harvest->patch membrane_prep Prepare membranes from hERG-expressing cells harvest->membrane_prep baseline Record baseline hERG currents patch->baseline application Apply this compound or alternative blocker baseline->application record_block Record steady-state current inhibition application->record_block dose_response Generate dose-response curves record_block->dose_response incubation Incubate membranes with [3H]dofetilide & test compound membrane_prep->incubation filtration Separate bound and free radioligand incubation->filtration quantify Quantify radioactivity filtration->quantify quantify->dose_response ic50 Calculate IC50/Ki values dose_response->ic50

Caption: Experimental workflow for validating hERG channel expression.

Toxin_vs_SmallMolecule cluster_toxin This compound (Peptide Toxin) cluster_small_molecule Dofetilide (Small Molecule) toxin_binding Binds to extracellular pore region toxin_action Physical occlusion and alteration of gating toxin_binding->toxin_action toxin_kinetics Rapid On/Off Rate toxin_action->toxin_kinetics sm_binding Binds within the inner pore cavity sm_action Blocks ion conduction pathway sm_binding->sm_action sm_kinetics Slow On/Off Rate sm_action->sm_kinetics hERG hERG Channel hERG->toxin_binding hERG->sm_binding

Caption: Comparison of this compound and Dofetilide binding mechanisms.

References

A Comparative Guide to the Effects of Ergtoxin-1 on hERG Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of Ergtoxin-1, a potent scorpion toxin, on the human Ether-à-go-go-Related Gene (hERG) potassium channel. While this compound is a known specific blocker of hERG channels, this guide also addresses the current landscape of research regarding its effects on different hERG isoforms.

Executive Summary

This guide summarizes the known quantitative data for this compound's effect on hERG channels in general and provides a detailed, representative experimental protocol for conducting a comparative study on different hERG isoforms. This information is intended to be a valuable resource for researchers investigating the pharmacology of hERG channels and for drug development professionals assessing the cardiac safety of new chemical entities.

Data Presentation: this compound Potency on hERG Channels

The following table summarizes the available quantitative data for the inhibitory potency of this compound on hERG channels. It is important to note that these values were determined in studies that did not differentiate between hERG isoforms.

ToxinParameterValueCell Type / SystemTemperatureReference
This compoundIC5010 nMNot SpecifiedNot Specified[1]
This compound (ErgTx)Kd~12 nMXenopus oocytesNot Specified[2]
CnErg1Kd7.3 nMNot Specified22°C
CnErg1Kd64 nMNot Specified37°C

Note: The affinity of CnErg1 for hERG channels has been shown to be temperature-dependent, with a decrease in affinity at physiological temperatures. Furthermore, studies have indicated that high concentrations of CnErg1 result in an incomplete block of hERG currents.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to compare the effects of this compound on different hERG isoforms. These protocols are based on established techniques for the expression and electrophysiological recording of hERG channels in common laboratory systems.

Heterologous Expression of hERG Isoforms

Objective: To express homomeric (hERG1a, hERG1b) and heteromeric (hERG1a/1b) channels in a controlled cellular environment for electrophysiological analysis.

a) Expression in Xenopus laevis Oocytes (Two-Electrode Voltage Clamp)

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding hERG1a, hERG1b, or a co-injection of hERG1a and hERG1b cRNA in a 1:1 ratio to favor the formation of heteromeric channels. A water-injected group should be used as a negative control.

  • Incubation: Incubate the injected oocytes at 16-18°C in ND96 solution for 2-5 days to allow for channel expression.

b) Expression in Mammalian Cells (e.g., HEK293) (Patch-Clamp Electrophysiology)

  • Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Transfection: Transiently or stably transfect HEK293 cells with plasmids containing the cDNA for hERG1a, hERG1b, or both. For co-transfection, a 1:1 ratio of the plasmids is recommended. A fluorescent marker (e.g., GFP) can be co-transfected to identify successfully transfected cells.

  • Incubation: Allow 24-48 hours for channel expression before electrophysiological recordings.

Electrophysiological Recording

Objective: To measure the ionic currents flowing through the expressed hERG channels and to quantify the inhibitory effect of this compound.

a) Two-Electrode Voltage Clamp (TEVC) for Xenopus Oocytes

  • Solutions:

    • External solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

    • Internal electrode solution: 3 M KCl.

  • Recording:

    • Place an oocyte in the recording chamber and perfuse with the external solution.

    • Impale the oocyte with two microelectrodes (voltage and current electrodes).

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply a voltage protocol to elicit hERG currents. A typical protocol consists of a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to record the characteristic tail current.

    • After obtaining a stable baseline recording, perfuse the oocyte with increasing concentrations of this compound and record the current inhibition.

b) Whole-Cell Patch-Clamp for HEK293 Cells

  • Solutions:

    • External solution: 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4.

    • Internal (pipette) solution: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, pH 7.2.

  • Recording:

    • Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.

    • Form a giga-ohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a voltage protocol similar to the one used for TEVC to elicit hERG currents.

    • Record baseline currents and then apply this compound at various concentrations to determine the dose-dependent inhibition.

Data Analysis
  • Current Measurement: Measure the peak tail current amplitude at -50 mV.

  • Concentration-Response Curve: Plot the percentage of current inhibition as a function of the this compound concentration.

  • IC50 Determination: Fit the concentration-response data to the Hill equation to determine the half-maximal inhibitory concentration (IC50) for each isoform.

Visualizations

Mechanism of Action of this compound on hERG Channels

Ergtoxin1_Mechanism cluster_membrane Cell Membrane hERG hERG Channel Pore K_ion_out K+ K_ion_in K+ K_ion_in->hERG:p K+ efflux (Repolarization) Ergtoxin1 This compound Ergtoxin1->hERG:p Binds to outer vestibule block->K_ion_in Block of K+ efflux

Caption: Mechanism of this compound inhibition of the hERG potassium channel.

Experimental Workflow for Comparing this compound Effects on hERG Isoforms

Experimental_Workflow cluster_expression Heterologous Expression cluster_recording Electrophysiological Recording cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Transfection with hERG1a, hERG1b, or both HEK293->Transfection Xenopus Xenopus Oocytes Injection cRNA Injection with hERG1a, hERG1b, or both Xenopus->Injection PatchClamp Whole-Cell Patch-Clamp Transfection->PatchClamp TEVC Two-Electrode Voltage Clamp Injection->TEVC DoseResponse Concentration-Response Curves PatchClamp->DoseResponse TEVC->DoseResponse IC50 IC50 Determination DoseResponse->IC50 Comparison Comparison of Potency on hERG1a, hERG1b, and hERG1a/1b IC50->Comparison

Caption: Workflow for comparing this compound's effects on different hERG isoforms.

References

Unraveling Ergtoxin-1: A Comparative Guide to hERG Channel Blockade and Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ergtoxin-1, a potent scorpion venom peptide, has garnered significant attention for its selective blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The function of the hERG channel is critical for cardiac repolarization, and its inhibition can lead to life-threatening arrhythmias. Consequently, understanding the potency and mechanism of action of hERG blockers like this compound is paramount in drug safety assessment and the development of novel therapeutics. This guide provides a comparative analysis of experimental data on this compound, delves into the nuances of experimental protocols that may affect reproducibility, and visualizes the key biological pathways and workflows involved.

Quantitative Comparison of this compound Potency

The reported potency of this compound and its analogs on the hERG channel varies across studies, highlighting the influence of experimental conditions on the measured values. The following table summarizes key quantitative data from different research articles.

ToxinParameterValueCell LineTemperaturePublication
This compound (CnErg1)IC50~10 nMNot specifiedNot specified--INVALID-LINK--[1]
This compound (CnErg1)Kd7.3 nMNot specified22 °C--INVALID-LINK--[2]
This compound (CnErg1)Kd64 nMNot specified37 °C--INVALID-LINK--[2]
CmERG1 (90.5% identity to CnErg1)IC503.4 ± 0.2 nMCHO cellsNot specified--INVALID-LINK--[3][4]

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro, while Kd (dissociation constant) is a measure of binding affinity. Lower values for both indicate higher potency.

Experimental Protocols and Reproducibility

The variability in the reported potency of this compound underscores the critical importance of standardizing experimental protocols. Key factors that can influence the outcome of hERG blockade experiments include:

  • Temperature: As demonstrated by Vandenberg et al. (2007), the binding affinity of this compound to the hERG channel is highly temperature-dependent, with a nearly 9-fold decrease in potency observed when the temperature was increased from 22°C to 37°C[2]. This highlights the necessity of precise temperature control and reporting in all experimental setups.

  • Cell Line: While the provided data does not specify the cell line for all experiments, the choice of expression system (e.g., Xenopus oocytes vs. mammalian cell lines like HEK293 or CHO) can impact the measured potency of hERG blockers.

  • Electrophysiological Recording Conditions: The specifics of the patch-clamp technique, including the composition of intracellular and extracellular solutions and the voltage protocols used to elicit hERG currents, can significantly affect the observed channel block.

  • Toxin Purity and Handling: The purity of the this compound sample and the presence of modifications, such as oxidation, can alter its biological activity.

Key Experimental Methodology: Whole-Cell Patch Clamp

The most common technique for assessing the effect of this compound on hERG channels is the whole-cell patch-clamp method. A typical workflow is as follows:

  • Cell Culture: Cells stably or transiently expressing the hERG channel (e.g., HEK293 or CHO cells) are cultured under standard conditions.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

  • Patch-Clamp Recording: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Protocol Application: A series of voltage steps are applied to the cell to elicit hERG currents. A typical protocol involves a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing step to measure the tail current, which is a hallmark of hERG activity.

  • Toxin Application: this compound is applied to the extracellular solution at various concentrations.

  • Data Analysis: The effect of the toxin on the hERG current is measured, and concentration-response curves are generated to determine the IC50 value.

Visualizing the Science

To better understand the context of this compound experiments, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

hERG_Cardiac_Action_Potential cluster_AP Ventricular Cardiomyocyte Action Potential cluster_channels Ion Channel Activity cluster_ergtoxin This compound Action Phase0 Phase 0 Rapid Depolarization Phase1 Phase 1 Early Repolarization Phase0->Phase1 Phase2 Phase 2 Plateau Phase1->Phase2 Phase3 Phase 3 Rapid Repolarization Phase2->Phase3 Phase4 Phase 4 Resting Potential Phase3->Phase4 Na_in Na+ influx Na_in->Phase0 Initiates AP K_out_early K+ efflux (transient) K_out_early->Phase1 Ca_in Ca2+ influx Ca_in->Phase2 Maintains Plateau hERG hERG (IKr) K+ efflux hERG->Phase3 Critical for Repolarization K_out_late Other K+ efflux K_out_late->Phase3 NaK_pump Na+/K+ pump NaK_pump->Phase4 Maintains Resting Potential Ergtoxin This compound Ergtoxin->hERG Blocks Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture hERG-expressing cells (e.g., HEK293, CHO) B Plate cells on coverslips for recording A->B C Establish whole-cell patch-clamp configuration B->C D Apply voltage protocol to elicit hERG currents C->D E Record baseline hERG current D->E F Apply this compound at varying concentrations E->F G Record hERG current in the presence of toxin F->G H Measure current inhibition at each concentration G->H I Construct concentration- response curve H->I J Calculate IC50 value I->J

References

Ergtoxin-1: A Potent and Specific Positive Control for hERG Channel Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of preclinical cardiac safety assessment, the human Ether-à-go-go-Related Gene (hERG) potassium channel stands as a critical checkpoint. Inhibition of this channel can lead to a prolonged QT interval, a major risk factor for the potentially fatal arrhythmia, Torsades de Pointes. Consequently, robust and reliable in vitro assays to evaluate the inhibitory potential of new chemical entities on the hERG channel are a cornerstone of drug development. A key component of these assays is the use of a positive control to validate the experimental system's sensitivity and reproducibility. This guide provides a comparative overview of Ergtoxin-1 as a highly specific and potent positive control for hERG channel assays, alongside other commonly used alternatives, supported by experimental data and detailed methodologies.

This compound, a toxin isolated from the venom of the Mexican scorpion Centruroides noxius, is a specific blocker of hERG potassium channels.[1][2] It exerts its effect by binding to the outer vestibule of the channel, effectively occluding the ion conduction pathway.[1] Its high specificity and potency make it an excellent candidate for a positive control in hERG safety screening.

Comparative Analysis of hERG Channel Inhibitors

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in blocking the hERG channel. The following table summarizes the IC50 values for this compound and other commonly used positive controls. It is crucial to note that IC50 values can vary significantly depending on the experimental conditions, such as the cell line used (e.g., HEK293, CHO), recording temperature, and the specific voltage protocol applied.[3]

Positive ControlIC50 (nM)Comments
This compound ~10A highly potent and specific peptide toxin blocker of the hERG channel.[1]
Dofetilide (B1670870) 7 - 350A Class III antiarrhythmic agent, widely used as a high-affinity hERG inhibitor.[4][5][6][7]
E-4031 7.7 - 350A potent methanesulfonanilide hERG blocker, structurally related to dofetilide.[8][9][10]
Terfenadine 31 - 350A non-sedating antihistamine that was withdrawn from the market due to its hERG blocking activity.[3][5][11][12]
Cisapride (B12094) 6.5 - 44.5A gastroprokinetic agent, also withdrawn from many markets due to its association with QT prolongation.[13][14][15][16][17]
Sotalol 52,000 - 343,000A non-selective beta-blocker with Class III antiarrhythmic properties; a lower potency hERG inhibitor.[5][18][19]

Signaling Pathway of hERG Channel Inhibition

The primary mechanism of action for this compound and other small molecule inhibitors involves direct binding to the hERG channel protein, leading to a reduction in the potassium ion (K+) efflux during the repolarization phase of the cardiac action potential. This disruption of normal ion flow is the molecular basis for the observed QT interval prolongation.

hERG Channel Inhibition Pathway cluster_membrane Cell Membrane hERG_Channel hERG K+ Channel K_efflux K+ Efflux hERG_Channel->K_efflux Allows Ergtoxin1 This compound / Other Inhibitors Ergtoxin1->hERG_Channel Binds to & Inhibits Ergtoxin1->K_efflux Reduces Repolarization Cardiac Repolarization K_efflux->Repolarization Contributes to QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Leads to (when inhibited) Arrhythmia Torsades de Pointes (Arrhythmia) QT_Prolongation->Arrhythmia Increases Risk of

Caption: Mechanism of hERG channel inhibition leading to potential arrhythmia.

Experimental Protocol: Manual Patch-Clamp hERG Assay

The whole-cell patch-clamp technique is the gold standard for accurately assessing hERG channel inhibition.[20] The following is a detailed methodology for a typical manual patch-clamp hERG inhibition assay.

1. Cell Culture and Preparation:

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.

  • Culture Conditions: Maintain cells in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: On the day of the experiment, gently dissociate cells from the culture dish using a non-enzymatic cell dissociation solution. Wash the cells with the extracellular solution and resuspend them in the same solution at an appropriate density.

2. Solutions:

  • Intracellular Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.

  • Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

3. Compound Preparation:

  • Dissolve test compounds and the positive control (e.g., this compound) in a suitable solvent, such as DMSO, to create high-concentration stock solutions.

  • On the day of the experiment, dilute the stock solutions to the final desired concentrations in the extracellular solution. The final vehicle concentration (e.g., DMSO) should be kept constant across all conditions and should not exceed a level that affects cell viability (typically ≤0.1%).

4. Electrophysiological Recording:

  • Apparatus: Use a patch-clamp amplifier and data acquisition system.

  • Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Obtain a high-resistance seal (>1 GΩ) between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Record hERG currents at a physiological temperature (e.g., 35-37°C).[21]

    • Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[21]

    • After establishing a stable baseline recording, perfuse the cell with the vehicle control, followed by increasing concentrations of the test compound or the positive control.

5. Data Analysis:

  • Measure the amplitude of the hERG tail current in the presence of different compound concentrations.

  • Normalize the current amplitude to the control (vehicle) condition.

  • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the typical workflow for a hERG channel assay using a positive control.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (hERG-expressing cells) Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Compound_Prep Compound & Control Preparation Compound_Prep->Patch_Clamp Solution_Prep Prepare Intra/Extra- cellular Solutions Solution_Prep->Patch_Clamp Data_Acquisition Data Acquisition (hERG current) Patch_Clamp->Data_Acquisition Data_Analysis Data Analysis (IC50 determination) Data_Acquisition->Data_Analysis Results Results & Comparison Data_Analysis->Results

Caption: Workflow of a typical hERG patch-clamp assay.

Conclusion

The selection of an appropriate positive control is critical for the validation and interpretation of hERG channel assay results. This compound offers a highly potent and specific option for researchers, providing a reliable benchmark for assay sensitivity. While other small molecule inhibitors like dofetilide and E-4031 are also widely used and effective, the peptide nature of this compound provides a different modality of channel block that can be valuable in certain experimental contexts. A thorough understanding of the comparative potencies and the impact of experimental conditions is essential for making informed decisions in preclinical cardiac safety assessment. The detailed protocol provided in this guide serves as a foundation for establishing robust and reproducible hERG screening assays.

References

A Comparative Analysis of Synthetic and Native Ergtoxin-1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of synthetic and native Ergtoxin-1, a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This document summarizes available data on their activity, outlines experimental protocols for functional assessment, and visualizes the toxin's mechanism of action.

This compound (ErgTx1), a 42-amino acid peptide toxin originally isolated from the venom of the Mexican scorpion Centruroides noxius, is a valuable pharmacological tool for studying the function and structure of hERG channels.[1][2] The development of a chemically synthesized version of this compound has been crucial for its detailed structural and functional characterization.[3][4] This guide explores the similarities and differences between the native and synthetic forms of this toxin.

Quantitative Comparison of this compound Activity

The inhibitory activity of this compound on hERG channels has been quantified, although the specific form of the toxin (native, synthetic, or recombinant) is not always explicitly stated. The following table summarizes the reported inhibitory concentration (IC50) of this compound against hERG channels under different experimental conditions.

ToxinTargetExperimental SystemTemperatureIC50Reference
This compound (CnErg1)hERG K+ ChannelCHO cells stably expressing hERG22°C7.3 nM[5]
This compound (CnErg1)hERG K+ ChannelCHO cells stably expressing hERG37°C64 nM[5]

It is important to note that the affinity of this compound for hERG channels is temperature-dependent, with a nearly nine-fold decrease in affinity at physiological temperature (37°C) compared to room temperature (22°C).[1][5]

Experimental Protocols

The biological activity of this compound is primarily assessed by its ability to block the ion-conducting pore of the hERG potassium channel. The most common method for this is the whole-cell patch-clamp electrophysiology technique.

Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Blockade

This protocol describes the methodology for measuring the inhibitory effect of this compound on hERG potassium channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

1. Cell Culture and Preparation:

  • HEK293 or CHO cells stably transfected with the gene encoding the human hERG channel are cultured under standard conditions.

  • On the day of the experiment, cells are dissociated and plated onto glass coverslips.

2. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2).

  • The external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4) is continuously perfused.

3. Voltage-Clamp Protocol:

  • To elicit hERG currents, a specific voltage-clamp protocol is applied. A typical protocol involves:

    • Holding the cell at a potential of -80 mV.

    • A depolarizing step to +20 mV for 2 seconds to activate the channels.

    • A repolarizing step to -50 mV for 2 seconds to record the characteristic hERG tail current.

  • This protocol is repeated at regular intervals (e.g., every 15 seconds) to monitor the current amplitude.

4. Toxin Application:

  • After obtaining a stable baseline recording of the hERG current, various concentrations of this compound (native or synthetic) are applied to the external solution.

  • The effect of the toxin is measured as the percentage of inhibition of the hERG tail current amplitude at each concentration.

5. Data Analysis:

  • The concentration-response data are fitted to the Hill equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the hERG current.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly binding to the hERG potassium channel. It is not a simple pore blocker but rather a gating modifier. The toxin interacts with the outer vestibule of the channel, near the pore domain. This interaction is thought to allosterically modulate the channel's gating properties, leading to a reduction in ion conductance.

Ergtoxin1_Signaling_Pathway Ergtoxin1 This compound hERG hERG K+ Channel (Outer Vestibule) Ergtoxin1->hERG Binds to Gating Channel Gating (Conformational Change) hERG->Gating Modulates K_efflux K+ Efflux Gating->K_efflux Inhibits Repolarization Cellular Repolarization K_efflux->Repolarization Leads to

Caption: Signaling pathway of this compound action on the hERG K+ channel.

Experimental Workflow for Activity Comparison

The following diagram illustrates a typical experimental workflow for comparing the biological activity of native and synthetic this compound.

Experimental_Workflow cluster_preparation Toxin Preparation cluster_experiment Experimental Assay cluster_analysis Data Analysis Native Native this compound (Purified from venom) PatchClamp Whole-Cell Patch-Clamp Native->PatchClamp Synthetic Synthetic this compound (Chemical Synthesis) Synthetic->PatchClamp Cells hERG-expressing CHO or HEK293 Cells Cells->PatchClamp DoseResponse Concentration-Response Curves PatchClamp->DoseResponse IC50 IC50 Determination DoseResponse->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Experimental workflow for comparing native and synthetic this compound activity.

References

Safety Operating Guide

Proper Disposal of Ergtoxin-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ergtoxin-1, a peptide toxin isolated from scorpion venom, requires meticulous handling and disposal to ensure laboratory safety and prevent environmental contamination. This guide provides a procedural framework for the inactivation and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, it is imperative to follow standard laboratory safety protocols. When handling this compound, personal protective equipment (PPE) is mandatory to prevent accidental exposure.

  • Gloves: Use chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.

  • Lab Coat: A buttoned lab coat should be worn to protect against skin contact.

All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosolized particles.

Step-by-Step Disposal Procedures

The primary method for rendering peptide toxins like this compound inactive is through chemical denaturation or thermal sterilization. The choice of method will depend on the nature of the waste (liquid or solid) and the equipment available.

Liquid Waste Disposal (e.g., cell culture media, buffer solutions)
  • Chemical Inactivation: This is the recommended method for liquid waste containing this compound. This process denatures the peptide, rendering it biologically inactive.[1]

    • Select an Inactivation Reagent: Common and effective reagents include a 10% bleach solution (yielding a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).[1]

    • Inactivation Procedure: In a designated chemical fume hood, carefully add the liquid this compound waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution.[1]

    • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the toxin.[1]

    • Neutralization (if applicable): If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0.[1]

    • Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with a large volume of water, provided it complies with local wastewater regulations. Always confirm with your institution's Environmental Health & Safety (EHS) department before drain disposal.[1]

  • Autoclaving: For larger volumes of liquid waste, autoclaving can be an effective sterilization method.

    • Preparation: Collect liquid waste in a leak-proof, autoclavable container. Do not seal the container tightly to allow for pressure equalization.[2]

    • Sterilization: Autoclave at 121°C (250°F) and 15 psi for a minimum of 30-60 minutes.[3][4] The cycle time may need to be extended for larger volumes to ensure the entire liquid volume reaches the target temperature.[5]

    • Cooling and Disposal: Allow the liquid to cool completely before handling to avoid burns from super-heated liquid. Once cooled, the sterilized liquid can typically be disposed of down the drain with copious amounts of water, pending institutional approval.

Solid Waste Disposal (e.g., pipette tips, gloves, vials)
  • Segregation: All solid waste contaminated with this compound must be segregated from regular laboratory trash and disposed of as hazardous waste.[1]

  • Decontamination:

    • Chemical Decontamination: Non-sharp solid waste should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[6] Where practical, soaking contaminated items in a 10% bleach solution for at least 30 minutes is recommended.[7]

    • Autoclaving: Place contaminated solid waste in an autoclavable biohazard bag. Add a small amount of water to the bag to generate steam during the cycle.[8] The bag should be loosely closed to allow for steam penetration.[8] Autoclave at 121°C for at least 30 minutes.[4]

  • Final Disposal: After decontamination, the waste should be placed in the appropriate biohazardous waste stream for pickup and disposal by a certified hazardous waste management service.[1] Contaminated sharps (e.g., needles, broken glass) must always be placed in a designated sharps container.[7][9]

Quantitative Data for Decontamination

The following table summarizes key parameters for the chemical and thermal decontamination of peptide toxin waste.

Decontamination MethodAgent/ParameterConcentration/SettingMinimum Contact TimeNotes
Chemical Inactivation Sodium Hypochlorite (Bleach)0.5-1.0% final concentration30-60 minutes[1]Effective for many peptides, but can be corrosive.
Sodium Hydroxide (NaOH)1 MMinimum 30 minutes[1]Highly effective but requires neutralization before disposal.
Hydrochloric Acid (HCl)1 MMinimum 30 minutes[1]Highly effective but requires neutralization before disposal.
Thermal Sterilization Autoclave (Steam Sterilization)121°C (250°F) at 15 psi30-60 minutes[3][4]Time may need to be increased for large volumes or dense loads.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the general protocols for chemical and thermal inactivation of peptide toxins serve as a reliable guide.

Protocol 1: Chemical Inactivation of Liquid this compound Waste

  • Materials:

    • Appropriate PPE (gloves, goggles, lab coat)

    • Liquid this compound waste

    • 10% bleach solution (or 1 M NaOH / 1 M HCl)

    • Designated chemical waste container

    • pH strips and neutralizing agent (if using strong acid/base)

  • Procedure:

    • Perform all steps in a chemical fume hood.

    • Carefully pour the liquid this compound waste into the chemical waste container.

    • Slowly add the 10% bleach solution to the waste at a 10:1 ratio (bleach to waste).

    • Gently swirl the container to mix.

    • Allow the mixture to stand for at least 60 minutes.

    • Check the pH of the solution. If necessary, neutralize to a pH between 5.5 and 9.0.

    • Consult your institution's EHS for final disposal guidance.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound waste.

Ergtoxin1_Disposal_Workflow cluster_start Waste Generation cluster_waste_type Waste Characterization cluster_liquid Liquid Waste Pathway cluster_solid Solid Waste Pathway start This compound Contaminated Waste waste_type Liquid or Solid Waste? start->waste_type liquid_method Choose Inactivation Method waste_type->liquid_method Liquid solid_type Sharps or Non-Sharps? waste_type->solid_type Solid chemical_inactivation Chemical Inactivation (e.g., 10% Bleach) liquid_method->chemical_inactivation Chemical autoclave_liquid Autoclave (121°C, 15 psi, 30-60 min) liquid_method->autoclave_liquid Thermal neutralize Neutralize (if necessary) chemical_inactivation->neutralize drain_disposal Dispose via Drain with Copious Water (pending EHS approval) autoclave_liquid->drain_disposal neutralize->drain_disposal sharps Place in Sharps Container solid_type->sharps Sharps non_sharps Place in Biohazard Bag solid_type->non_sharps Non-Sharps hazardous_waste Dispose as Hazardous Waste via EHS sharps->hazardous_waste autoclave_solid Autoclave (121°C, 15 psi, 30 min) non_sharps->autoclave_solid autoclave_solid->hazardous_waste

Caption: Workflow for this compound Waste Disposal.

Chemical_Inactivation_Pathway start Liquid this compound Waste add_reagent Add Inactivation Reagent (10:1 ratio, e.g., Bleach) start->add_reagent contact_time Allow 30-60 min Contact Time add_reagent->contact_time check_ph Check and Neutralize pH (if necessary) contact_time->check_ph final_disposal Final Disposal per EHS Guidelines check_ph->final_disposal

Caption: Chemical Inactivation Signaling Pathway.

References

Personal protective equipment for handling Ergtoxin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document outlines the critical personal protective equipment (PPE), handling procedures, and emergency protocols required for the safe management of Ergtoxin-1, a potent neurotoxin. Adherence to these guidelines is mandatory for all research, scientific, and drug development professionals to mitigate the risks of exposure and ensure a secure laboratory environment.

I. Personal Protective Equipment (PPE)

All personnel handling this compound must use the following PPE. This equipment is designed to provide a barrier against inhalation, ingestion, and dermal contact.[1][2]

PPE ComponentSpecificationsRationale
Gloves Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene) is required.[3][4]Protects against skin contact with the toxin.[1][3] Regular changes are necessary to prevent cross-contamination.[3]
Eye and Face Protection Safety goggles and a face shield are mandatory.[2][3][5]Shields eyes and face from splashes or aerosols.[3][5]
Respiratory Protection A properly fitted N95 respirator or higher is required for all procedures.[1][3][6]Prevents inhalation of aerosolized toxin particles.[1][3]
Body Protection A disposable, full-body, chemical-resistant suit or a lab coat worn with disposable sleeves.[1][3][6]Protects skin and clothing from contamination.[1]
Footwear Closed-toe, chemical-resistant shoes or shoe covers.[7]Prevents exposure from spills.

II. Operational Plan for Handling this compound

All work with this compound must be conducted in a designated and clearly marked area with restricted access.[8][9]

A. Preparation and Handling:

  • All manipulations of this compound should be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to contain any potential aerosols.[8][9][10]

  • Use plastic-backed absorbent pads on work surfaces to contain any spills.[4][11]

  • When working with dry, powdered forms of the toxin, extreme caution must be taken to avoid generating dust.[8] "Static-free" disposable gloves should be worn.[8]

  • Transport of this compound, especially stock solutions, must be in sealed, leak/spill-proof secondary containers.[4][6][9]

B. Experimental Workflow:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Full PPE prep_bsc Prepare BSC/Fume Hood prep_ppe->prep_bsc prep_materials Gather Materials prep_bsc->prep_materials handle_toxin Manipulate this compound prep_materials->handle_toxin Proceed to Handling handle_exp Perform Experiment handle_toxin->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon Proceed to Cleanup cleanup_waste Segregate & Dispose Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

This compound Handling Workflow

III. Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental release and accidental exposure.

A. Decontamination:

  • All disposable materials used in toxin work should be placed in secondary containers and autoclaved before being disposed of as toxic waste.[8][9]

  • Liquid waste containing this compound should be inactivated with a 10% bleach solution (0.5% sodium hypochlorite) for a minimum of 30 minutes.[12]

  • Work surfaces and equipment must be decontaminated with a 10% bleach solution.[13][14]

B. Waste Segregation and Disposal:

  • Solid Waste: Contaminated items such as gloves, lab coats, and absorbent pads should be collected in clearly labeled biohazard bags and autoclaved.[4][11]

  • Liquid Waste: After decontamination, liquid waste should be disposed of in accordance with local hazardous waste regulations.

  • Sharps: All contaminated sharps must be placed in a designated sharps container.

Waste TypeDecontamination MethodFinal Disposal
Solid (Gloves, Coats, etc.) AutoclaveBiohazardous Waste
Liquid 10% Bleach Solution (30 min)Hazardous Chemical Waste
Sharps N/ASharps Container

IV. Emergency Protocols

In the event of an accidental exposure or spill, immediate and decisive action is required.

A. Accidental Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[15][16] Seek immediate medical attention.

  • Eye Contact: Flush eyes with water for a minimum of 15 minutes using an eyewash station.[15][16] Hold eyelids open to ensure thorough rinsing.[16] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[17] If the individual is not breathing, administer CPR if you are trained to do so.[17] Call for emergency medical assistance.

  • Ingestion: Do not induce vomiting. Call the National Poison Help Hotline at 1-800-222-1222 and seek immediate medical attention.[15][17]

B. Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate the contaminated space.

  • Isolate: Secure the area to prevent entry.

  • Report: Notify the laboratory supervisor and the institutional safety office.

  • Decontaminate (if trained):

    • Don appropriate PPE, including respiratory protection.[14]

    • Cover the spill with absorbent material.[8][14][18]

    • Apply a 10% bleach solution to the absorbent material, working from the outside in, and allow for a 20-30 minute contact time.[8][14]

    • Collect all contaminated materials in a biohazard bag for disposal.[14][18]

    • Wipe the area with water to remove any residual bleach.[14]

G cluster_spill Spill Occurs cluster_cleanup Cleanup (Trained Personnel Only) cluster_exposure Exposure Occurs spill_alert Alert Others & Evacuate spill_isolate Isolate the Area spill_alert->spill_isolate exposure_remove Remove from Source spill_alert->exposure_remove spill_report Report to Supervisor & Safety Office spill_isolate->spill_report cleanup_ppe Don Full PPE spill_report->cleanup_ppe If Safe to Proceed cleanup_contain Cover with Absorbent Material cleanup_ppe->cleanup_contain cleanup_decon Apply 10% Bleach Solution cleanup_contain->cleanup_decon cleanup_collect Collect Waste cleanup_decon->cleanup_collect cleanup_wipe Wipe with Water cleanup_collect->cleanup_wipe exposure_decon Decontaminate (Flush Skin/Eyes) exposure_remove->exposure_decon exposure_medical Seek Immediate Medical Attention exposure_decon->exposure_medical

This compound Emergency Response

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.